molecular formula C10H16O3 B083034 Ethyl 4-methyl-2-oxocyclohexanecarboxylate CAS No. 13537-82-1

Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Katalognummer: B083034
CAS-Nummer: 13537-82-1
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: FFVHHWOJYFCNJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHHWOJYFCNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928978
Record name Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13537-82-1
Record name Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13537-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13537-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-METHYL-2-OXOCYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2M3GXD5L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ketoester in Modern Synthesis

Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a cyclic β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its unique bifunctional structure, featuring a ketone and an ester group on a substituted cyclohexane ring, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its core physical properties, spectral characteristics, safety protocols, and a representative synthetic workflow. The inherent reactivity of this molecule makes it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and natural products with potential biological activity.[1]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application. The following identifiers and descriptors define this compound.

  • IUPAC Name: ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[3]

  • CAS Number: 13537-82-1[1][3]

  • Molecular Formula: C₁₀H₁₆O₃[1][3][4]

  • Molecular Weight: 184.23 g/mol [1][3]

  • Common Synonyms: Ethyl 4-methyl-2-cyclohexanone-1-carboxylate, 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester, NSC 84213[3][4]

  • Structural Identifiers:

    • SMILES: CCOC(=O)C1CCC(C)CC1=O[3]

    • InChI Key: FFVHHWOJYFCNJP-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions. The data presented below has been aggregated from verified chemical data sources.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[2]
Boiling Point 128-132 °C @ 32 mmHg113 °C @ 12 Torr[5][4]
Melting Point 53-54 °C[4][5]
Density 1.045 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.473[4][5]
Flash Point > 110 °C (> 230 °F)[4][5]
Water Solubility 2.56 g/L at 20 °C[5]
Vapor Pressure 0.0652 mmHg at 25 °C[4]

Spectral Data for Structural Elucidation

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. Standard spectral data are available for this compound, providing a fingerprint for its identification and purity assessment.[3][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments, crucial for confirming the arrangement of alkyl groups.

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms, confirming the presence of the carbonyl, ester, and aliphatic carbons in the structure.

  • Infrared (IR) Spectroscopy: IR spectra for this compound will prominently feature characteristic absorption bands for the C=O stretching of the ketone and the ester functional groups.[3]

  • Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of the compound and provides fragmentation patterns that are unique to its structure.[3]

Safety and Handling

Proper handling is essential when working with any chemical intermediate. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

  • GHS Classification:

    • Hazard Statement: H317 - May cause an allergic skin reaction.[3][4]

    • Pictogram: Warning[3][4]

  • Precautionary Measures:

    • Prevention: Avoid breathing vapors, wear protective gloves and eye protection, and ensure contaminated work clothing does not leave the workplace.[4]

    • Response: If skin contact occurs, wash with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles and chemical-resistant gloves, is recommended.

  • Storage: The compound is classified as a combustible liquid (Storage Class 10) and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.

Synthetic Protocol: A Representative Approach

This compound can be synthesized through various established organic reactions, such as the Claisen condensation or Michael addition.[1] The following protocol outlines a generalized Claisen-type condensation, a cornerstone reaction for forming carbon-carbon bonds.

Causality in Experimental Design: This method leverages the acidity of the α-proton of a ketone to form an enolate, which then acts as a nucleophile. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete enolate formation without competing side reactions. The subsequent intramolecular cyclization is followed by an acidic workup to neutralize the reaction and isolate the final product.

Experimental Workflow: Synthesis via Dieckmann Condensation

Synthesis_Workflow reactants Reactants: - Diethyl Adipate Derivative - Sodium Ethoxide (Base) step1 Step 1: Enolate Formation (Base-catalyzed deprotonation) reactants->step1 Add base to ester step2 Step 2: Intramolecular Cyclization (Dieckmann Condensation) step1->step2 Spontaneous cyclization intermediate Cyclic β-Keto Ester (Anion) step2->intermediate step3 Step 3: Acidic Workup (e.g., aq. HCl) intermediate->step3 Neutralization step4 Step 4: Purification (Distillation or Chromatography) step3->step4 Isolate crude product product Final Product: Ethyl 4-methyl-2- oxocyclohexanecarboxylate step4->product Obtain pure compound

Caption: Workflow for the synthesis of the target ketoester.

Step-by-Step Methodology:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous toluene or THF).

  • Base Addition: A strong base, such as sodium hydride (60% dispersion in mineral oil) or sodium ethoxide, is carefully added to the solvent under an inert atmosphere. The use of a strong base is essential to deprotonate the α-carbon, initiating the condensation.

  • Substrate Addition: The starting material, an appropriate diethyl 5-methyladipate, is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

  • Reaction Monitoring: The reaction mixture is heated to reflux to drive the intramolecular cyclization to completion. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1M HCl) until the mixture is acidic. This step neutralizes the basic catalyst and protonates the resulting enolate to form the β-keto ester.

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether) to recover all the product.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield the pure this compound.

References

Ethyl 4-methyl-2-oxocyclohexanecarboxylate CAS 13537-82-1 data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methyl-2-oxocyclohexanecarboxylate (CAS 13537-82-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

This compound, a cyclic β-keto ester, represents a cornerstone building block in synthetic organic chemistry. Its unique structural arrangement, featuring a ketone, an ester, and a chiral center on a cyclohexane ring, provides a rich platform for a multitude of chemical transformations. This guide delves into the core physicochemical properties, synthesis, reactivity, and practical applications of this compound, offering field-proven insights and detailed protocols for the modern researcher. Its significance lies not just in its own structure, but in its potential as a precursor for complex molecular architectures, from natural products to novel pharmaceutical agents.[1]

Part 1: Core Compound Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section consolidates the essential identification, physicochemical, and spectroscopic data for this compound.

Chemical Identity
  • CAS Number : 13537-82-1[2][3][4]

  • IUPAC Name : ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[2]

  • Synonyms : Ethyl 4-methyl-2-cyclohexanone-1-carboxylate, 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester, 2-Carbethoxy-5-methylcyclohexanone, NSC 84213[2][3][4]

  • Molecular Formula : C₁₀H₁₆O₃[2][5]

  • Canonical SMILES : CCOC(=O)C1CCC(CC1=O)C[2]

  • InChIKey : FFVHHWOJYFCNJP-UHFFFAOYSA-N[2][3]

Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in reactions. The data presented below is consolidated from multiple sources for comprehensive coverage.

PropertyValueSource(s)
Molecular Weight 184.23 g/mol [2][3]
Appearance Clear colorless to yellow liquid[6]
Density ~1.045 g/mL at 25 °C[3][4]
Boiling Point 128-132 °C at 32 mmHg; 113 °C at 12 Torr[3][4]
Melting Point 53-54 °C[4]
Refractive Index (n20/D) 1.473[3][4]
XLogP3 1.55[4]
Spectroscopic Profile

Spectroscopic data is indispensable for the unambiguous identification and quality control of the title compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the ethyl ester group (a quartet and a triplet), the methyl group on the ring (a doublet), and the various methylene and methine protons of the cyclohexanone ring.[2][7]

  • ¹³C NMR Spectroscopy : The carbon spectrum is defined by signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the ring methyl group, and the four distinct sp³ hybridized carbons of the cyclohexane ring.[2][8]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically found in the region of 1710-1750 cm⁻¹.[2][8]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) provides a fragmentation pattern that can be used to confirm the molecular weight and structural features of the molecule.[2][8]

Part 2: Synthesis and Mechanistic Pathways

The construction of the cyclic β-keto ester framework is a classic challenge in organic synthesis. The primary route involves an intramolecular condensation reaction, a testament to the power of enolate chemistry.

Primary Synthetic Route: The Dieckmann Condensation

The most direct and widely recognized method for synthesizing cyclic β-keto esters like this compound is the Dieckmann Condensation .[9][10][11][12] This reaction is the intramolecular equivalent of the Claisen condensation, where a diester undergoes cyclization in the presence of a base to form a five- or six-membered ring.[9][13]

The choice of base is critical; an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester) is used to prevent transesterification side reactions.[10] The reaction is driven forward by the final deprotonation of the product, as the resulting β-keto ester is significantly more acidic than the starting alcohol, forming a stabilized enolate.[10][13]

Mechanistic Visualization

The following diagram illustrates the step-by-step mechanism of the Dieckmann Condensation for the formation of a generic six-membered cyclic β-keto ester.

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) start 1,7-Diester enolate Enolate Intermediate start->enolate + Base (EtO⁻) cyclic_alkoxide Cyclic Alkoxide Intermediate enolate->cyclic_alkoxide 5- or 6-exo-trig Nucleophilic Attack beta_keto_ester β-Keto Ester Product cyclic_alkoxide->beta_keto_ester - EtO⁻ final_enolate Stabilized Enolate beta_keto_ester->final_enolate + EtO⁻ end Final Product final_enolate->end + H₃O⁺ (Workup)

Caption: Key steps in the base-catalyzed Dieckmann condensation.

Part 3: Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Reactivity Profile

The molecule's functionality allows for several key transformations:

  • Enolate Chemistry : The acidic proton between the two carbonyl groups is easily removed by a base, generating a stabilized enolate. This nucleophile can then participate in a wide range of C-C bond-forming reactions, such as alkylation and acylation.

  • Michael Addition : The α,β-unsaturated system that can be formed from this molecule allows it to act as a Michael acceptor, enabling conjugate addition reactions.[1]

  • Decarboxylation : Upon hydrolysis of the ester to a carboxylic acid, subsequent heating readily induces decarboxylation to yield 4-methylcyclohexanone, providing a straightforward route to substituted cyclic ketones.[10]

  • Heterocycle Formation : The dual carbonyl functionality serves as an excellent starting point for condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine) to construct various heterocyclic systems.[1][3]

Applications in Complex Synthesis

This building block is instrumental in several areas of advanced organic synthesis:

  • Natural Product Synthesis : It serves as a key intermediate in the synthesis of various natural products, including terpenoids and sterols.[1][14] Its structure is related to the well-known Hagemann's ester, another pivotal reagent in this field.[14][15]

  • Pharmaceutical Development : The cyclohexanone core is a common scaffold in medicinal chemistry. This compound is used to synthesize biologically active molecules, including potential antitumor agents and dopamine agonists.[1][6][16]

  • Asymmetric Synthesis : The presence of a prochiral center allows it to be used as a starting material for creating enantiopure compounds through various stereoselective reactions.[1]

  • Fused Ring Systems : While not a direct reaction, the principles of enolate formation and cyclization inherent to its synthesis and reactivity are fundamental to powerful ring-forming strategies like the Robinson Annulation, which is used to construct polycyclic systems like steroids.[1][17][18]

Part 4: Experimental Protocols & Workflows

To bridge theory and practice, this section provides a representative synthetic protocol and an analytical workflow.

Protocol: Synthesis via Dieckmann Condensation

This protocol outlines a general procedure for the synthesis of a cyclic β-keto ester. Note: This is a representative protocol and may require optimization.

Objective : To synthesize a cyclic β-keto ester from a suitable 1,7-diester.

Materials :

  • Appropriate diethyl 3-methylheptanedioate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure :

  • Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Base Suspension : Under a nitrogen atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • Substrate Addition : Dissolve the starting diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature.

  • Reaction : After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching : Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis.

Caption: Standard workflow for purification and characterization.

Part 5: Safety and Handling

Prudent laboratory practice requires awareness of the potential hazards and proper handling procedures for any chemical reagent.

  • Hazard Identification : This compound is classified as a skin sensitizer and may cause an allergic skin reaction. It may also cause eye, skin, and respiratory tract irritation.[2][4][19]

  • GHS Classification : Warning (H317: May cause an allergic skin reaction).[4]

  • Handling : Use with adequate ventilation. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][19][20]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][21]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[19]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[19][21]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[19]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek medical attention.[19]

References

An In-depth Technical Guide to Ethyl 4-methyl-2-oxocyclohexanecarboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of ethyl 4-methyl-2-oxocyclohexanecarboxylate, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis methodologies with mechanistic insights, key reactions, and its strategic applications in the synthesis of complex molecular architectures and pharmaceutically active compounds.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is fundamental for scientific communication and regulatory compliance. This compound is systematically named according to IUPAC nomenclature, and is also known by a variety of synonyms in commercial and academic literature.

The formal IUPAC name for this compound is ethyl 4-methyl-2-oxocyclohexane-1-carboxylate [1][2]. Its identity is further solidified by the Chemical Abstracts Service (CAS) Registry Number, which is 13537-82-1 [1][2][3].

A comprehensive list of its identifiers and synonyms is provided below for cross-referencing purposes:

Identifier TypeValue
IUPAC Name ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[1][2]
CAS Number 13537-82-1[1][2][3]
Molecular Formula C10H16O3[1][2]
Molecular Weight 184.23 g/mol [1][3]
Synonyms Ethyl 4-methyl-2-cyclohexanone-1-carboxylate[1][3], 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester[3], 2-Carbethoxy-5-methylcyclohexanone[1][4], 5-Methyl-2-ethoxycarbonylcyclohexanone[1][4], NSC 84213[1][3]
InChI Key FFVHHWOJYFCNJP-UHFFFAOYSA-N[1][3]
SMILES CCOC(=O)C1CCC(CC1=O)C[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. These properties are summarized in the table below.

PropertyValue
Density 1.045 g/mL at 25 °C[3]
Boiling Point 128-132 °C at 32 mmHg[3]
Refractive Index n20/D 1.473[3]
Flash Point >230 °F[4]
PSA (Polar Surface Area) 43.4 Ų
XLogP3 1.55480[4]

Synthesis: The Dieckmann Condensation Approach

The construction of the cyclic β-keto ester core of this compound is efficiently achieved through the Dieckmann condensation, an intramolecular variant of the Claisen condensation[1][3][5][6]. This powerful carbon-carbon bond-forming reaction utilizes a diester as the starting material, which undergoes cyclization in the presence of a strong base to yield a five- or six-membered cyclic β-keto ester[1][3][5][6]. For the synthesis of the six-membered ring of this compound, a substituted 1,7-diester is required.

Mechanistic Rationale

The Dieckmann condensation proceeds via a well-established mechanism. The key steps involve the deprotonation of an α-carbon to form an enolate, followed by an intramolecular nucleophilic attack on the second ester carbonyl, and subsequent elimination of an alkoxide. The choice of base is critical; typically, an alkoxide corresponding to the ester's alcohol portion is used to prevent transesterification side reactions. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester.

A generalized workflow for the synthesis is depicted below:

G cluster_0 Synthesis Workflow Start Substituted 1,7-Diester Reaction Dieckmann Condensation Start->Reaction 1. Add to base Base Strong Base (e.g., Sodium Ethoxide) Base->Reaction Intermediate Cyclic β-Keto Ester Enolate Reaction->Intermediate 2. Intramolecular Cyclization Product This compound Intermediate->Product 3. Protonation Acid Acidic Workup (e.g., HCl) Acid->Product

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of a cyclic β-keto ester via Dieckmann condensation.

Materials:

  • Diethyl 3-methylheptanedioate

  • Sodium ethoxide

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diester: To the stirred solution of the base, add diethyl 3-methylheptanedioate dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for several hours to ensure the completion of the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation.

Key Reactions and Synthetic Utility

This compound is a versatile building block due to the presence of multiple reactive sites. Its synthetic utility is primarily derived from the reactivity of the β-keto ester moiety.

Alkylation

The α-proton between the two carbonyl groups is highly acidic and can be readily removed by a base to form a stable enolate. This enolate can then be alkylated with a variety of electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at the 1-position.

Decarboxylation

The β-keto ester can undergo hydrolysis and subsequent decarboxylation upon heating in acidic or basic conditions to yield 4-methylcyclohexanone. This is a common strategy for the synthesis of substituted cyclic ketones.

Michael Addition

The enolate of this compound can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.

A diagram illustrating the key reactive sites is shown below:

G cluster_0 Reactivity of this compound Molecule This compound Alkylation Alkylation at C1 Molecule->Alkylation 1. Base 2. R-X Decarboxylation Decarboxylation to Ketone Molecule->Decarboxylation H3O+, Δ Michael_Addition Michael Addition Donor Molecule->Michael_Addition Base, α,β-unsaturated carbonyl

Caption: Key reactions of this compound.

Applications in Drug Development

The structural motif of this compound is a valuable starting point for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.

One notable application is in the synthesis of Tranexamic acid , an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis of Tranexamic acid can be achieved from a related compound, ethyl 4-oxocyclohexanecarboxylate, highlighting the utility of this class of molecules in pharmaceutical manufacturing[7].

Furthermore, this scaffold is utilized in the preparation of various heterocyclic compounds, which are core structures in many approved drugs. Its ability to be readily functionalized makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns. For instance, it has been used in the synthesis of spirocyclic γ-lactam derivatives with potential antitumor activity[2].

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the protons on the cyclohexanone ring. The chemical shifts of the ring protons will be influenced by the adjacent carbonyl and ester groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbons of the cyclohexanone ring.

While specific peak assignments require detailed spectral analysis, PubChem provides access to reference spectra for this compound[8].

Safety and Handling

This compound may cause an allergic skin reaction[8]. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of C10H16O3: A Focus on Pinonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Physicochemical Properties

Pinonic acid, systematically named 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, is a C10 carboxylic acid containing a cyclobutane ring, a ketone functional group, and three stereocenters.[5] This intricate structure gives rise to a number of stereoisomers with distinct properties.

Table 1: Physicochemical Properties of cis-Pinonic Acid

PropertyValueSource(s)
Molecular Formula C10H16O3[5][6]
Molecular Weight 184.23 g/mol [6]
Appearance Pale green to light grey powder or crystalline solid[3]
Melting Point 104-107 °C[3]
pKa 5.19 at 298.15 K[7]
Solubility in Water 0.043 mmol·dm⁻³ (intrinsic solubility)[7]

Stereoisomerism in Pinonic Acid

The presence of three chiral centers in pinonic acid results in 2³ = 8 possible stereoisomers. These can be categorized into enantiomeric pairs and diastereomers. The stereochemistry is primarily defined by the relative orientation of the acetyl and carboxymethyl groups on the cyclobutane ring, leading to cis and trans diastereomers.

Cis and Trans Diastereomers

The substituents on the cyclobutane ring can be on the same side (cis) or opposite sides (trans). Both cis- and trans-pinonic acid exist, each as a pair of enantiomers. The cis isomer is the more commonly studied and commercially available form.[8]

Enantiomers

Each diastereomer of pinonic acid exists as a pair of non-superimposable mirror images known as enantiomers. For example, cis-pinonic acid has (+)-cis-pinonic acid and (-)-cis-pinonic acid enantiomers.[6] The specific enantiomer obtained from the oxidation of α-pinene depends on the chirality of the starting material. For instance, the oxidation of (+)-α-pinene predominantly yields (+)-cis-pinonic acid.

The different stereoisomers of pinonic acid can exhibit distinct biological activities, a critical consideration in drug development where often only one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects.[9]

Synthesis and Stereoselective Approaches

The primary route to pinonic acid is through the oxidative cleavage of α-pinene. The choice of oxidizing agent and reaction conditions can influence the yield and stereochemical outcome.

Ozonolysis of α-Pinene

Ozonolysis is a common method for the synthesis of pinonic acid. The reaction proceeds through the formation of a primary ozonide, which then rearranges and is subsequently worked up to yield the desired product.[10]

Experimental Protocol: Ozonolysis of (-)-α-Pinene to yield cis-Pinonaldehyde (a precursor to cis-Pinonic Acid)

This protocol is adapted from a published procedure for the synthesis of a related compound.

Materials:

  • (-)-α-pinene

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Ozone (O3) generated from an ozone generator

  • Oxygen (O2)

  • Dimethyl sulfide (DMS)

  • Dry ice/acetone bath

Procedure:

  • A round bottom flask containing a stirred solution of (-)-α-pinene (1 equivalent) dissolved in a mixture of MeOH and CH2Cl2 (8:1 ratio) is cooled to -78 °C using a dry ice/acetone bath.[11]

  • Ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.[11]

  • The ozone generator is turned off, and oxygen is bubbled through the solution until the blue color disappears.[11]

  • While maintaining the temperature at -78 °C, dimethyl sulfide (18 equivalents) is added dropwise.[11]

  • The solution is stirred for 16 hours while allowing it to gradually warm to room temperature as the cooling bath evaporates.[11]

  • The solvent and excess DMS are removed under reduced pressure to yield crude cis-pinonaldehyde, which can be further oxidized to cis-pinonic acid using standard oxidation methods (e.g., Jones oxidation).

Potassium Permanganate Oxidation

Oxidation of α-pinene with potassium permanganate (KMnO4) is another effective method for preparing cis-pinonic acid. The reaction is typically carried out in a biphasic system or with a phase-transfer catalyst. The use of a buffer, such as ammonium sulfate, can improve the yield.[12][13]

Experimental Protocol: Oxidation of (S)-α-Pinene to cis-Pinonic Acid using KMnO4

This protocol is based on a procedure reported in the literature.[14]

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO4)

  • Ammonium sulfate ((NH4)2SO4)

  • Crushed ice and water

  • Sulfuric acid (H2SO4), concentrated and 5 N

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • A slurry of crushed ice, KMnO4 (1.8 equivalents), ammonium sulfate (0.45 equivalents), and water is prepared and stirred rapidly.[14]

  • (S)-α-Pinene (1 equivalent) is added to the slurry, and the mixture is stirred at <5 °C for 5 hours.[14]

  • A solution of concentrated H2SO4 in water is slowly added over 30 minutes, maintaining the reaction temperature below 5 °C.[14]

  • Sodium bisulfite is added in portions over 1 hour, keeping the temperature below 15 °C to quench the excess KMnO4.[14]

  • The cloudy aqueous solution is extracted multiple times with diethyl ether.[14]

  • The combined organic layers are extracted with a saturated NaHCO3 solution.[14]

  • The aqueous bicarbonate layers are combined, acidified with 5 N H2SO4, and then extracted with diethyl ether.[14]

  • The combined ether layers from the final extraction are dried with brine and MgSO4, and the solvent is removed in vacuo to yield cis-pinonic acid, which can be further purified by chromatography.[14]

Analytical Techniques for Stereoisomer Characterization

Distinguishing between the different stereoisomers of pinonic acid is crucial for both synthetic and analytical purposes. Spectroscopic and chromatographic techniques are indispensable tools for this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the relative stereochemistry of diastereomers. The chemical shifts and coupling constants of the protons on the cyclobutane ring are sensitive to their spatial arrangement. For example, the coupling constants between vicinal protons can help differentiate between cis and trans isomers.[15] 1H and 13C NMR data for cis-pinonic acid are well-documented.[6][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16][17]

General Workflow for Chiral HPLC Method Development for Pinonic Acid Enantiomers

  • Column Selection: Start with polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) as they have broad applicability.[17]

  • Mobile Phase Selection: For acidic compounds like pinonic acid, a mobile phase consisting of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., isopropanol or ethanol) and a small amount of an acidic additive (e.g., trifluoroacetic acid) is a good starting point.[17][18]

  • Screening: Screen different mobile phase compositions and columns to find initial separation conditions.[19]

  • Optimization: Fine-tune the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.

Applications in Drug Development and Asymmetric Synthesis

The rigid, chiral scaffold of pinonic acid makes it an attractive starting material for the synthesis of more complex molecules with defined stereochemistry.

Chiral Building Block

Pinonic acid and its derivatives serve as versatile chiral building blocks.[20] The functional groups (ketone and carboxylic acid) can be selectively modified to introduce new functionalities and build up molecular complexity. For example, the cyclobutane ring of pinonic acid can be incorporated into the structure of novel therapeutic agents.[21]

Synthesis of Bioactive Molecules

Derivatives of pinonic acid have been explored for various biological activities. While specific data on the differential activity of pinonic acid stereoisomers is an area of ongoing research, the known enantioselective effects of its precursor, α-pinene, suggest that the stereochemistry of pinonic acid derivatives will likely play a crucial role in their pharmacological profiles.[21] For instance, pinene-derived iminodiacetic acid (PIDA) has been developed as a powerful ligand for stereoselective synthesis.[22]

Logical Workflow: Pinonic Acid as a Chiral Synthon

G start Chiral α-Pinene ((+) or (-)) pinonic Enantiopure Pinonic Acid ((+) or (-)-cis) start->pinonic Oxidation derivatization Functional Group Derivatization pinonic->derivatization intermediate Chiral Intermediate derivatization->intermediate coupling Stereoselective Coupling Reactions intermediate->coupling target Complex Chiral Target Molecule (e.g., Drug Candidate) coupling->target

Caption: Utilization of enantiopure pinonic acid as a chiral building block in asymmetric synthesis.

Conclusion

Pinonic acid, a C10H16O3 molecule derived from the natural product α-pinene, presents a fascinating case study in stereochemistry. Its multiple chiral centers give rise to a family of stereoisomers, each with potentially unique properties and biological activities. The ability to synthesize and isolate specific stereoisomers of pinonic acid is of paramount importance for its application as a chiral building block in the development of new pharmaceuticals and other fine chemicals. This guide has provided a technical foundation for understanding the structure, synthesis, and analysis of pinonic acid stereoisomers, intended to aid researchers in harnessing the potential of this versatile chiral synthon.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of ethyl 4-methyl-2-oxocyclohexanecarboxylate, a key building block in the synthesis of various organic molecules. As Senior Application Scientists, our goal is to provide not just data, but a comprehensive understanding of the underlying principles that govern the spectral features of this versatile compound. This document is structured to provide a deep dive into the spectral analysis, supported by established methodologies and theoretical principles, to empower researchers in their synthetic and analytical endeavors.

Introduction to this compound

This compound (C₁₀H₁₆O₃, CAS No: 13537-82-1) is a cyclic β-keto ester that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a substituted cyclohexane ring, presents interesting challenges and learning opportunities in NMR spectral interpretation due to the presence of stereoisomers and complex spin-spin coupling patterns. A thorough understanding of its NMR spectrum is crucial for confirming its synthesis, assessing its purity, and for the structural elucidation of its derivatives.

Theoretical Principles of NMR Spectroscopy in Substituted Cyclohexanones

The NMR spectra of cyclohexanone derivatives are governed by several key factors:

  • Chemical Shift (δ): The resonance frequency of a nucleus is primarily determined by its local electronic environment. Electron-withdrawing groups, such as the ketone and ester functionalities in our target molecule, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons, which is crucial for conformational analysis.

  • Stereochemistry: this compound can exist as a mixture of diastereomers (cis and trans) due to the two stereocenters at C1 and C4. Furthermore, the cyclohexane ring exists in a dynamic equilibrium of chair conformations. These stereochemical features significantly impact the NMR spectrum, often resulting in a more complex set of signals than would be expected from a single, rigid structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is paramount for accurate structural elucidation.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its good dissolving power and relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

    • A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

Diagram of the NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire 1H Spectrum lock_shim->acquire_H acquire_C Acquire 13C Spectrum lock_shim->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process analyze Spectral Analysis process->analyze

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is complex due to the presence of diastereomers and overlapping signals. The following is a detailed interpretation of the expected signals.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-O-CH₂-CH₃ (Ethyl)~4.2Quartet (q)2H~7.1
H1 (α to C=O and COOR)~3.4Doublet of Doublets (dd)1HVaries
Cyclohexane Ring Protons~1.5 - 2.8Multiplets (m)7H-
-O-CH₂-CH₃ (Ethyl)~1.3Triplet (t)3H~7.1
C4-CH₃ (Methyl)~1.0Doublet (d)3H~6.5

Detailed Interpretation:

  • Ethyl Ester Group: The ethyl group gives rise to two characteristic signals: a quartet around 4.2 ppm for the methylene protons (-O-CH₂ -CH₃) and a triplet around 1.3 ppm for the methyl protons (-O-CH₂-CH₃ ). The quartet arises from coupling to the three adjacent methyl protons, and the triplet arises from coupling to the two adjacent methylene protons, both with a typical coupling constant of approximately 7.1 Hz.

  • Methine Proton at C1: The proton at the C1 position is adjacent to both the ester and ketone functionalities, leading to a significant downfield shift to around 3.4 ppm. Its multiplicity is expected to be a doublet of doublets due to coupling with the two adjacent protons on C6. The exact chemical shift and coupling constants will be dependent on the cis/trans stereochemistry.

  • Cyclohexane Ring Protons: The remaining seven protons on the cyclohexane ring (at C3, C4, C5, and C6) resonate in the upfield region between approximately 1.5 and 2.8 ppm. These signals typically appear as complex and overlapping multiplets due to extensive geminal and vicinal coupling. Protons alpha to the ketone at C3 will be the most deshielded within this group.

  • Methyl Group at C4: The methyl group attached to C4 gives rise to a doublet at around 1.0 ppm, resulting from coupling to the single proton at C4.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Signal AssignmentChemical Shift (δ, ppm)
C2 (Ketone C=O)~208
C=O (Ester)~172
-O-CH₂-CH₃ (Ethyl)~61
C1 (α to C=O and COOR)~55
C6~45
C3~41
C4~35
C5~30
C4-CH₃ (Methyl)~22
-O-CH₂-CH₃ (Ethyl)~14

Detailed Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl (C2) is expected to resonate around 208 ppm, while the ester carbonyl will be further upfield at approximately 172 ppm.

  • Oxygenated Carbons: The carbon of the ethyl ester attached to the oxygen (-O-C H₂-CH₃) appears around 61 ppm.

  • Cyclohexane Ring Carbons: The carbons of the cyclohexane ring resonate in the range of 30-55 ppm. The methine carbon at C1, being alpha to two carbonyl groups, is the most deshielded of the ring carbons at around 55 ppm. The other ring carbons (C3, C4, C5, and C6) will have distinct chemical shifts influenced by their proximity to the functional groups and the methyl substituent.

  • Methyl Carbons: The methyl carbon of the ethyl group (-O-CH₂-C H₃) is the most shielded carbon, appearing at approximately 14 ppm. The methyl carbon at C4 will resonate at a slightly higher chemical shift, around 22 ppm.

Structural Elucidation Workflow

A systematic approach is essential for the unambiguous assignment of all signals in the NMR spectra.

Diagram of the Spectral Interpretation Workflow

Interpretation_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation (Optional but Recommended) cluster_assign Structure Assignment h1_nmr Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity assign_frags Assign Key Functional Groups (e.g., Ethyl ester, Methyl) h1_nmr->assign_frags c13_nmr Analyze 13C NMR: - Number of Signals - Chemical Shift Ranges c13_nmr->assign_frags cosy COSY: H-H Correlations hsqc HSQC: Direct C-H Correlations cosy->hsqc hmbc HMBC: Long-Range C-H Correlations hsqc->hmbc connect_frags Connect Fragments using Coupling and 2D Data hmbc->connect_frags assign_frags->connect_frags confirm Confirm Structure and Stereochemistry connect_frags->confirm

Caption: A logical workflow for the interpretation of NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. A thorough analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous confirmation of its structure. For complex cases involving diastereomeric mixtures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable for complete signal assignment. This guide provides a solid foundation for researchers to confidently interpret the NMR data of this important synthetic intermediate and its analogues.

References

An In-depth Technical Guide to the Key Reactions of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and strategic importance in constructing complex molecular architectures. As a substituted β-keto ester, its structure offers multiple reactive sites that can be manipulated with a high degree of chemo- and regioselectivity. This guide provides a comprehensive exploration of the core reactions involving this compound, grounded in mechanistic principles and practical laboratory applications. We will delve into its synthesis, stereochemical considerations, and its critical transformations, including enolate formation, alkylation, decarboxylation, and its cornerstone role in the Robinson annulation for building polycyclic systems found in steroids and terpenoids. Each section is designed to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this versatile building block to its full potential.

Introduction: The Strategic Value of a Versatile Building Block

This compound (CAS No: 13537-82-1) is a cyclic β-keto ester that serves as a cornerstone in the synthesis of a wide array of organic molecules.[1] Its chemical structure, featuring a ketone, an ester, and two stereocenters, provides a rich platform for synthetic transformations. The strategic placement of the methyl group at the 4-position introduces an element of chirality and influences the conformational behavior of the cyclohexane ring, which can be exploited in stereoselective synthesis.

The true power of this molecule lies in the reactivity of the C-1 position. The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups, facilitating the formation of a stable enolate. This enolate is a potent nucleophile, enabling a suite of crucial carbon-carbon bond-forming reactions. Consequently, this compound is a frequently utilized precursor for substituted cyclohexanones and is indispensable in constructing the fused ring systems characteristic of many biologically active natural products.[2][3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValue
IUPAC Name ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[4]
CAS Number 13537-82-1[1]
Molecular Formula C₁₀H₁₆O₃[4][5]
Molecular Weight 184.23 g/mol [4][6]
Appearance Solid or colorless to yellow liquid[7]
Boiling Point 113 °C at 12 Torr[6]
Density ~1.040 g/cm³ at 20 °C[6]
Refractive Index n20/D 1.473 (lit.)[6]

Synthesis of the Core Scaffold

The preparation of this compound and its unsaturated precursor, Hagemann's ester, is a classic topic in organic synthesis. The most common approaches involve condensation reactions that build the six-membered ring.

From Hagemann's Ester: A Common Precursor

Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) is arguably the most famous precursor to the title compound.[2] Its synthesis has been refined over a century. A prevalent method is a modification of the Knoevenagel condensation.[2][8] This process typically involves a tandem Knoevenagel condensation, Michael addition, and an intramolecular aldol reaction sequence.[8][9][10]

Once Hagemann's ester is formed, the saturated target molecule can be obtained through selective reduction of the double bond, for instance, via catalytic hydrogenation.

The Dieckmann Cyclization

An alternative and powerful strategy for forming the cyclic β-keto ester is the Dieckmann cyclization, an intramolecular Claisen condensation.[11] This reaction involves treating a 1,7-diester with a strong base to induce cyclization, forming the six-membered ring. The choice of the starting acyclic diester dictates the substitution pattern on the final product.

Diagram: Synthetic Workflow via Dieckmann Cyclization

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A Diethyl 3-methylheptanedioate B 1. Strong Base (e.g., NaOEt) 2. Acidic Workup (H₃O⁺) A->B Dieckmann Cyclization C This compound B->C

Caption: Workflow for Dieckmann Cyclization.

Core Reactions and Synthetic Transformations

The synthetic utility of this compound stems from three primary transformations: alkylation at the C-1 position, decarboxylation to remove the ester, and its use as a nucleophile in annulation reactions.

Regioselective Alkylation at C-1

The most valuable reaction of this β-keto ester is the alkylation of the α-carbon (C-1). The protons at this position are the most acidic in the molecule, allowing for clean deprotonation to form a nucleophilic enolate.

Causality of Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. Weaker bases like ethoxide can lead to reversible reactions and side products. LDA ensures rapid and complete deprotonation.

  • Temperature Control: The reaction is typically performed at low temperatures (-78 °C). This is to ensure kinetic control, meaning the base removes the most accessible, kinetically favored proton at C-1.[1] Warming the reaction can allow for equilibration and potential deprotonation at other sites, reducing regioselectivity.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are used to ensure the base remains reactive and to prevent quenching of the highly reactive enolate and organometallic reagents.

Experimental Protocol: C-1 Alkylation

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous THF.

  • Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise.

  • Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added slowly to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: The desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) is added dropwise. The reaction is stirred for several hours, allowing it to slowly warm to room temperature.

  • Quenching & Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Alkylating AgentProductTypical Yield
Methyl IodideEthyl 1,4-dimethyl-2-oxocyclohexanecarboxylate75-85%[1]
Benzyl BromideEthyl 1-benzyl-4-methyl-2-oxocyclohexanecarboxylate70-80%
Allyl BromideEthyl 1-allyl-4-methyl-2-oxocyclohexanecarboxylate70-80%

Diagram: Alkylation Mechanism

G Substrate This compound Enolate Lithium Enolate (Nucleophile) Substrate->Enolate  LDA, THF, -78 °C Product C-1 Alkylated Product Enolate->Product  R-X (Alkyl Halide)

Caption: Mechanism of C-1 Alkylation.

Decarboxylation: Accessing Substituted Cyclohexanones

After alkylation, the ethoxycarbonyl group at C-1 is often removed to yield a 2,5-disubstituted cyclohexanone. This is typically achieved via saponification followed by decarboxylation of the resulting β-keto acid, or more directly through Krapcho decarboxylation. The latter is often preferred for its milder conditions and tolerance of other functional groups.

Causality of Experimental Choices:

  • Reagents: The Krapcho reaction utilizes a salt (e.g., LiCl, NaCl) in a high-boiling, polar aprotic solvent like dimethyl sulfoxide (DMSO) with a small amount of water. The chloride ion acts as a nucleophile, attacking the ethyl group of the ester in an Sₙ2 reaction. The water facilitates the protonolysis of an intermediate, leading to the loss of CO₂.

  • Temperature: The reaction requires heating to drive the Sₙ2 attack and the subsequent decarboxylation.

Experimental Protocol: Krapcho Decarboxylation

  • Setup: A round-bottom flask is charged with the C-1 alkylated β-keto ester, lithium chloride (3.0 equivalents), dimethyl sulfoxide (DMSO), and a few drops of water.

  • Reaction: The mixture is heated to approximately 150-180 °C with stirring and monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and diluted with water. The aqueous solution is extracted several times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 2,5-disubstituted cyclohexanone is purified by distillation or column chromatography.

The Robinson Annulation: Building Fused Ring Systems

Perhaps the most significant application of this compound is its role in the Robinson annulation.[12] This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[12][13][14] This sequence is fundamental to the total synthesis of steroids and terpenoids.[2][12]

In this sequence, the enolate of our title compound acts as the Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate then undergoes a base-catalyzed intramolecular aldol condensation to form the fused cyclohexenone product.[13][14]

Diagram: Robinson Annulation Mechanism

G A Enolate of This compound C Michael Adduct (1,5-Dicarbonyl Intermediate) A->C Michael Addition B Methyl Vinyl Ketone (MVK) B->C Michael Addition D Intramolecular Aldol Condensation C->D E Fused Ring System (Cyclohexenone Product) D->E Dehydration

Caption: The Robinson Annulation Workflow.

Experimental Protocol: Robinson Annulation

  • Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent like ethanol, add a catalytic amount of base (e.g., sodium ethoxide).

  • Michael Addition: Cool the solution in an ice bath. Add methyl vinyl ketone (MVK) (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the reaction for several hours at room temperature.

  • Aldol Condensation & Cyclization: Add a stronger base solution (e.g., aqueous NaOH) and heat the mixture to reflux for several hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup: Cool the reaction mixture, neutralize with dilute acid (e.g., HCl), and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting annulated product by column chromatography or crystallization.

Applications in Natural Product Synthesis

The reactions described above are not merely academic exercises; they are enabling tools for the construction of complex and biologically significant molecules.

  • Terpenoids: Many terpenoids, which are derived from isoprene units, feature polycyclic carbon skeletons.[3][15] The Robinson annulation is a go-to strategy for assembling the foundational cyclohexene rings in these structures.[2]

  • Steroids: The characteristic A, B, C, and D ring system of steroids is often constructed using sequential annulation strategies.[12] The Wieland-Miescher ketone, a classic building block in steroid synthesis, is itself a product of a Robinson annulation.[12] The use of chiral starting materials or asymmetric catalysts in these reactions allows for the enantioselective synthesis of these vital biomolecules.[16][17][18]

Conclusion

This compound is a testament to the power of functional group interplay in organic synthesis. Its value extends far beyond its structure, residing in the predictable and highly controllable reactivity it offers. The ability to selectively form a nucleophilic enolate at C-1 opens the door to a vast array of alkylated derivatives. Subsequent decarboxylation provides clean access to substituted cyclohexanones, while its role as a Michael donor in the Robinson annulation provides an elegant and efficient pathway to the fused polycyclic systems that are prevalent in medicinal chemistry and natural products. For any researcher engaged in the synthesis of complex cyclic molecules, a thorough understanding of the principles and protocols outlined in this guide is an invaluable asset.

References

The Claisen Condensation of Cyclohexanone Derivatives: A Mechanistic and Practical Guide to Synthesizing β-Dicarbonyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-dicarbonyl moieties that are pivotal intermediates in the pharmaceutical and fine chemical industries. When applied to cyclic ketones such as cyclohexanone and its derivatives, this reaction provides a powerful route to 1,3-diketones and β-keto esters, which serve as versatile scaffolds for complex molecular architectures. This technical guide offers a deep dive into the underlying mechanism of the Claisen condensation involving cyclohexanone, with a particular focus on the principles of enolate chemistry that govern regioselectivity. We will explore the causality behind experimental choices, present a validated protocol, and discuss critical parameters for process optimization, providing researchers with the foundational knowledge required to harness this reaction effectively.

Core Principles: The Ketone-Ester Claisen Condensation

The Claisen condensation is a base-catalyzed reaction that joins two carbonyl compounds, classically two esters, to form a β-keto ester.[1] A crucial variation, highly relevant to our topic, involves the reaction between a ketone and an ester. In this process, the ketone serves as the nucleophilic component by forming an enolate, which then attacks the electrophilic carbonyl of the ester.[2]

The overall transformation for cyclohexanone can be summarized as the acylation of its α-carbon, yielding a 1,3-dicarbonyl compound, specifically a β-diketone. The reaction's success hinges on three key requirements:

  • The ketone must possess at least one acidic α-proton to form an enolate.[3]

  • The ester must have a suitable leaving group, typically an alkoxide.[3]

  • A strong base is required to generate a sufficient concentration of the ketone enolate.[4]

Unlike condensations between two esters, which are often reversible, the final deprotonation of the resulting β-diketone product is a highly favorable acid-base reaction that drives the equilibrium towards completion.[5] The pKa of the α-proton flanked by two carbonyls in the product is significantly lower (more acidic) than that of the starting ketone, ensuring this final step is essentially irreversible with a stoichiometric amount of base.[5]

The Decisive Intermediate: Kinetic vs. Thermodynamic Enolate Formation

For unsubstituted cyclohexanone, enolate formation is straightforward. However, for substituted cyclohexanone derivatives, the situation is more complex and offers a powerful handle for synthetic control. An unsymmetrical ketone can form two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate .[6] The choice of which enolate is formed and subsequently acylated is arguably the most critical strategic decision in designing a synthesis based on this reaction.

  • Kinetic Enolate: This enolate is formed faster. It results from the deprotonation of the less-substituted, sterically more accessible α-carbon. Its formation is favored by using a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78 °C) under irreversible conditions.[7] These conditions ensure the first-formed enolate is "trapped" before it can equilibrate to the more stable thermodynamic form.

  • Thermodynamic Enolate: This enolate is the more stable of the two, featuring a more substituted double bond.[8] Its formation is favored under conditions that allow for equilibrium to be established: a smaller, non-hindered base (e.g., NaH, NaOEt), higher temperatures (room temperature or above), and longer reaction times.[7] The weaker base establishes a reversible deprotonation, allowing the kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic isomer.

The ability to selectively generate either the kinetic or thermodynamic enolate provides precise control over the regiochemical outcome of the subsequent acylation.

G K_Cond Kinetic Control (LDA, -78°C, THF) Fast, Irreversible Kinetic_Enolate Kinetic Enolate (Less Substituted) K_Cond->Kinetic_Enolate Deprotonation at less hindered C6 T_Cond Thermodynamic Control (NaH, 25°C, THF) Slow, Reversible Thermo_Enolate Thermodynamic Enolate (More Substituted) T_Cond->Thermo_Enolate Deprotonation at more hindered C2 (Equilibrium) Start_Ketone 2-Methylcyclohexanone

Figure 1: Selective formation of kinetic vs. thermodynamic enolates.

The Core Mechanism: A Step-by-Step Analysis

The reaction between cyclohexanone and an ester (e.g., ethyl acetate) proceeds through a well-defined, multi-step mechanism. The product of this specific reaction is 2-acetylcyclohexanone.[9]

  • Enolate Formation: A strong base (B⁻) abstracts an acidic α-proton from cyclohexanone, forming a resonance-stabilized enolate ion. This is the rate-determining step for many base-catalyzed condensations.[10]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4]

  • Carbonyl Reformation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (e.g., ethoxide) as a leaving group.[5] This step is characteristic of nucleophilic acyl substitution.

  • Driving Force - Final Deprotonation: The expelled alkoxide is a strong enough base to deprotonate the newly formed β-diketone at its highly acidic central α-carbon. This irreversible acid-base reaction forms a highly resonance-stabilized enolate and drives the entire reaction sequence to completion.[11]

  • Protonation (Work-up): An acidic work-up in a separate final step neutralizes the base and protonates the enolate to yield the final β-diketone product.[4]

G R1 Cyclohexanone + Base (B⁻) I1 Cyclohexanone Enolate R1->I1 Step 1: Deprotonation I1->invis1 R2 + Ethyl Acetate R2->invis1 I2 Tetrahedral Intermediate I3 β-Diketone + EtO⁻ I2->I3 Step 3: Collapse & Expulsion of EtO⁻ I4 Resonance-Stabilized Enolate I3->I4 Step 4: Driving Force (Irreversible Deprotonation) P1 Final Product (2-Acetylcyclohexanone) I4->P1 Step 5: Acidic Work-up (H₃O⁺) invis1->I2 Step 2: Nucleophilic Attack

Figure 2: Generalized mechanism of the Claisen condensation of cyclohexanone.

Experimental Protocol: Synthesis of 2-Acetylcyclohexanone via Enamine Intermediate

While direct base-catalyzed acylation is common, an alternative and highly effective method proceeds through an enamine intermediate. This approach, known as the Stork enamine synthesis, offers excellent control and avoids the use of exceptionally strong bases for the initial enolate formation. The enamine, being nucleophilic, readily reacts with acylating agents like acetic anhydride.[12]

Materials & Reagents
ReagentM.W. ( g/mol )AmountMoles
Cyclohexanone98.145.0 mL (4.7 g)~0.048
Pyrrolidine71.124.0 mL (3.4 g)~0.048
p-Toluenesulfonic acid172.200.1 g~0.0006
Acetic Anhydride102.094.5 mL (4.9 g)~0.048
Toluene-50 mL-
3 M HCl-30 mL-
Deionized Water-As needed-
Anhydrous Na₂SO₄-As needed-
Step-by-Step Methodology
  • Enamine Formation:

    • To a 100 mL round-bottom flask, add toluene (40 mL), cyclohexanone (5.0 mL), pyrrolidine (4.0 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 g).[12]

    • Causality: p-Toluenesulfonic acid catalyzes the dehydration reaction required to form the enamine from the ketone and secondary amine.

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 1 hour.[12] Water will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.

    • Causality: The azeotropic removal of water is critical for achieving a high yield of the enamine.

    • Allow the mixture to cool to room temperature.

  • Acylation of the Enamine:

    • Prepare a solution of acetic anhydride (4.5 mL) in toluene (10 mL). Add this solution to the flask containing the enamine.[12]

    • Stopper the flask and let the mixture stand at room temperature for at least 24 hours.

    • Causality: The nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl of the acetic anhydride. This forms an N-acylated iminium ion intermediate.

  • Hydrolysis and Work-up:

    • Slowly add deionized water (5 mL) to the reaction mixture and heat at reflux for 30 minutes.[12]

    • Causality: The water hydrolyzes the iminium ion intermediate back to a carbonyl, yielding the desired 2-acetylcyclohexanone and regenerating the pyrrolidine as its salt.

    • Cool the mixture and transfer it to a separatory funnel with an additional 10 mL of water. Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with 3 M HCl (3 x 10 mL) and then with water (10 mL).[12]

    • Causality: The acid wash removes any remaining amine (pyrrolidine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (toluene) via rotary evaporation.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure 2-acetylcyclohexanone.[12] This compound exists as a mixture of keto and enol tautomers.[9][13]

G A Step 1: Enamine Formation (Cyclohexanone + Pyrrolidine + Catalyst) Reflux with Dean-Stark B Step 2: Acylation (Add Acetic Anhydride) Stand at RT for 24h A->B C Step 3: Hydrolysis (Add H₂O, Reflux) Hydrolyzes Iminium Intermediate B->C D Step 4: Work-up (Separatory Funnel, Acid/Water Washes) Removes Amine & Impurities C->D E Step 5: Purification (Dry, Evaporate, Vacuum Distill) Isolates Pure Product D->E

Figure 3: Experimental workflow for the synthesis of 2-acetylcyclohexanone.

Conclusion

The Claisen condensation of cyclohexanone derivatives is a robust and versatile method for synthesizing β-dicarbonyl compounds. A thorough understanding of the reaction mechanism, particularly the factors governing the formation of kinetic versus thermodynamic enolates, empowers chemists to control the regiochemical outcome with precision. The choice of base, temperature, and reaction time are not merely procedural details but are critical strategic parameters that dictate the final product structure. The methodologies presented herein provide a solid foundation for researchers to apply this reaction to the synthesis of complex molecules, enabling advancements in drug discovery and materials science.

References

A Guide to Versatile Building Blocks in Organic Synthesis: From Foundational Scaffolds to Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of organic synthesis, the strategic selection and deployment of versatile chemical building blocks are paramount to the efficient construction of complex molecular architectures. These fundamental units are the cornerstones upon which novel pharmaceuticals, agrochemicals, and functional materials are built.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core principles and applications of key building blocks. We will explore the causality behind the synthetic utility of privileged scaffolds, strained ring systems, organofluorine compounds, and boronic acids, among others. The narrative will bridge foundational concepts with advanced, field-proven methodologies such as cross-coupling reactions, multicomponent reactions (MCRs), and C-H activation, illustrating how these strategies leverage versatile building blocks to accelerate innovation and access novel chemical space. Detailed protocols, mechanistic diagrams, and comparative data are provided to create a self-validating resource for the modern synthetic chemist.

The Strategic Imperative of Building Blocks in Synthesis

At its core, organic synthesis is an exercise in controlled construction. The efficiency and elegance of any synthetic route are largely dictated by the starting materials, or "building blocks," chosen. A versatile building block is a molecular fragment, often a small, functionalized organic compound, that can be reliably incorporated into larger structures through a variety of chemical transformations.[1][2][3] Their utility is defined by a combination of factors: predictable reactivity, the presence of functional groups amenable to diverse coupling chemistries, and the ability to impart desirable physicochemical or biological properties to the final molecule.[][5]

In the context of drug discovery, this concept evolves into the principle of "privileged structures." First described by Evans in 1988, these are molecular scaffolds capable of binding to multiple, often unrelated, biological targets.[6][7][8] By incorporating these validated frameworks, chemists can significantly increase the probability of discovering bioactive compounds, making them powerful "navigators" of biologically relevant chemical space.[7][9] This guide will dissect the role of these foundational scaffolds and the transformative reactions that assemble them.

Foundational Pillars: Key Classes of Versatile Building Blocks

The modern synthetic chemist's toolkit is rich with building blocks, each offering a unique set of advantages. Here, we analyze several classes that have proven indispensable in drug development and complex molecule synthesis.

Boronic Acids: The Linchpin of Cross-Coupling

Boronic acids and their derivatives (e.g., boronate esters) are organoboranes that have revolutionized the formation of carbon-carbon bonds.[10][11] Their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions make them one of the most important building blocks in modern synthesis.[10][12]

Causality of Function: The utility of boronic acids stems from the unique properties of the boron atom. It acts as a Lewis acid, capable of forming reversible covalent complexes.[12][13][14] In the context of the Suzuki-Miyaura coupling, the key step is the transmetallation of the organic group from the boron atom to the palladium catalyst, which is facile and tolerant of a vast array of functional groups.[14] This reliability has made the Suzuki reaction the second most utilized transformation in medicinal chemistry, surpassed only by amide bond formation.[15]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) and, if required, a ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add aryl_pd_complex Ar-Pd(II)-X      L₂ oxidative_add->aryl_pd_complex transmetal Transmetallation aryl_pd_complex->transmetal biaryl_pd_complex Ar-Pd(II)-Ar'      L₂ transmetal->biaryl_pd_complex reductive_elim Reductive Elimination biaryl_pd_complex->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strained Ring Systems: Imparting Three-Dimensionality and Stability

Small, strained rings like cyclopropanes and azetidines have become increasingly prevalent motifs in drug discovery.[16][17] Their incorporation provides inherent three-dimensionality, structural novelty, and unique physicochemical properties that can address common roadblocks in development.[16]

  • Cyclopropanes: The high ring strain and unusual "bent" bonds of the cyclopropane ring give it olefin-like character and conformational rigidity.[18][19] This rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and potency.[18] Furthermore, the C-H bonds of a cyclopropane are stronger than those in alkanes, making the motif resistant to metabolic oxidation—a key strategy for improving a drug's half-life.[19][20] The cyclopropyl fragment can address numerous challenges by enhancing potency, increasing metabolic stability, reducing off-target effects, and improving brain permeability.[19]

  • Azetidines: This four-membered nitrogen-containing heterocycle possesses a ring strain of approximately 25.4 kcal/mol, intermediate between highly reactive aziridines and stable pyrrolidines.[21] This "Goldilocks" level of strain makes azetidines stable enough for easy handling but reactive enough for unique chemical transformations, often via ring-opening reactions.[17][21] They serve as valuable intermediates and are found in numerous bioactive molecules and natural products, acting as bioisosteres for other common groups to improve properties like solubility.[21]

Diagram: Strategic Benefits of Incorporating Strained Rings

Strained_Rings parent Parent Molecule bb Introduce Strained Ring (e.g., Cyclopropane, Azetidine) parent->bb Synthetic Modification child Modified Molecule bb->child prop1 Enhanced Metabolic Stability child->prop1 prop2 Improved Binding Affinity (Conformational Rigidity) child->prop2 prop3 Increased 3D Character (Better Solubility/PK) child->prop3 prop4 Novel Chemical Space child->prop4

Caption: Workflow showing property modulation via strained ring incorporation.

Organofluorine Compounds: The "Magic" Element

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom.[22] The introduction of fluorine or fluorine-containing groups (e.g., -CF₃, -OCF₃) can profoundly alter a molecule's properties in beneficial ways.[23][24]

Causality of Function: The effects of fluorine stem from its unique properties:

  • High Electronegativity: Fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which affects a drug's ionization state and receptor interactions.[23]

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thus enhancing the metabolic stability of a drug.[25]

  • Lipophilicity Modulation: A single fluorine atom is a bioisostere for a hydrogen atom but is more lipophilic. A trifluoromethyl (-CF₃) group is highly lipophilic and can enhance membrane permeability and binding in hydrophobic pockets.[25]

  • Conformational Control: Fluorine can induce specific molecular conformations through electrostatic interactions.

These combined effects can lead to enhanced potency, improved metabolic stability, and better bioavailability.[24]

Table: Physicochemical Property Modulation by Fluorination

PropertyParent Compound (Example: Benzene)Fluorinated Analog (Example: Fluorobenzene)Trifluoromethylated Analog (Example: Benzotrifluoride)Rationale for Change
LogP (Lipophilicity) 2.132.272.53Increased lipophilicity with fluorine substitution.[25]
Dipole Moment (Debye) 0 D1.60 D2.86 DIntroduction of a polar C-F bond.
Metabolic Stability Susceptible to oxidationMore resistant to oxidationHighly resistant to oxidationHigh C-F bond energy prevents metabolic cleavage.[25]

Advanced Methodologies Leveraging Versatile Building Blocks

The true power of building blocks is realized when they are used in concert with powerful, efficient, and convergent synthetic methodologies.

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates atoms from each starting material.[26][27] This approach stands in stark contrast to traditional linear synthesis.

Causality of Function: The efficiency of MCRs lies in their convergent nature. Instead of isolating and purifying intermediates at each step, a complex cascade of reactions occurs in a single vessel, culminating in the final product.[28] This leads to significant advantages:

  • Efficiency: Reduces the number of synthetic steps, saving time, resources, and energy.[29]

  • Atom Economy: Maximizes the incorporation of starting material atoms into the final product, minimizing waste.[29]

  • Diversity: Allows for the rapid generation of large libraries of complex molecules by simply varying the input building blocks, which is ideal for drug discovery.[26][30]

Famous examples like the Ugi, Passerini, and Biginelli reactions exemplify the power of MCRs to quickly assemble complex, drug-like scaffolds from simple building blocks.[28][29]

Diagram: Linear Synthesis vs. Multicomponent Reaction (MCR)

MCR_vs_Linear cluster_0 Linear Synthesis cluster_1 Multicomponent Reaction (MCR) A A AB A-B A->AB B B B->AB ABC A-B-C AB->ABC C C C->ABC ABCD_L Product A-B-C-D ABC->ABCD_L D D D->ABCD_L lab_lin Multiple Steps Isolation & Purification A2 A onepot One Pot A2->onepot B2 B B2->onepot C2 C C2->onepot D2 D D2->onepot ABCD_MCR Product A-B-C-D onepot->ABCD_MCR lab_mcr High Atom Economy Reduced Waste & Time

Caption: Comparison of a multi-step linear synthesis with a one-pot MCR.[26]

Catalytic C-H Activation

One of the "holy grails" of organic synthesis is the ability to selectively functionalize ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials.[31] Transition-metal-catalyzed C-H activation has emerged as a powerful strategy to achieve this.

Causality of Function: The challenge of C-H activation is selectivity—differentiating between the many C-H bonds in a complex molecule. The most common and reliable solution is the use of a directing group (DG).[31][32] A Lewis-basic functional group within the substrate coordinates to the metal catalyst, delivering it to a specific, often ortho, C-H bond.[32] This coordination event leads to the cleavage of the targeted C-H bond and the formation of a metallacyclic intermediate, which can then react with a coupling partner to form a new C-C, C-N, or C-O bond.[31] This approach streamlines synthesis by transforming readily available C-H bonds into points for diversification.

Conclusion

Versatile building blocks are far more than simple starting materials; they are strategic tools that enable chemists to navigate the complexities of molecular design with precision and efficiency. From the predictable reactivity of boronic acids in cross-coupling reactions to the property-enhancing effects of strained rings and organofluorine motifs, these units are fundamental to modern synthetic endeavors. When combined with advanced methodologies like multicomponent reactions and C-H activation, they unlock unprecedented potential for innovation. For professionals in drug discovery and materials science, a deep, mechanistic understanding of these building blocks and their associated chemistries is not merely advantageous—it is essential for designing the next generation of functional molecules that will address critical scientific challenges.

References

The Multifaceted Therapeutic Potential of Cyclohexanecarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexanecarboxylate scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. Its inherent conformational flexibility, coupled with the capacity for extensive functionalization, renders it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities associated with cyclohexanecarboxylate derivatives, including their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. We delve into the molecular mechanisms that drive these activities, offering a rationale for experimental design and a basis for future drug development endeavors. Detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds are provided, alongside a critical analysis of structure-activity relationships to guide lead optimization. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction: The Cyclohexanecarboxylate Core - A Privileged Scaffold

The cyclohexane ring, a fundamental carbocyclic system, offers a three-dimensional framework that can be strategically decorated with functional groups to achieve specific interactions with biological targets. The incorporation of a carboxylate group introduces a key polar interaction point, often crucial for binding to the active sites of enzymes or receptors. The inherent stability and synthetic tractability of the cyclohexanecarboxylate core have made it an attractive starting point for the development of a wide range of biologically active molecules. This guide will systematically explore the major therapeutic avenues where these derivatives have shown considerable promise.

Antimicrobial Activity: Combating a Growing Threat

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique modes of action.[1] Cyclohexanecarboxylate derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic microorganisms.[2]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of certain cyclohexane derivatives appears to be the disruption of the bacterial cytoplasmic membrane's integrity and function.[3] This can lead to the inhibition of essential transport processes for low-molecular-weight hydrophilic substances, ultimately leading to bacterial cell death.[3] The lipophilic nature of the cyclohexane ring may facilitate the interaction with and insertion into the lipid bilayer of the microbial cell membrane.

Quantitative Assessment of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the antimicrobial potency of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Derivative Class Microorganism MIC (µg/mL) Reference
Amidrazone DerivativesStaphylococcus aureus64 - 256[6]
Mycobacterium smegmatis64[6]
Yersinia enterocolitica64 - 128[6]
Escherichia coli256[6]
Klebsiella pneumoniae256[6]
Candida albicans256[6][7]
Tosyloxyimine DerivativeGram-negative bacteriaModerate Activity[8]
Gram-positive bacteriaResistant[8]
Candida tropicalisSensitive[8]
Experimental Protocol: Agar Well Diffusion Assay

This method provides a straightforward and widely used preliminary screening of antimicrobial activity.[9][10]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will be observed around the well.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose Agar for fungi and sterilize by autoclaving.[8]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab to create a uniform lawn.[10]

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[9]

  • Compound Application: Carefully pipette a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[9] Include a negative control (solvent alone) and a positive control (a known antibiotic).[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Diagram of Agar Well Diffusion Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Media Prepare & Sterilize Culture Media Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Agar Plate with Microbial Lawn CreateWells Create Wells in the Agar Inoculate->CreateWells AddCompound Add Test Compound, Positive & Negative Controls CreateWells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Cyclohexanecarboxylate derivatives have demonstrated significant potential in this area, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[2]

Mechanistic Insights into Anticancer Action

The anticancer activity of cyclohexanecarboxylate derivatives is often multifaceted, involving the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.

  • Induction of Apoptosis: A critical mechanism involves the activation of the intrinsic apoptotic pathway. This is often characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio.[12][13] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3.[5] Cleavage of caspase-3 is a hallmark of apoptosis.[5]

  • Modulation of the p53 Pathway: The tumor suppressor protein p53 plays a pivotal role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress.[14] Some cyclohexanecarboxylate derivatives may exert their anticancer effects by activating the p53 pathway, leading to the downstream activation of apoptotic cascades.[15]

Diagram of Apoptosis Induction Pathway:

ApoptosisPathway Derivative Cyclohexanecarboxylate Derivative p53 p53 Activation Derivative->p53 Bax ↑ Bax Expression Derivative->Bax Bcl2 ↓ Bcl-2 Expression Derivative->Bcl2 p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Cleavage & Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cyclohexanecarboxylate derivatives.

Quantitative Assessment of Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.[11]

Derivative Class Cancer Cell Line IC50 (µM) Reference
Pyrimidine DerivativesA549 (Lung Carcinoma)5.988 ± 0.12[1]
Imidazo[1,2-a]pyrimidinesMCF-7 (Breast Cancer)39.0 - 43.4[1]
MDA-MB-231 (Breast Cancer)35.1 - 35.9[1]
Bicyclic CyclohexenonesA549 (Lung Cancer)Low micromolar[16]
PC-3 (Prostate Cancer)Low micromolar[16]
Oleoyl HybridsHCT116 (Colon Cancer)0.34 - 22.4[7]
Experimental Protocols for Anticancer Activity

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the cyclohexanecarboxylate derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.

This in vitro cell survival assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive viability after treatment with a cytotoxic agent.[13][19]

Principle: The assay determines the fraction of cells that retain the capacity for unlimited proliferation after exposure to a test compound. A colony is typically defined as a cluster of at least 50 cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed a known number of cells into multi-well plates or petri dishes. The seeding density should be optimized to yield a countable number of colonies in the control group.

  • Compound Treatment: Treat the cells with the cyclohexanecarboxylate derivative at various concentrations for a defined period.

  • Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.[1]

  • Fixation and Staining: Fix the colonies with a solution such as glutaraldehyde and then stain them with a dye like crystal violet for visualization.[19]

  • Colony Counting: Count the number of colonies in each well or dish.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to determine the compound's effect on clonogenic survival.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Cyclohexanecarboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[7]

Mechanism of Anti-inflammatory Action: Targeting NF-κB and COX-2
  • Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[20] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.[9] Certain cyclohexanecarboxylate derivatives have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[6]

  • Inhibition of Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key player in the inflammatory process, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[21] Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[21] Some cyclohexenone derivatives have been shown to inhibit the COX-2 enzyme.[1]

Diagram of NF-κB Signaling Inhibition:

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_p65 IκB - p65/p50 IKK->IkB_p65 Phosphorylation IkB_p p-IκB IkB_p65->IkB_p p65_p50_free p65/p50 p65_p50_nuc p65/p50 p65_p50_free->p65_p50_nuc Translocation IkB_p->p65_p50_free Release Proteasome Proteasomal Degradation IkB_p->Proteasome Derivative Cyclohexanecarboxylate Derivative Derivative->p65_p50_free Inhibits p65 phosphorylation DNA DNA p65_p50_nuc->DNA Binding Gene_Expr Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expr

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory activity of cyclohexanecarboxylate derivatives can be quantified by measuring their ability to inhibit the production of pro-inflammatory cytokines and enzymes.

Derivative Target Effect Concentration Reference
Amidrazone Derivative 2fTNF-α Secretion66-81% Inhibition10, 50, 100 µg/mL[6][7]
Amidrazone Derivative 2bTNF-α, IL-6, IL-10 Secretion~92-99% Inhibition100 µg/mL[6][7]
Cyclohexenone DerivativeCOX-2 mRNA ExpressionReduction-[1]
Cyclohexenone DerivativeTNF-α mRNA ExpressionReduction-[1]
Cyclohexenone DerivativeIL-1β mRNA ExpressionReduction-[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and test groups receiving different doses of the cyclohexanecarboxylate derivative. Administer the compounds, usually via oral gavage, a specific time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Edema: Inject a standardized volume (e.g., 0.1 mL of a 1% solution) of carrageenan into the subplantar region of the right hind paw of each animal.[20]

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. This is determined by the reduction in the increase in paw volume.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The specific inhibition of key enzymes involved in disease pathogenesis is a highly successful strategy in modern drug discovery. Cyclohexanecarboxylate derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for the treatment of a range of conditions.

Diverse Enzyme Targets

Cyclohexanecarboxylate derivatives have been shown to inhibit a variety of enzymes, including:

  • Cyclooxygenase-2 (COX-2): As discussed in the anti-inflammatory section, inhibition of this enzyme is a key mechanism for reducing inflammation.[1]

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are also important mediators of inflammation. Dual inhibition of COX-2 and 5-LOX can offer a broader anti-inflammatory effect.[1][22]

  • Kinases: These enzymes play crucial roles in cell signaling, and their dysregulation is often implicated in cancer and inflammatory diseases. The cyclohexane ring can serve as a scaffold for the design of kinase inhibitors.[11][18]

  • Neuraminidases: These are enzymes found on the surface of viruses and bacteria that are essential for their replication and spread. Inhibition of neuraminidases is a key strategy for antiviral and antibacterial therapy.[10]

  • Dipeptidyl Peptidase IV (DPP-IV): Inhibition of this enzyme is a therapeutic approach for the management of type 2 diabetes mellitus.[2]

  • Pyruvate Carboxylase: This enzyme is involved in gluconeogenesis, and its inhibition has potential therapeutic applications.

  • Acyl-CoA Dehydrogenases: These enzymes are involved in fatty acid metabolism and have been identified as targets for certain cyclohexanecarboxylate derivatives.[15]

Quantitative Assessment of Enzyme Inhibition

The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).[14]

Derivative Class Enzyme Target IC50 / Ki Reference
Cyclohexenone DerivativeCyclooxygenase-2 (COX-2)-[1]
5-Lipoxygenase (5-LOX)-[1]
6-Substituted 2-ArylaminopurinesCyclin-Dependent Kinase 2 (CDK2)3 nM - 44 nM[11]
Hydroxamic Acid DerivativesCyclooxygenase-2 (COX-2)36.18 ± 3.08 µM[22]
5-Lipoxygenase (5-LOX)1.04 ± 0.22 µM[22]
Experimental Protocol: In Vitro Enzyme Inhibition Assay

This general protocol can be adapted for various enzyme assays.

Principle: The activity of a purified enzyme is measured in the presence and absence of a test compound. A reduction in enzyme activity in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, the substrate, and the cyclohexanecarboxylate derivative (inhibitor).

  • Assay Setup: In a microplate or cuvette, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction over time. This can be done by measuring the formation of a product or the depletion of the substrate. Common methods include spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying both substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.[19]

Diagram of Enzyme Inhibition Kinetics:

Caption: Different modes of enzyme inhibition.

Structure-Activity Relationships (SAR): Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. SAR studies on cyclohexanecarboxylate derivatives have provided valuable insights for optimizing their therapeutic potential.[17][18]

  • Influence of Substituents: The nature, position, and stereochemistry of substituents on the cyclohexane ring and on other parts of the molecule can have a profound impact on biological activity. For example, in a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the type and position of substituents on an attached phenyl ring significantly influenced both anti-inflammatory and antiproliferative activities.[7]

  • Role of the Cyclohexane Scaffold: The cyclohexane ring provides a rigid yet conformationally flexible scaffold that can be used to orient substituents in specific spatial arrangements to optimize binding to a biological target.[18] The lipophilicity of the cyclohexane moiety can also enhance membrane permeability and interaction with hydrophobic pockets in proteins.[2]

  • Electronic Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) can play a crucial role in determining the potency of cyclohexanecarboxylate derivatives.[18]

Conclusion and Future Directions

Cyclohexanecarboxylate derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents underscores their potential for the development of novel therapeutics to address a wide range of unmet medical needs. The synthetic accessibility and the potential for fine-tuning their pharmacological properties through structural modifications make them an attractive area for continued research and development.

Future efforts should focus on:

  • Elucidating detailed molecular mechanisms of action for different classes of cyclohexanecarboxylate derivatives to enable more targeted drug design.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploring novel therapeutic applications for this versatile scaffold based on a deeper understanding of its interactions with various biological targets.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the full therapeutic potential of cyclohexanecarboxylate derivatives can be realized, leading to the development of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 4-methyl-2-oxocyclohexanecarboxylate, a valuable intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and address critical safety considerations. The synthesis is achieved through a Robinson annulation, a powerful ring-forming reaction, which in this case involves the Michael addition of ethyl acetoacetate to methyl vinyl ketone, followed by an intramolecular aldol condensation.

Introduction: The Significance of this compound

This compound is a substituted cyclohexanone derivative that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its structural features, including a β-keto ester moiety and a chiral center, make it a valuable precursor for the synthesis of natural products, pharmaceuticals, and other biologically active compounds. The reliable and efficient synthesis of this intermediate is therefore of significant interest to the synthetic chemistry community.

The protocol detailed herein utilizes the Robinson annulation, a classic and robust method for the formation of a six-membered ring.[1][2] This reaction sequence was first described by Sir Robert Robinson in 1935 and has since become a cornerstone of organic synthesis.[2] The process involves two sequential and well-understood reactions: a Michael addition and an intramolecular aldol condensation, which can often be performed in a one-pot fashion.[2][3]

Reaction Mechanism: A Tale of Two Condensations

The synthesis of this compound from ethyl acetoacetate and methyl vinyl ketone is a prime example of the Robinson annulation. The overall transformation can be broken down into two key steps:

Step 1: Michael Addition

The reaction is initiated by a base, in this protocol potassium tert-butoxide (t-BuOK), which deprotonates the α-carbon of ethyl acetoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone, in a conjugate addition reaction known as the Michael addition.[3][4] This step results in the formation of a 1,5-dicarbonyl intermediate.

Step 2: Intramolecular Aldol Condensation & Dehydration

The newly formed 1,5-dicarbonyl compound, under the same basic conditions, undergoes an intramolecular aldol condensation. An enolate is formed at one of the methyl ketone's α-carbons, which then attacks the other ketone's carbonyl carbon, leading to the formation of a six-membered ring.[3][4] The resulting β-hydroxy ketone intermediate readily dehydrates to form the more stable α,β-unsaturated ketone, yielding the final product, this compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation Ethyl Acetoacetate Ethyl Acetoacetate Enolate Formation Enolate Formation Ethyl Acetoacetate->Enolate Formation t-BuOK 1,5-Dicarbonyl Intermediate 1,5-Dicarbonyl Intermediate Enolate Formation->1,5-Dicarbonyl Intermediate + Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->1,5-Dicarbonyl Intermediate Cyclization Cyclization 1,5-Dicarbonyl Intermediate->Cyclization t-BuOK Dehydration Dehydration Cyclization->Dehydration Final Product Final Product Dehydration->Final Product This compound

References

Application Notes and Protocols: A Researcher's Guide to the Robinson Annulation for Substituted Cyclohexenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Power of Ring Formation

In the landscape of synthetic organic chemistry, the ability to construct cyclic systems with precision and efficiency is paramount. Among the myriad of named reactions, the Robinson annulation stands as a cornerstone for the synthesis of six-membered rings, particularly substituted cyclohexenones.[1][2][3] Discovered by Sir Robert Robinson in 1935, this powerful tandem reaction has been instrumental in the total synthesis of complex natural products, including steroids and terpenoids.[1][3] This guide provides an in-depth exploration of the Robinson annulation, from its mechanistic underpinnings to detailed, field-proven protocols for its application in the synthesis of a diverse range of substituted cyclohexenones.

The Robinson annulation is a testament to the elegance of cascade reactions, combining a Michael addition with an intramolecular aldol condensation in a single operational sequence.[1][2][4][5] This approach offers significant advantages in terms of atom economy and step efficiency, rapidly building molecular complexity from relatively simple acyclic or cyclic precursors. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this classic transformation in their synthetic endeavors.

Core Principles: A Mechanistic Deep Dive

The Robinson annulation is fundamentally a two-step process that seamlessly connects two of the most important carbon-carbon bond-forming reactions in organic chemistry.[2][4][5] The overall transformation involves the reaction of a ketone (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor) to form a new six-membered ring.

The key steps are as follows:

  • Michael Addition: The reaction is typically initiated by a base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[1][6] This enolate then undergoes a conjugate (or 1,4-) addition to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate.[7] The choice of base and reaction conditions can be crucial in controlling the regioselectivity of enolate formation when using unsymmetrical ketones.

  • Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound, still in the presence of the base, then undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.[7]

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the final α,β-unsaturated cyclohexenone product. This dehydration is driven by the formation of a highly conjugated system.[6]

The entire process can be visualized as follows:

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Enolate Formation (Base Catalyzed) michael_adduct 1,4-Conjugate Addition enolate->michael_adduct Nucleophilic Attack dicarbonyl 1,5-Dicarbonyl Intermediate michael_adduct->dicarbonyl Protonation aldol_enolate Enolate Formation dicarbonyl->aldol_enolate Tautomerization cyclization Intramolecular Cyclization aldol_enolate->cyclization Nucleophilic Attack alkoxide Alkoxide Intermediate cyclization->alkoxide hydroxy_ketone β-Hydroxy Ketone alkoxide->hydroxy_ketone Protonation dehydration Dehydration hydroxy_ketone->dehydration Elimination of H₂O cyclohexenone α,β-Unsaturated Cyclohexenone dehydration->cyclohexenone

Figure 1: The sequential mechanism of the Robinson Annulation.

Experimental Protocols: From Classic to Contemporary

The versatility of the Robinson annulation is reflected in the wide array of substrates and reaction conditions that can be employed. Below are detailed protocols for the synthesis of both classic and more functionally diverse substituted cyclohexenones.

Protocol 1: Classic Synthesis of the Wieland-Miescher Ketone

The Wieland-Miescher ketone is a foundational building block in steroid synthesis, and its preparation is a classic example of the Robinson annulation.[1]

Reaction Scheme:

Materials and Reagents:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl Vinyl Ketone (MVK)

  • (S)-(-)-Proline (for asymmetric synthesis)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO.

  • Catalyst Addition: Add a catalytic amount of (S)-(-)-proline (typically 3 mol%).

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantiomerically enriched Wieland-Miescher ketone.

Protocol 2: Synthesis of a Substituted Cyclohexenone from an Acyclic Ketone

The Robinson annulation is not limited to cyclic ketones. Acyclic ketones can also serve as effective Michael donors.

Reaction Scheme:

Materials and Reagents:

  • Ethyl acetoacetate

  • trans-Chalcone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (dilute)

  • Dichloromethane

Procedure:

  • Enolate Formation: In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium hydroxide in ethanol. Add ethyl acetoacetate (1.1 eq) to this solution and stir for 15 minutes at room temperature to form the enolate.

  • Michael Addition: Add a solution of trans-chalcone (1.0 eq) in ethanol to the enolate solution.

  • Reaction and Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The intramolecular aldol condensation and dehydration occur in situ.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from ethanol or by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes representative examples of substituted cyclohexenones synthesized via the Robinson annulation, highlighting the diversity of substrates and the typical outcomes.

Michael DonorMichael AcceptorCatalyst/BaseSolventTime (h)Yield (%)Reference
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone(S)-ProlineDMSO24-4870-85[1]
CyclohexanoneMethyl Vinyl KetoneNaOHEthanol1265[1]
Ethyl Acetoacetatetrans-ChalconeNaOHEthanol6~80[8]
2-Methylcyclopentane-1,3-dioneMethyl Vinyl Ketone(S)-ProlineDMF4870-80[1]
AcetoneBenzalacetophenoneKOHEthanol2455[3]

Troubleshooting and Field-Proven Insights

Challenge 1: Polymerization of the Michael Acceptor

Methyl vinyl ketone and other simple α,β-unsaturated ketones are prone to polymerization, especially under basic conditions, which can significantly lower the yield.[3]

  • Expert Insight: To mitigate this, the Michael acceptor can be added slowly to the reaction mixture to maintain a low steady-state concentration. Alternatively, precursors that generate the α,β-unsaturated ketone in situ can be used.[4] The Wichterle reaction, for instance, employs 1,3-dichloro-cis-2-butene as a stable MVK surrogate.[1]

Challenge 2: Competing Reactions and Side Products

Besides polymerization, other side reactions can occur, such as self-condensation of the starting ketone or multiple Michael additions.

  • Expert Insight: The choice of base and reaction temperature is critical. For substrates prone to self-condensation, using a milder base or a Lewis acid catalyst can be beneficial. In some cases, a two-step procedure, where the Michael adduct is isolated first and then cyclized under different conditions, can provide higher yields of the desired product.[6]

Challenge 3: Purification of the Final Product

The polarity of the substituted cyclohexenone product can vary significantly depending on the substituents, which can make purification challenging.

  • Expert Insight: Column chromatography on silica gel is the most common method for purification.[9] A systematic approach to solvent system selection, often starting with a non-polar eluent and gradually increasing the polarity, is recommended. For highly polar products, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more effective.[10] Thin-layer chromatography should be used to guide the choice of the elution solvent system.

Visualization of the Experimental Workflow

The general workflow for a typical Robinson annulation experiment can be summarized as follows:

Robinson_Workflow start Start reactants Combine Michael Donor, Solvent, and Base/Catalyst start->reactants enolate Enolate Formation reactants->enolate michael_acceptor Slow Addition of Michael Acceptor enolate->michael_acceptor reaction Reaction at Controlled Temperature michael_acceptor->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Reaction Quench and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Robinson Annulation.

Conclusion: An Enduringly Powerful Tool

The Robinson annulation remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its ability to rapidly construct functionalized six-membered rings from simple starting materials makes it an attractive strategy for the synthesis of a wide range of molecular targets. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing effective purification strategies, researchers can successfully leverage this classic reaction to achieve their synthetic goals. The protocols and insights provided in this guide are intended to serve as a valuable resource for both newcomers and experienced practitioners in the field.

References

The Chiral Architect: A Guide to Asymmetric Synthesis with Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the quest for enantiomerically pure compounds is a defining challenge. Ethyl 4-methyl-2-oxocyclohexanecarboxylate, a versatile β-keto ester, presents itself as a valuable chiral building block. Its prochiral centers and reactive functionalities offer a canvas for a multitude of stereoselective transformations, enabling the construction of complex molecular architectures with high fidelity. This guide provides an in-depth exploration of the applications of this substrate in asymmetric synthesis, complete with detailed protocols and the causal logic behind the experimental design.

Introduction: The Strategic Value of a Prochiral Cyclohexanone

This compound (CAS 13537-82-1) is a cyclic β-keto ester that possesses two key features rendering it a powerful tool in asymmetric synthesis: a prochiral α-carbon and a prochiral ketone.[1] The strategic placement of the methyl group at the 4-position influences the conformational landscape of the ring, which can be exploited to achieve high levels of stereocontrol in bond-forming reactions at or adjacent to the carbonyl group and the α-carbon. This guide will delve into three key asymmetric transformations: alkylation, aldol reactions, and Michael additions, providing both the "how" and the "why" for achieving stereochemical control.

Asymmetric Alkylation: Crafting Quaternary Stereocenters with Precision

The creation of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. The prochiral α-carbon of this compound provides an ideal platform for asymmetric alkylation, leading to highly valuable and sterically congested chiral building blocks. Two primary strategies have proven effective: the use of chiral auxiliaries and phase-transfer catalysis.

Chiral Auxiliary-Mediated Alkylation: The Enders SAMP/RAMP Hydrazone Method

A cornerstone in the field of asymmetric alkylation is the methodology developed by Enders and co-workers, which employs the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[2] This method proceeds through the formation of a chiral hydrazone, which directs the stereochemical outcome of the alkylation.

Causality of Stereocontrol: The remarkable stereoselectivity of the SAMP/RAMP method stems from the formation of a rigid, chelated azaenolate intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is chelated by the methoxy group of the auxiliary and the enolate oxygen. This locks the conformation of the azaenolate, exposing one face to electrophilic attack while the other is sterically shielded by the pyrrolidine ring. The choice of SAMP or RAMP auxiliary dictates which enantiomer of the product is formed, offering a powerful tool for "enantiodivergent" synthesis.[2][3]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Substrate This compound Hydrazone Chiral Hydrazone Substrate->Hydrazone + Auxiliary Auxiliary SAMP or RAMP Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Azaenolate Chelated Azaenolate Deprotonation->Azaenolate Alkylation Alkylation (R-X) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Ozonolysis or Hydrolysis Alkylated_Hydrazone->Cleavage Product α-Alkylated Product Cleavage->Product

Figure 1: Workflow for Enders SAMP/RAMP Asymmetric Alkylation.

Detailed Protocol: Asymmetric Alkylation via SAMP Hydrazone

  • Step 1: Formation of the SAMP Hydrazone.

    • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol) is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

    • The mixture is heated to reflux with a Dean-Stark trap for 12-24 hours until the theoretical amount of water is collected.

    • The solvent is removed under reduced pressure, and the crude hydrazone is purified by vacuum distillation or column chromatography.

  • Step 2: Diastereoselective Alkylation.

    • A solution of the purified SAMP hydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

    • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) is added dropwise, and the mixture is stirred for 2-4 hours at -78 °C.

    • The alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) is added, and the reaction is stirred at -78 °C for 4-8 hours.

    • The reaction is allowed to warm to room temperature overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Step 3: Cleavage of the Hydrazone.

    • The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and cooled to -78 °C.

    • Ozone is bubbled through the solution until a blue color persists.

    • The solution is purged with nitrogen or oxygen to remove excess ozone.

    • A reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added, and the mixture is allowed to warm to room temperature.

    • The solvent is removed, and the crude product is purified by column chromatography to yield the enantiomerically enriched α-alkylated β-keto ester.

Data Presentation: Representative Results for Asymmetric Alkylation

Electrophile (R-X)Diastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)
Methyl Iodide>95%>95%75-85%
Ethyl Iodide>95%>95%70-80%
Benzyl Bromide>95%>95%80-90%

Note: Yields and stereoselectivities are typical and may vary depending on the specific substrate and reaction conditions.

Asymmetric Phase-Transfer Catalysis

An alternative and often more operationally simple approach to asymmetric alkylation is the use of chiral phase-transfer catalysts.[4] This method avoids the need for stoichiometric chiral auxiliaries and cryogenic temperatures.

Causality of Stereocontrol: Chiral quaternary ammonium salts derived from cinchona alkaloids are commonly employed as phase-transfer catalysts. In a biphasic system (e.g., toluene/aqueous base), the catalyst forms a chiral ion pair with the enolate of the β-keto ester. This chiral ion pair is then transferred to the organic phase where it reacts with the alkylating agent. The non-covalent interactions and steric hindrance within the chiral ion pair effectively shield one face of the enolate, leading to a stereoselective alkylation. The structure of the catalyst, particularly the substituent on the quaternary nitrogen, is crucial for achieving high enantioselectivity.

G cluster_0 Aqueous Phase cluster_1 Interphase cluster_2 Organic Phase Enolate_Formation Enolate Formation (Substrate + Base) Ion_Pair Chiral Ion Pair Formation (Enolate + Chiral Catalyst) Enolate_Formation->Ion_Pair Phase Transfer Alkylation Stereoselective Alkylation (Chiral Ion Pair + R-X) Ion_Pair->Alkylation Product Enantioenriched Product Alkylation->Product Catalyst_Regen Catalyst Regeneration Alkylation->Catalyst_Regen Catalyst_Regen->Ion_Pair

Figure 2: Mechanism of Asymmetric Phase-Transfer Catalyzed Alkylation.

Asymmetric Aldol Reactions: Constructing Chiral β-Hydroxy Ketones

The aldol reaction is a powerful tool for carbon-carbon bond formation. The asymmetric variant, when applied to this compound, provides access to chiral β-hydroxy ketones, which are versatile intermediates in natural product synthesis.

Lanthanide-Catalyzed Asymmetric Aldol Reactions

Work by Shibata and others has demonstrated the utility of lanthanide triflates as water-tolerant Lewis acids in catalyzing aldol reactions. When combined with chiral ligands, these systems can effect highly enantioselective transformations.

Causality of Stereocontrol: Chiral lanthanide complexes function as Lewis acids, coordinating to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack. The enolate of the β-keto ester, also coordinated to the chiral metal center, is held in a specific orientation by the chiral ligand. This rigid, organized transition state dictates the facial selectivity of the enolate's attack on the activated aldehyde, resulting in high enantioselectivity. The choice of the lanthanide metal and the chiral ligand is critical in optimizing both reactivity and stereocontrol.

Detailed Protocol: Lanthanide-Catalyzed Asymmetric Aldol Reaction

  • Catalyst Preparation (in situ):

    • In a flame-dried flask under an inert atmosphere, a chiral ligand (e.g., a derivative of BINOL) (10 mol%) and a lanthanide triflate (e.g., Yb(OTf)₃ or Sc(OTf)₃) (10 mol%) are dissolved in an anhydrous solvent such as THF or dichloromethane.

    • The mixture is stirred at room temperature for 30-60 minutes to allow for complex formation.

  • Aldol Reaction:

    • The solution of the chiral lanthanide catalyst is cooled to the desired temperature (typically between -78 °C and 0 °C).

    • This compound (1.0 eq) is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.2 eq) to generate the enolate.

    • The aldehyde (1.1 eq) is then added dropwise.

    • The reaction is stirred at the same temperature until completion (monitored by TLC).

    • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.

    • The crude product is purified by column chromatography.

Asymmetric Michael Additions: Enantioselective Conjugate Addition

The Michael addition, or conjugate addition, of the enolate of this compound to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds and creating new stereocenters. Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in these reactions.

Organocatalytic Asymmetric Michael Addition

Chiral amines and their derivatives, such as diarylprolinol silyl ethers, can effectively catalyze the asymmetric Michael addition of β-keto esters to enones and nitroalkenes.

Causality of Stereocontrol: The mechanism of these organocatalyzed Michael additions often involves a dual activation strategy. The chiral secondary amine catalyst reacts with the α,β-unsaturated acceptor to form a chiral iminium ion, which lowers the LUMO of the acceptor and activates it towards nucleophilic attack. Simultaneously, the enolate of the β-keto ester can be stabilized and oriented by other functionalities on the catalyst, such as a hydroxyl or thiourea group, through hydrogen bonding. This highly organized transition state directs the enolate to attack one specific face of the iminium ion, leading to excellent stereocontrol.

G Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Enone Enone α,β-Unsaturated Ketone Transition_State Organized Transition State (Hydrogen Bonding) Iminium->Transition_State Substrate This compound Enolate Enolate Substrate->Enolate + Base Enolate->Transition_State Michael_Adduct Enantioenriched Michael Adduct Transition_State->Michael_Adduct Michael_Adduct->Catalyst Catalyst Regeneration

Figure 3: Dual Activation in Organocatalytic Michael Addition.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile substrate in the field of asymmetric synthesis. The methodologies outlined in this guide—chiral auxiliary-mediated alkylation, phase-transfer catalysis, lanthanide-catalyzed aldol reactions, and organocatalytic Michael additions—provide robust and reliable pathways to a wide array of enantiomerically enriched building blocks. The inherent chirality and conformational biases of this molecule, when coupled with the ever-expanding toolkit of asymmetric catalysis, will undoubtedly continue to fuel innovation in the synthesis of complex, biologically active molecules. For the modern synthetic chemist, a thorough understanding of the principles and protocols governing the stereoselective transformations of this substrate is an invaluable asset in the rational design and efficient execution of synthetic strategies.

References

Application Notes & Protocols: Strategic Synthesis of Spirocyclic γ-Lactam Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of Spirocyclic γ-Lactams

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity, selectivity, and superior physicochemical properties is relentless. Among these, spirocyclic scaffolds have emerged as privileged motifs, prized for their ability to introduce three-dimensionality into otherwise planar molecules.[1] The spirocyclic γ-lactam, a heterocyclic system featuring a five-membered lactam ring fused at a single quaternary carbon atom, represents a particularly valuable subclass. This rigid, complex framework is a cornerstone of numerous bioactive natural products and synthetic pharmaceuticals, demonstrating potent activities ranging from anticancer to neuroprotective agents.[2][3][4]

The inherent structural rigidity of the spiro-center locks the conformation of appended substituents, allowing for precise spatial orientation and optimized interactions with biological targets. However, the construction of this sterically demanding quaternary center, often with stereochemical control, poses a significant synthetic challenge.[5] This guide moves beyond a simple recitation of methods; it provides a strategic overview of the most powerful and versatile synthetic platforms for accessing spirocyclic γ-lactams. We will delve into the mechanistic underpinnings of each approach, explaining the causality behind experimental choices to empower researchers in drug discovery and chemical biology to not only replicate but also innovate.

Strategic Blueprint: Selecting the Optimal Synthetic Approach

The choice of a synthetic route is dictated by the desired substitution pattern, required stereochemical outcome, and overall efficiency. Three principal strategies dominate the field: Multicomponent Reactions (MCRs), Cycloaddition Reactions, and Asymmetric Catalytic Cascades. Each offers distinct advantages in terms of convergency, stereocontrol, and substrate scope.

G start Target Spiro-γ-Lactam Structure Defined q1 Need for High Molecular Diversity? start->q1 q2 Primary Goal: Stereocontrol? q1->q2 No mcr Strategy 1: Multicomponent Reactions (MCRs) q1->mcr Yes q3 Key Bond Disconnection: Forming the 5-Membered Ring? q2->q3 No asym Strategy 3: Asymmetric Catalytic Cascades q2->asym Yes q3->mcr No (Convergent Assembly) cyclo Strategy 2: Cycloaddition Reactions q3->cyclo Yes

Figure 1: Decision workflow for selecting a primary synthetic strategy.

Strategy 1: Multicomponent Reactions (MCRs) - The Power of Convergence

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[6] Their elegance lies in their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from readily available building blocks—a significant advantage in lead discovery.[6][7]

Causality and Mechanistic Insight

A prevalent MCR for γ-lactam synthesis involves the reaction of an amine, an aldehyde, and a pyruvate or acetylene derivative.[3][8] The reaction cascade is a beautiful orchestration of fundamental organic transformations.

  • Why this works: The reaction is initiated by the in situ formation of two key intermediates from the common amine precursor: an electrophilic imine (from condensation with the aldehyde) and a nucleophilic enamine (from condensation with the pyruvate).[8] A subsequent acid-catalyzed Mannich reaction between these two transient species forges a critical C-C bond. The final, irreversible step is an intramolecular cyclization (lactamization), which drives the equilibrium towards the stable γ-lactam product.[8]

G cluster_0 In Situ Intermediate Formation cluster_1 Core Bond Formation & Cyclization Amine Amine (R¹-NH₂) Imine Imine [Electrophile] Amine->Imine Enamine Enamine [Nucleophile] Amine->Enamine Aldehyde Aldehyde (R²-CHO) Aldehyde->Imine Pyruvate Pyruvate Derivative Pyruvate->Enamine Mannich Mannich Adduct Imine->Mannich Mannich Reaction Enamine->Mannich Lactam Spiro-γ-Lactam Mannich->Lactam Intramolecular Cyclization

Figure 2: Mechanistic pathway of a three-component reaction for γ-lactam synthesis.

Protocol: Brønsted Acid-Catalyzed Synthesis of a Densely Functionalized γ-Lactam

This protocol is adapted from a demonstrated multicomponent synthesis of 3-amino 3-pyrrolin-2-ones, which are valuable γ-lactam derivatives.[3]

Objective: To synthesize a 3-amino-1,5-dihydro-2H-pyrrol-2-one derivative via a three-component reaction.

Materials:

  • Amine (e.g., p-toluidine): 1.0 mmol

  • Aldehyde (e.g., benzaldehyde): 1.0 mmol

  • Ester (e.g., diethyl acetylenedicarboxylate): 1.0 mmol

  • Brønsted Acid Catalyst (e.g., p-toluenesulfonic acid, PTSA): 0.1 mmol (10 mol%)

  • Solvent (e.g., Toluene): 5 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine (1.0 mmol), aldehyde (1.0 mmol), and solvent (5 mL).

  • Add the Brønsted acid catalyst (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add the ester (1.0 mmol) dropwise to the mixture.

  • Heat the reaction to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure γ-lactam product.

Trustworthiness: This protocol is self-validating. The progress can be easily monitored by TLC, and the final product can be unambiguously characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the heterocyclic core and the incorporation of all three components.

Amine (R¹)Aldehyde (R²)Ester (R³)Yield (%)Reference
p-ToluidineBenzaldehydeDiethyl acetylenedicarboxylate85[3]
Aniline4-ChlorobenzaldehydeDiethyl acetylenedicarboxylate78[3]
BenzylamineBenzaldehydeDimethyl acetylenedicarboxylate81[3]
p-ToluidineBenzaldehydeDi-iso-propyl acetylenedicarboxylate65[3]
Table 1: Representative yields for the multicomponent synthesis of γ-lactam derivatives.

Strategy 2: [3+2] Cycloaddition Reactions - Precision Ring Construction

The 1,3-dipolar cycloaddition is a powerful, convergent, and often highly stereoselective reaction for constructing five-membered rings.[9] In the context of spiro-γ-lactam synthesis, this reaction involves the combination of a 1,3-dipole (a three-atom, four-π-electron system) and a dipolarophile (typically an alkene or alkyne) to directly form the lactam core.[5][10]

Causality and Mechanistic Insight

A common and effective approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an activated alkene (the dipolarophile). The spiro center is formed by using a cyclic precursor for either the dipole or the dipolarophile.

  • Why this works: The reaction proceeds via a concerted, pericyclic mechanism where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[9] This concerted nature allows for the transfer of stereochemical information from the reactants to the product with high fidelity. For example, using an α-methylene lactam as the dipolarophile ensures the direct formation of the spiro-lactam core.[11][12] The stereoselectivity can be controlled by chiral catalysts that create a chiral environment around the reactants, favoring one transition state over another.

G reactants 1,3-Dipole (e.g., Azomethine Ylide) Dipolarophile (e.g., α-Methylene Lactam) ts Concerted [3+2] Transition State reactants->ts HOMO-LUMO Interaction product Spiro-γ-Lactam Product ts->product Ring Formation

Figure 3: Conceptual overview of a [3+2] cycloaddition for spiro-γ-lactam synthesis.

Protocol: Asymmetric 1,3-Dipolar Cycloaddition of an α-Methylene Lactam

This protocol is based on methodologies developed for the enantioselective construction of spirocyclic heterocycles using magnesium-based catalysts.[11][12]

Objective: To synthesize an enantioenriched spirocyclic pyrazoline-lactam.

Materials:

  • α-Methylene δ-valerolactam (N-Cbz protected): 0.2 mmol

  • Ethyl diazoacetate: 0.3 mmol (1.5 equiv)

  • Chiral Ligand (e.g., a chiral bisoxazoline derivative): 0.022 mmol (11 mol%)

  • Magnesium Iodide (MgI₂): 0.02 mmol (10 mol%)

  • Solvent (e.g., Dichloromethane, DCM): 2.0 mL

Procedure:

  • In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral ligand (0.022 mmol) and MgI₂ (0.02 mmol) in DCM (1.0 mL).

  • Stir the mixture at room temperature for 30-60 minutes to pre-form the chiral catalyst complex.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • In a separate vial, dissolve the α-methylene δ-valerolactam (0.2 mmol) in DCM (1.0 mL).

  • Add the lactam solution to the cold catalyst mixture, followed by the dropwise addition of ethyl diazoacetate (0.3 mmol).

  • Allow the reaction to stir at -20 °C for the specified time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched spiro-γ-lactam.

Authoritative Grounding: The stereochemical outcome of this reaction is dictated by the chiral ligand, which coordinates to the magnesium Lewis acid. This complex then activates the dipolarophile and directs the approach of the 1,3-dipole from a specific face, leading to high enantioselectivity.[11][12] The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Lactam Ring SizeN-Protecting GroupYield (%)ee (%)Reference
6-memberedCbz9189[11][12]
7-memberedCbz8588[11][12]
6-memberedFmoc8885[11][12]
6-memberedTeoc8287[11][12]
Table 2: Performance of the asymmetric 1,3-dipolar cycloaddition with various substrates.

Strategy 3: Asymmetric Catalytic Cascades - The Elegance of Efficiency

Cascade (or domino) reactions are processes involving two or more bond-forming transformations that take place under the same reaction conditions without isolating intermediates. They are highly prized for their ability to construct complex molecular architectures from simple precursors in a single operation, minimizing waste and improving efficiency.

Causality and Mechanistic Insight

A powerful example is the organocatalytic one-pot synthesis of spiro-γ-lactam oxindoles.[13] This reaction builds a complex core with three contiguous stereocenters in a single pot.

  • Why this works: The sequence is initiated by a stereoselective thiol-Michael addition to an α,β-unsaturated acyl compound, catalyzed by a bifunctional organocatalyst (e.g., a cinchona alkaloid derivative). This same catalyst then orchestrates a subsequent diastereoselective Mannich reaction. The bifunctional nature of the catalyst is key: one moiety (e.g., a thiourea) acts as a hydrogen-bond donor to activate the electrophile, while the other (e.g., a tertiary amine) acts as a Brønsted base to activate the nucleophile. This dual activation allows for high stereocontrol. The cascade culminates in a spontaneous lactamization to furnish the final spirocyclic product.

Protocol: Organocatalytic One-Pot Thiol-Michael/Mannich/Lactamization Cascade

This protocol is conceptualized from the asymmetric synthesis of spiro-γ-lactam oxindoles.[13]

Objective: To asymmetrically synthesize a substituted spiro-γ-lactam oxindole via a one-pot cascade.

Materials:

  • 3-Aminooxindole derivative: 0.2 mmol

  • α,β-Unsaturated Acyl Phosphonate: 0.24 mmol (1.2 equiv)

  • Thiol (e.g., thiophenol): 0.3 mmol (1.5 equiv)

  • Bifunctional Organocatalyst (e.g., Cinchona alkaloid/thiourea): 0.02 mmol (10 mol%)

  • Solvent (e.g., Chloroform, CHCl₃): 2.0 mL

Procedure:

  • To a vial, add the 3-aminooxindole (0.2 mmol), the α,β-unsaturated acyl phosphonate (0.24 mmol), the thiol (0.3 mmol), and the organocatalyst (0.02 mmol).

  • Add the solvent (2.0 mL) and stir the mixture at a specified temperature (e.g., 30 °C).

  • Monitor the reaction by TLC until the starting materials are consumed (typically 12-36 hours).

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the product by flash column chromatography (eluent: petroleum ether/acetone gradient) to isolate the spiro-γ-lactam oxindole.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.

Expertise & Experience: The choice of a bifunctional catalyst is critical for achieving high stereoselectivity in cascade reactions. It creates a highly organized, chiral transition state that simultaneously activates both reacting partners, a level of control that is difficult to achieve with simple acid or base catalysis.[13] The acyl phosphonate is an excellent Michael acceptor and subsequent electrophile for the Mannich reaction, making it a well-suited substrate for this cascade.

Conclusion and Future Outlook

The synthesis of spirocyclic γ-lactams has evolved into a sophisticated field, driven by the demands of modern drug discovery. The strategies outlined herein—multicomponent reactions for diversity, cycloadditions for precision, and catalytic cascades for efficiency—provide a powerful toolkit for researchers. The causality-driven approach of understanding why a particular method works is paramount for troubleshooting, optimization, and the rational design of novel synthetic routes. Future advancements will likely focus on the development of even more selective and robust catalytic systems, the expansion of substrate scope to include more complex and functionalized building blocks, and the application of these methods in flow chemistry for scalable and automated synthesis.

References

Application Notes & Protocols: A Guide to the Vinylogous Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the α,β-Unsaturated System

The Michael addition, a cornerstone of carbon-carbon bond formation, traditionally involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The "principle of vinylogy," first articulated by R. C. Fuson, posits that the electronic effects of a functional group can be transmitted through a conjugated system.[3][4] This principle gives rise to the vinylogous Michael addition, a powerful extension that allows for the formation of a C-C bond at the γ, ε, or even more distal positions of a polyunsaturated system.[4] This reaction is of paramount importance in organic synthesis, enabling the construction of complex molecular architectures and the generation of remote stereocenters, which can be challenging to access through conventional methods.[5][6]

This application note provides a comprehensive guide to the experimental procedures for conducting vinylogous Michael addition reactions. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings, provide detailed protocols for both organocatalyzed and metal-catalyzed systems, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: Activating the Vinylogous Nucleophile

A key challenge in vinylogous Michael additions is achieving high regioselectivity for the desired distal position (e.g., γ-addition) over the more conventional α'- or β-additions. This is typically accomplished by generating a π-extended enolate or a related reactive intermediate that favors nucleophilic attack from its terminus. Two prevalent strategies for achieving this are organocatalysis, particularly through dienamine activation, and metal catalysis.

Dienamine Catalysis: In this approach, a chiral primary or secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a dienamine intermediate.[7] This dienamine possesses enhanced nucleophilicity at the γ-position, which then attacks the Michael acceptor. The chirality of the catalyst directs the stereochemical outcome of the reaction, often affording high levels of diastereo- and enantioselectivity.[7][8]

Metal Catalysis: Lewis acidic metal catalysts, such as those based on zinc, nickel, or rhodium, can also promote vinylogous Michael additions.[9][10][11] The metal center can coordinate to both the vinylogous donor and the Michael acceptor, bringing them into proximity and activating them for the reaction.[11] This dual activation mode can lead to high efficiency and stereocontrol.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for a vinylogous Michael addition experiment, from reaction setup to product analysis.

Vinylogous_Michael_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis prep_reagents Prepare & Weigh Reagents: - Vinylogous Donor - Michael Acceptor - Catalyst - Additive (if any) prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) prep_solvent->prep_atmosphere add_reagents Add Reagents to Flask prep_atmosphere->add_reagents stir Stir at Specified Temperature add_reagents->stir monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purify->characterize stereo Determine Stereoselectivity: - Chiral HPLC or SFC - X-ray Crystallography (if possible) characterize->stereo

Caption: General experimental workflow for a vinylogous Michael addition.

Detailed Protocols

Protocol 1: Organocatalyzed Asymmetric Vinylogous Michael Addition of a Cyclic Enone to a Nitroalkene

This protocol is a generalized procedure based on the dienamine-catalyzed addition of β-substituted cyclohexenones to nitroalkenes, a reaction known for its high diastereo- and enantioselectivity.[7]

Materials:

  • β-Substituted 2-cyclohexen-1-one (vinylogous donor, 1.0 equiv)

  • Nitroalkene (Michael acceptor, 1.2 equiv)

  • Chiral primary amine catalyst (e.g., a Cinchona alkaloid derivative, 10-20 mol%)

  • Acid co-catalyst (e.g., 2-fluorobenzoic acid, 20-30 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane, THF)

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • TLC plates, developing solvents, and visualization agent (e.g., UV light, potassium permanganate stain)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral primary amine catalyst (e.g., 0.1-0.2 equiv) and the acid co-catalyst (e.g., 0.2-0.3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent). Stir the mixture for 5-10 minutes to allow for salt formation between the amine catalyst and the acid co-catalyst.

  • Add the β-substituted 2-cyclohexen-1-one (1.0 equiv) to the reaction mixture.

  • Add the nitroalkene (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS). The reaction time can vary from a few hours to several days.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired vinylogous Michael adduct.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: Metal-Catalyzed Asymmetric Vinylogous Michael Addition of a Butenolide to a Nitroalkene

This protocol is a generalized procedure based on the dinuclear zinc-catalyzed addition of 2(5H)-furanone to nitroalkenes.[10][11]

Materials:

  • 2(5H)-Furanone (vinylogous donor, 1.0 equiv)

  • Nitroalkene (Michael acceptor, 1.2 equiv)

  • Chiral ligand (e.g., (S,S)-Bis-ProPhenol, 5-10 mol%)

  • Metal source (e.g., diethylzinc, 10-20 mol%)

  • Anhydrous solvent (e.g., THF, toluene)

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Syringes for transfer of air- and moisture-sensitive reagents

  • TLC plates, developing solvents, and visualization agent

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.05-0.1 equiv) in the anhydrous solvent.

  • Cool the solution to 0 °C and add the diethylzinc solution (e.g., 0.1-0.2 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes to pre-form the active catalyst complex.

  • Reaction Setup: In a separate oven-dried flask under an inert atmosphere, dissolve the 2(5H)-furanone (1.0 equiv) and the nitroalkene (1.2 equiv) in the anhydrous solvent.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the solution of the substrates via cannula or syringe.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC. Reaction times can range from several hours to a day.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product and determine the stereoselectivity as described in Protocol 1.

Reaction Parameters and Optimization: A Comparative Overview

The success of a vinylogous Michael addition often hinges on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges for both organocatalyzed and metal-catalyzed systems.

ParameterOrganocatalyzed (Dienamine)Metal-Catalyzed (e.g., Zn, Ni)Rationale and Considerations
Catalyst Loading 5-20 mol%1-10 mol%Higher loadings may be needed for less reactive substrates. Lowering catalyst loading is desirable for process efficiency.
Solvent Toluene, CH₂Cl₂, THF, ChloroformTHF, Toluene, CH₂Cl₂Solvent polarity can influence reaction rates and selectivities. Anhydrous conditions are crucial.[10][11]
Temperature -20 °C to 40 °C0 °C to Room TemperatureLower temperatures often lead to higher stereoselectivities but may require longer reaction times.
Concentration 0.1 - 1.0 M0.1 - 0.5 MDilution can sometimes improve diastereoselectivity.[10][11]
Additives Brønsted or Lewis acids (e.g., benzoic acid derivatives)-Acids can facilitate dienamine formation and enhance catalyst turnover.
Substrate Scope Cyclic enones, α,β-unsaturated aldehydesButenolides, unsaturated lactamsThe choice of catalyst system is often tailored to the specific class of vinylogous donor.[9][10][11][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently reactive substrates- Non-optimal reaction temperature- Use a fresh batch of catalyst and ensure anhydrous conditions.- Increase the reaction temperature or concentration.- Consider a more activating catalyst or co-catalyst.
Poor Regioselectivity (α'- or β-addition) - Unfavorable dienamine/enolate equilibrium- Steric hindrance at the γ-position- Screen different catalysts and solvents.- Modify the structure of the vinylogous donor to favor γ-attack.- Lowering the reaction temperature may improve selectivity.
Low Stereoselectivity (Diastereo- or Enantioselectivity) - Poorly organized transition state- Racemization of the product- Screen a panel of chiral catalysts and ligands.- Optimize the solvent and temperature.- Ensure the work-up conditions are mild to prevent epimerization.
Complex Reaction Mixture - Side reactions (e.g., polymerization, decomposition)- Impure starting materials- Purify starting materials before use.- Lower the reaction temperature.- Monitor the reaction closely and stop it once the desired product is formed.

Conclusion

The vinylogous Michael addition is a robust and versatile tool for the stereoselective construction of complex organic molecules. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively employ this transformation to access valuable building blocks for drug discovery and natural product synthesis. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of vinylogous Michael addition reactions in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-2-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This guide provides in-depth technical advice, detailed protocols, and answers to frequently encountered challenges.

Core Synthesis Pathway: The Dieckmann Condensation

The most common and effective route to synthesize this compound is through an intramolecular Claisen condensation, known as the Dieckmann Condensation or Dieckmann cyclization.[1][2] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][4] For the target molecule, the starting material is diethyl 5-methylpimelate.

The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is an acidic proton located between the two carbonyl groups.[5][6] This step is essentially irreversible and shifts the equilibrium of the reaction to favor the cyclized product.[5] A full equivalent of base is therefore necessary.[6]

Reaction Mechanism Overview

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate.[6][7]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[8] This forms a cyclic tetrahedral intermediate.[6]

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.[6]

  • Final Deprotonation: The eliminated ethoxide deprotonates the acidic α-hydrogen between the two carbonyls of the β-keto ester product.[6]

  • Acidic Workup: A final protonation step during acidic workup yields the neutral this compound.[9]

Dieckmann_Condensation cluster_main Dieckmann Condensation Workflow Start Diethyl 5-methylpimelate Enolate Enolate Formation (Base, e.g., NaOEt) Start->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Leaving Group (-OEt) Intermediate->Elimination Deprotonation Final Deprotonation (by Base) Elimination->Deprotonation Product_Anion Product Anion (β-Keto Ester Enolate) Deprotonation->Product_Anion Workup Acidic Workup (e.g., H3O+) Product_Anion->Workup Final_Product This compound Workup->Final_Product Protocol_Flowchart cluster_protocol Experimental Protocol Flow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add Dry Toluene A->B C Slowly Add Diethyl 5-methylpimelate (High Dilution) B->C D Heat to Reflux (2-4 hours, Monitor by TLC) C->D E Cool in Ice Bath D->E F Acidify with Dilute HCl E->F G Extract with Organic Solvent F->G H Wash with Water & Brine G->H I Dry over Na2SO4 H->I J Concentrate (Rotary Evaporator) I->J K Purify by Vacuum Distillation J->K

References

Optimizing kinetic vs thermodynamic control in enolate alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enolate alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling kinetic versus thermodynamic pathways in enolate alkylation reactions. Here, you will find in-depth answers to common questions, detailed troubleshooting guides, and validated protocols to enhance the regioselectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?

In the deprotonation of an unsymmetrical ketone, two different enolates can be formed. The distinction between them lies in their relative stability and the speed at which they are formed.[1]

  • Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α-carbon, as it is more accessible to the base.[1][2] This product is less stable due to the less substituted double bond.[1]

  • Thermodynamic Enolate: This enolate is more stable. It is the lower-energy product because it features a more substituted, and thus more stable, double bond, akin to Zaitsev's rule for alkenes.[3] Its formation is slower due to the higher energy barrier for deprotonation at the more sterically hindered α-carbon.[1][3]

The ability to selectively generate one enolate over the other is crucial for controlling the regiochemical outcome of subsequent alkylation reactions.[1][4]

Core Concepts & Experimental Design

Q2: How do I selectively generate the kinetic enolate?

To favor the formation of the kinetic enolate, the reaction must be performed under conditions that are rapid, irreversible, and minimize equilibration to the more stable thermodynamic form.[5]

Key Conditions for Kinetic Control:

ParameterConditionRationale
Base Strong, bulky, non-nucleophilic base (e.g., LDA)A bulky base like Lithium Diisopropylamide (LDA) will preferentially abstract the proton from the less sterically hindered α-carbon.[2][3][6][7] Its strength ensures a rapid and irreversible deprotonation.[8]
Temperature Low temperature (typically -78 °C)Low temperatures prevent the reaction from reaching equilibrium, effectively "trapping" the initially formed, faster-forming kinetic product.[6][7][9][10]
Solvent Aprotic solvent (e.g., THF, Et2O)Aprotic solvents are essential as protic solvents can facilitate proton exchange, leading to equilibration and formation of the thermodynamic enolate.[1][4][5]
Reaction Time ShortShort reaction times are used to form the enolate before it has a chance to equilibrate to the more stable thermodynamic form.[6]

Below is a workflow diagram illustrating the path to the kinetic product.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_product Product Start Unsymmetrical Ketone Base Strong, Bulky Base (e.g., LDA) Start->Base Add Base Temp Low Temperature (-78 °C) Base->Temp Solvent Aprotic Solvent (e.g., THF) Temp->Solvent Kinetic_Enolate Kinetic Enolate (Less Substituted) Solvent->Kinetic_Enolate  Fast, Irreversible  Deprotonation

Caption: Workflow for Kinetic Enolate Formation.

Q3: What are the ideal conditions for forming the thermodynamic enolate?

Formation of the thermodynamic enolate is favored by conditions that allow the system to reach equilibrium, ensuring the most stable product predominates.[7]

Key Conditions for Thermodynamic Control:

ParameterConditionRationale
Base Strong, non-bulky base (e.g., NaH, NaOEt)A smaller base can access the more sterically hindered α-proton.[6] Weaker bases can also be used as they establish an equilibrium between the ketone and the enolates.
Temperature Higher temperature (Room temp. or above)Higher temperatures provide the necessary energy to overcome the activation barrier for deprotonation at the more substituted carbon and allow for equilibration between the two enolate forms.[1][6]
Solvent Protic or AproticProtic solvents can facilitate the equilibration process through proton transfer.[1][4]
Reaction Time LongExtended reaction times are necessary to ensure the reaction mixture reaches equilibrium, allowing the more stable thermodynamic enolate to become the major species.[6]

The logical flow for achieving the thermodynamic product is outlined below.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_product Product Start Unsymmetrical Ketone Base Strong, Small Base (e.g., NaH) or Weaker Base (e.g., NaOEt) Start->Base Add Base Temp Higher Temperature (RT or above) Base->Temp Time Long Reaction Time Temp->Time Thermo_Enolate Thermodynamic Enolate (More Substituted) Time->Thermo_Enolate  Reversible, Equilibrium  Controlled Deprotonation

Caption: Workflow for Thermodynamic Enolate Formation.

Troubleshooting Guide

Q4: My reaction is giving a mixture of regioisomers. How can I improve selectivity for the kinetic product?

A mixture of products indicates that the reaction conditions are not sufficiently controlling the regioselectivity. This often means the thermodynamic pathway is competing with the desired kinetic pathway.

  • Issue: Base is not bulky enough or is not strong enough.

    • Solution: Ensure you are using a high-purity, strong, sterically hindered base like LDA.[2][3] If preparing LDA in-house, verify the concentration of your n-BuLi titrant. Using a weaker base like an alkoxide will lead to equilibration and a mixture of products.[11][12]

  • Issue: Reaction temperature is too high.

    • Solution: Maintain a strict low-temperature environment, typically -78 °C (a dry ice/acetone bath).[6][7] Even a slight increase in temperature can provide enough energy for the kinetic enolate to equilibrate to the more stable thermodynamic form.[10]

  • Issue: Presence of excess ketone.

    • Solution: The starting ketone can act as a proton source, catalyzing the equilibration of the kinetic enolate to the thermodynamic one.[5] Use a slight excess (1.05-1.1 equivalents) of LDA to ensure the complete and rapid conversion of the ketone to the enolate.[13]

Q5: I am observing low yields due to side reactions. What are the common culprits and how can I mitigate them?

Low yields in enolate alkylations can often be attributed to competing reaction pathways.

  • Issue: Aldol condensation.

    • Rationale: If the enolate is not formed completely and rapidly, it can react with the remaining starting ketone, leading to aldol addition or condensation products.[14][15] This is particularly problematic with aldehydes.[13][16]

    • Solution: The key is to ensure irreversible and complete enolate formation. Use a strong base like LDA to deprotonate the carbonyl compound fully before adding the alkylating agent.[14][16]

  • Issue: Multiple alkylations.

    • Rationale: If a weaker base (e.g., NaOEt) is used, the initial alkylation product can be deprotonated again, leading to a second alkylation.[11][12][17]

    • Solution: Use a strong base like LDA to form the enolate quantitatively.[11] After the enolate is formed, the subsequent addition of the alkyl halide will lead to the mono-alkylated product.

  • Issue: O-alkylation vs. C-alkylation.

    • Rationale: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, certain conditions can promote O-alkylation.

    • Solution: This is a complex issue influenced by the counterion, solvent, and alkylating agent. Generally, more covalent metal-oxygen bonds (like with Li+) and polar aprotic solvents favor C-alkylation.

Q6: The reaction is not proceeding. What should I check?

If you are not observing any product formation, consider these factors:

  • Issue: Inactive alkylating agent.

    • Rationale: The alkylation step is an SN2 reaction.[2][9][11] Therefore, it is most efficient with reactive electrophiles.

    • Solution: Use primary alkyl halides (iodides are more reactive than bromides or chlorides).[9] Allylic and benzylic halides are also highly reactive.[9] Secondary halides react slowly, and tertiary halides will likely result in elimination rather than substitution.[11][12][15]

  • Issue: Poor quality reagents or solvent.

    • Solution: Ensure your solvent (e.g., THF) is anhydrous. Water will quench the strong base and the enolate. Use freshly prepared or properly stored LDA.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Enolate Alkylation

This protocol is designed for the regioselective alkylation at the less substituted α-carbon of an unsymmetrical ketone.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Solvent and Reagent Preparation: Add anhydrous THF to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: To the cooled THF, add diisopropylamine (1.1 eq) via syringe. Then, slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA in situ.

  • Enolate Formation: Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete formation of the kinetic enolate.[6]

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[18] Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[18]

Protocol 2: General Procedure for Thermodynamic Enolate Alkylation

This protocol aims for alkylation at the more substituted α-carbon by allowing the reaction to reach equilibrium.

  • Apparatus Setup: Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Base and Substrate: To a suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous THF, slowly add a solution of the ketone (1.0 eq) in THF at room temperature.

  • Enolate Formation: Heat the mixture to reflux (or maintain at room temperature) and stir for several hours to allow for complete equilibration to the thermodynamic enolate.[6][7]

  • Alkylation: Cool the reaction mixture to room temperature and add the alkyl halide (1.1 eq) dropwise. Stir at room temperature or with gentle heating until the reaction is complete by TLC analysis.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting product by flash column chromatography.

References

Technical Support Center: Purification of Ethyl 4-methyl-2-oxocyclohexanecarboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 4-methyl-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions encountered during its purification by vacuum distillation, providing in-depth, experience-driven solutions to ensure you achieve the highest purity for your downstream applications.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the vacuum distillation of this compound. Each problem is analyzed from a mechanistic perspective to provide a robust and scientifically grounded solution.

Question 1: My product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low product yield during vacuum distillation can stem from several factors, ranging from incomplete initial reaction to product degradation. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction or Inefficient Work-up: Before attributing the yield loss to the distillation process, it's crucial to verify the completion of the preceding synthesis steps. The synthesis of this β-keto ester, often a variation of Hagemann's ester synthesis, can be complex.[1][2] Ensure that the initial reaction has gone to completion using thin-layer chromatography (TLC) or another suitable analytical technique. Additionally, inefficient extraction or washing during the work-up can lead to significant loss of product before it even reaches the distillation flask.

  • Thermal Decomposition: β-keto esters can be susceptible to thermal degradation, especially at elevated temperatures.[3] Although vacuum distillation is employed to lower the boiling point, prolonged heating or excessive temperatures can still lead to decomposition. To mitigate this:

    • Optimize Mantle Temperature: Use a heating mantle with a stirrer and ensure good thermal contact with the distillation flask. Gradually increase the temperature to find the minimum required for a steady distillation rate.

    • Minimize Heating Time: Do not heat the crude product for an extended period before distillation begins. Assemble the apparatus and start the distillation promptly once the desired vacuum is achieved.

  • Leaks in the Vacuum System: A poor vacuum will necessitate higher temperatures to achieve boiling, increasing the risk of thermal decomposition.[4][5] A stable, low pressure is critical.

    • Systematic Leak Check: Inspect all ground glass joints for proper sealing. Ensure they are clean and appropriately greased (using a vacuum-rated grease). Check all tubing and connections for cracks or loose fittings.

    • Manometer Use: Always use a manometer to accurately monitor the pressure throughout the distillation. A fluctuating pressure is a clear indicator of a leak.[4]

  • Mechanical Losses:

    • Bumping: Sudden, violent boiling (bumping) can carry non-volatile impurities or un-distilled product into the receiving flask. Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Hold-up in the Column: For small-scale distillations, a simple short-path distillation apparatus is often preferable to a fractionating column with extensive packing, which can increase surface area and lead to product loss.

Question 2: The distilled product is discolored (yellow or brown). What causes this and how can it be prevented?

Answer:

Discoloration of the distillate is a common issue and typically points to the presence of impurities or decomposition products.

  • Cause 1: Thermal Decomposition: As mentioned previously, overheating is a primary culprit. The resulting decomposition products are often colored and will co-distill with your product.

    • Solution: Adhere to the principle of distilling at the lowest possible temperature. This is achieved by attaining the lowest, most stable vacuum your pump system can provide. For this compound, a pressure of around 12 Torr should allow for distillation at approximately 113 °C.[6]

  • Cause 2: Acidic or Basic Impurities: Residual acidic or basic catalysts from the synthesis reaction can promote decomposition and polymerization reactions at elevated temperatures.[7]

    • Solution: A thorough aqueous work-up is essential. Wash the crude product with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a water wash to remove any remaining salts. Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

  • Cause 3: Air Leaks and Oxidation: Small leaks in the vacuum apparatus can introduce air. At high temperatures, oxygen can oxidize the product or impurities, leading to colored byproducts.

    • Solution: A leak-free system is paramount. Perform a thorough check of all joints and connections as described in the previous answer.

Question 3: My vacuum pressure is unstable and fluctuates during the distillation. How can I rectify this?

Answer:

An unstable vacuum is a critical problem that directly impacts the distillation temperature and can lead to inconsistent results and product degradation.[4][5]

  • System Leaks: This is the most frequent cause. Even a minuscule leak can cause significant pressure fluctuations.

    • Troubleshooting Steps:

      • Isolate the pump and check its ultimate vacuum to ensure it is functioning correctly.

      • Individually check each component of the glassware for cracks or chips, especially around the joints.

      • Re-grease all joints, applying a thin, even layer of vacuum grease.

      • Inspect all tubing for brittleness, cracks, or poor connections.

  • Outgassing: Solvents or volatile materials adsorbed onto the surfaces of the apparatus can be released under vacuum, causing pressure fluctuations.

    • Solution: Ensure all glassware is thoroughly clean and dry before assembly. If possible, gently warming the apparatus under vacuum before starting the distillation can help drive off adsorbed volatiles.

  • Pump Issues:

    • Oil Level and Quality: For oil-based rotary vane pumps, check that the oil level is correct and the oil is clean. Contaminated oil will have a higher vapor pressure and will not achieve the desired vacuum. Change the pump oil regularly.

    • Gas Ballast: Briefly opening the gas ballast can help purge volatile contaminants from the pump oil, but it should be closed during the distillation to achieve the lowest possible pressure.

  • Bumping of the Distillation Mixture: Irregular boiling can cause sudden pressure changes.

    • Solution: Ensure smooth boiling by using a stir bar and a magnetic stir plate.

Workflow for Stabilizing Vacuum Pressure

Caption: Troubleshooting workflow for unstable vacuum pressure.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point is dependent on the pressure. It is crucial to have a reliable vacuum gauge (manometer) to correlate temperature and pressure. Below is a table of reported boiling points at various pressures.

Pressure (mmHg / Torr)Boiling Point (°C)Source
12113--INVALID-LINK--[6]
32128-132--INVALID-LINK--

Note: These values are a guideline. The observed boiling point in your apparatus may vary slightly due to minor inaccuracies in pressure measurement and thermometer calibration.

Q2: What are the critical safety precautions I should take during this vacuum distillation?

A2: Safety is paramount in any laboratory procedure. For vacuum distillation, the primary risks are implosion and exposure to hot materials.

  • Implosion Hazard:

    • Inspect Glassware: Never use glassware that has cracks, chips, or star fractures. The stress of the vacuum can cause flawed glassware to implode violently.

    • Use a Safety Shield: Always perform vacuum distillations behind a blast shield.

    • Wear Personal Protective Equipment (PPE): Safety glasses with side shields are mandatory. A full-face shield provides an additional layer of protection.

  • Thermal Hazards:

    • Heating Mantles: Use a heating mantle controlled by a variable transformer. Never heat a closed system.

    • Handling Hot Glassware: Allow the apparatus to cool to room temperature under vacuum or after carefully re-introducing an inert gas (like nitrogen) before dismantling.

  • Chemical Exposure:

    • Perform the distillation in a well-ventilated fume hood to avoid inhaling any vapors.

Q3: What are the common impurities in crude this compound, and will distillation remove them?

A3: Common impurities often originate from the starting materials or side reactions during its synthesis. These can include:

  • Unreacted Starting Materials: Such as ethyl acetoacetate or other reagents used in the specific synthetic route.

  • Byproducts of Cyclization: The synthesis can sometimes lead to isomers or incompletely cyclized products.[2]

  • Solvents: Residual reaction solvents.

  • Water: From the work-up steps.

Vacuum distillation is highly effective at removing non-volatile impurities (like salts or polymerization products) and solvents with significantly different boiling points. If the boiling points of isomeric byproducts are very close to the main product, a simple distillation may not provide complete separation, and fractional distillation might be required. A thorough work-up prior to distillation is the best strategy to remove the majority of these impurities.[7]

Experimental Protocol: Standard Vacuum Distillation Setup

G cluster_0 Distillation Apparatus cluster_1 Vacuum System A Heating Mantle with Stirrer B Distillation Flask (with stir bar) A->B Heats C Distillation Head (Claisen adapter) B->C Vapor rises D Thermometer C->D Measures T° E Condenser C->E G Vacuum Adapter E->G F Receiving Flask G->F Distillate collects H Cold Trap (Dry Ice/Acetone) G->H To Vacuum I Manometer H->I Protects Pump J Vacuum Pump I->J Measures P

Caption: Standard setup for vacuum distillation.

Step-by-Step Methodology:

  • Preparation: Ensure the crude this compound is dry and free of particulate matter.

  • Assembly: Assemble the clean, dry distillation apparatus as shown in the diagram above. Use a minimal amount of vacuum grease on all ground glass joints.

  • Secure the System: Clamp the apparatus securely to a retort stand. Place a heating mantle under the distillation flask.

  • Engage Vacuum: Turn on the condenser cooling water. Close the system to the atmosphere and slowly open the connection to the vacuum pump.

  • Achieve Stable Vacuum: Allow the system to pump down until a stable, low pressure is reached, as indicated by the manometer.

  • Begin Heating: Turn on the magnetic stirrer and begin to gently heat the distillation flask.

  • Collect Fractions: Increase the temperature gradually until the product begins to distill. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. Once the distillation temperature stabilizes at the expected boiling point for your measured pressure, switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heating mantle and allow the system to cool to room temperature under vacuum.

  • Vent System: Carefully and slowly vent the system, preferably with an inert gas like nitrogen, before dismantling the apparatus.

By following these guidelines and troubleshooting steps, you can effectively and safely purify this compound, ensuring a high-quality reagent for your research and development needs.

References

Technical Support Center: Regioselective Cyclization of Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective cyclization of dicarbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming cyclic structures from dicarbonyl precursors. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in established chemical principles.

Part 1: Foundational Challenges in Regioselectivity

The cyclization of dicarbonyl compounds is a cornerstone of synthetic organic chemistry, enabling the construction of diverse carbocyclic and heterocyclic scaffolds. However, achieving regioselectivity—the preferential formation of one constitutional isomer over others—can be a significant hurdle. This is particularly true for unsymmetrical dicarbonyl compounds, where multiple enolates can form, leading to a mixture of products.

The primary challenges in controlling regioselectivity stem from two key aspects of the reaction mechanism:

  • Enolate Formation: The initial deprotonation of an α-carbon is often the regioselectivity-determining step. The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic enolate is formed.

  • Ring Closure Energetics: The stability of the forming ring, as dictated by factors like ring strain and steric interactions, plays a crucial role. Baldwin's rules provide a framework for predicting the favorability of different ring closure pathways.[1][2][3]

This guide will dissect these challenges and provide actionable solutions for common intramolecular cyclization reactions.

Part 2: Troubleshooting Guides & FAQs

Scenario 1: Intramolecular Aldol Condensation

The intramolecular aldol condensation is a powerful method for forming five- and six-membered rings from 1,4- and 1,5-dicarbonyl compounds, respectively.[4][5][6] A common challenge is controlling which carbonyl group acts as the nucleophile (enolate) and which acts as the electrophile.

Q1: My intramolecular aldol condensation of an unsymmetrical 1,5-diketone is giving a mixture of a six-membered ring and a four-membered ring. How can I favor the formation of the six-membered ring?

A1: This is a classic problem of competing cyclization pathways. The formation of five- and six-membered rings is generally favored over smaller or larger rings due to lower ring strain and favorable entropic factors.[7][8]

  • Underlying Principle: The reaction is typically under thermodynamic control, meaning the more stable product will be favored. Six-membered rings are significantly more stable than highly strained four-membered rings.[5]

  • Troubleshooting Steps:

    • Elevate the Temperature: Running the reaction at a higher temperature (e.g., reflux) will help ensure that the reaction reaches thermodynamic equilibrium, favoring the more stable six-membered ring product.[9]

    • Use a Weaker, Non-Hindered Base: Employing a base like sodium ethoxide (NaOEt) in ethanol allows for reversible enolate formation. This reversibility enables the system to equilibrate to the most stable product.

    • Increase Reaction Time: Allowing the reaction to proceed for a longer duration can also facilitate the establishment of thermodynamic equilibrium.

Q2: I am attempting an intramolecular aldol condensation with a 1,4-diketone, but I am observing very low yield and recovery of my starting material. What could be the issue?

A2: Low reactivity in intramolecular aldol condensations can often be attributed to issues with enolate formation or unfavorable cyclization kinetics.[10]

  • Underlying Principle: Efficient enolate formation is critical for the reaction to proceed. Additionally, the subsequent cyclization must be kinetically accessible.

  • Troubleshooting Protocol:

    • Verify Base Strength: Ensure the base you are using is strong enough to deprotonate the α-carbon. For less acidic ketones, a stronger base like potassium tert-butoxide (KOtBu) may be necessary.

    • Anhydrous Conditions: If using a strong, moisture-sensitive base, ensure your reaction is performed under strictly anhydrous conditions. Water can quench the base and the enolate.

    • Consider an Acid Catalyst: As an alternative, acid-catalyzed cyclization can be effective. A common method involves using a catalytic amount of p-toluenesulfonic acid (TsOH) with a Dean-Stark apparatus to remove the water byproduct and drive the reaction forward.[10]

Experimental Protocol: Acid-Catalyzed Intramolecular Aldol Condensation [10]

  • Dissolve the 1,4-diketone in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Set up the reaction with a Dean-Stark trap to remove water.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction, neutralize the acid, and proceed with workup and purification.

Diagram: Competing Pathways in Intramolecular Aldol Condensation

G Start Unsymmetrical 1,5-Diketone EnolateA Kinetic Enolate (Less Substituted α-C) Start->EnolateA LDA, -78°C (Kinetic Control) EnolateB Thermodynamic Enolate (More Substituted α-C) Start->EnolateB NaOEt, Reflux (Thermodynamic Control) ProductA Six-Membered Ring (Favored Product) EnolateA->ProductA Intramolecular Attack ProductB Four-Membered Ring (Disfavored Product) EnolateB->ProductB Intramolecular Attack

Caption: Kinetic vs. Thermodynamic control in aldol cyclization.

Scenario 2: Dieckmann Condensation

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, used to form five- or six-membered cyclic β-keto esters from 1,6- and 1,7-diesters, respectively.[11][12] Regioselectivity is a major concern with unsymmetrical diesters.

Q3: My Dieckmann condensation of an unsymmetrical 1,6-diester is producing a mixture of two different five-membered rings. How can I control the regioselectivity?

A3: The regioselectivity in a Dieckmann condensation is determined by which α-carbon is deprotonated to form the enolate.[13][14] This can be controlled by exploiting differences in acidity and steric hindrance.

  • Underlying Principle: The most acidic proton will be removed preferentially. Protons on a methylene group (CH₂) flanked by a carbonyl and another electron-withdrawing group are significantly more acidic. Steric hindrance can also direct the base to the less hindered α-carbon.

  • Troubleshooting Strategies:

    • Exploit Acidity Differences: If one α-position is significantly more acidic (e.g., a methine vs. a methylene), using a milder base can selectively deprotonate at that site.

    • Steric Hindrance: A bulky base, such as lithium diisopropylamide (LDA), will preferentially deprotonate the less sterically hindered α-carbon.[15] This is a form of kinetic control.

    • Directed Dieckmann Condensation: If one ester group is a poor electrophile (e.g., sterically hindered), the enolate formed at the other ester will be directed to attack the more accessible carbonyl.

Table 1: Controlling Enolate Formation in Cyclizations

ConditionBaseTemperatureControl TypeFavored Enolate
Kinetic LDA, LiHMDS, KHMDS (Bulky, Strong)Low (-78 °C)Kinetic[16]Less substituted, more accessible α-proton
Thermodynamic NaH, NaOEt, KOtBu (Less Hindered)High (RT to Reflux)Thermodynamic[16]More substituted, more stable double bond

Q4: I am getting a low yield in my Dieckmann condensation, and I suspect the reverse reaction is competing. How can I prevent this?

A4: The Dieckmann condensation is a reversible reaction. The final, irreversible deprotonation of the product β-keto ester drives the reaction to completion. If the product has no enolizable proton, the reverse reaction can be significant.[17]

  • Underlying Principle: Le Chatelier's principle dictates that removing a product will shift the equilibrium towards the product side. In this case, the "product" is the enolate of the β-keto ester.

  • Troubleshooting Steps:

    • Use a Full Equivalent of Base: Ensure you are using at least one full equivalent of a strong base. This is necessary to deprotonate the product and shift the equilibrium.

    • Choose the Right Base: Use a base whose conjugate acid is not acidic enough to protonate the product enolate. Alkoxide bases are common, but sodium hydride (NaH) is often a better choice as it produces H₂, which is non-interfering.

    • Acidic Workup: The final product is obtained after a careful acidic workup to protonate the enolate.

Diagram: Dieckmann Condensation Mechanism

G cluster_main Dieckmann Condensation Pathway Diester 1,6-Diester Enolate Enolate Formation (Base) Diester->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Alkoxide Intermediate->Elimination Product β-Keto Ester Elimination->Product Final_Enolate Product Enolate (Irreversible Deprotonation) Product->Final_Enolate Base

Caption: Key steps in the Dieckmann condensation.

Scenario 3: Named Reactions with Regioselectivity Challenges

Several other named reactions involving dicarbonyl cyclization present unique regioselectivity challenges.

Q5: In a Robinson annulation, how can I control which enolate is formed for the initial Michael addition?

A5: The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[18][19][20] The regioselectivity of the initial Michael addition is determined by the enolate that is formed.

  • Underlying Principle: As with other carbonyl reactions, the choice between the kinetic and thermodynamic enolate is key.

  • Controlling Strategies:

    • Thermodynamic Control: Standard Robinson annulation conditions (e.g., NaOEt in EtOH) favor the formation of the more substituted, thermodynamically stable enolate.[18]

    • Kinetic Control: To favor the less substituted enolate, a strong, bulky base like LDA at low temperatures (-78 °C) should be used.

    • Using a β-Diketone: Employing a β-diketone or β-ketoester as the Michael donor ensures that deprotonation occurs at the highly acidic carbon between the two carbonyl groups, thus fixing the regioselectivity.[18][19]

Q6: My Nazarov cyclization of an unsymmetrical divinyl ketone is not regioselective. How can this be improved?

A6: The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[21][22] The regioselectivity of the elimination step to form the final double bond can be problematic.

  • Underlying Principle: The elimination step proceeds through a carbocation intermediate. The position of the resulting double bond is determined by which proton is removed.

  • Modern Solutions:

    • Silicon-Directed Nazarov Cyclization: Placing a trimethylsilyl (TMS) group on one of the vinyl carbons can direct the regioselectivity. The β-silicon effect stabilizes the carbocation, and the TMS group is eliminated in the final step.[21]

    • Polarized Nazarov Cyclization: By placing an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other, the cyclization and subsequent elimination can be directed, leading to a single regioisomer.[21][23][24]

Q7: The intermolecular Pauson-Khand reaction I am running has poor regioselectivity. What are my options?

A7: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.[25] With unsymmetrical alkenes or alkynes, regioselectivity is a known issue.[26][27]

  • Underlying Principle: The regioselectivity is influenced by steric and electronic factors of the substituents on the alkene and alkyne.

  • Strategies for Control:

    • Intramolecular Pauson-Khand: The most effective solution is often to perform the reaction in an intramolecular fashion by tethering the alkene and alkyne together. This pre-organizes the substrates and removes the issue of intermolecular regioselectivity.

    • Directing Groups: The use of chelating heteroatoms on the alkene can direct the coordination of the metal catalyst and control the regioselectivity.

Part 3: Guiding Principles - Baldwin's Rules

A discussion of regioselective cyclizations is incomplete without mentioning Baldwin's Rules. These rules predict the relative favorability of ring-closing reactions based on the geometry of the transition state.[1][2][3][28][29]

  • Terminology:

    • Ring Size: The number of atoms in the newly formed ring.

    • Exo vs. Endo: Refers to whether the bond being broken is outside (exo) or inside (endo) the forming ring.

    • Tet, Trig, Dig: Refers to the hybridization of the electrophilic atom being attacked (sp³, sp², or sp, respectively).

Table 2: Summary of Favorable Baldwin's Rules for Ring Closure

Ring SizeTet (sp³)Trig (sp²)Dig (sp)
3-7 exo-tetFavored
5-6 endo-tetDisfavored
3-7 exo-trigFavored
6-7 endo-trigFavored
3-5 endo-dig
5-7 exo-dig

Note: "Favored" and "disfavored" are relative terms and do not mean a reaction is impossible.[2]

Understanding these rules can help rationalize observed product distributions and guide the design of substrates that favor a desired cyclization pathway. For instance, the Dieckmann condensation proceeds via a favored 5-exo-trig or 6-exo-trig pathway.[13]

References

Technical Support Center: Preventing Byproduct Formation in Claisen Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Claisen condensation reactions and minimize the formation of unwanted byproducts. Here, we will delve into the mechanistic origins of common side reactions and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen condensation and why is byproduct formation a common issue?

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction yields a β-keto ester or a β-diketone.[2] The core of the reaction involves the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[3][4]

Byproduct formation is a frequent challenge because the reaction conditions that promote the desired condensation can also facilitate several competing side reactions. These include self-condensation, transesterification, and hydrolysis.[4][5][6] Furthermore, the Claisen condensation is a reversible reaction, and the equilibrium can be shifted away from the desired product if not properly controlled.[5][7] The final, irreversible deprotonation of the β-keto ester product is the thermodynamic driving force for the reaction.[5][8] If this deprotonation cannot occur, yields will be low.[9]

Q2: What is "self-condensation" in the context of a crossed Claisen reaction, and how can it be prevented?

In a "crossed" Claisen condensation involving two different esters, self-condensation occurs when an ester molecule reacts with another molecule of the same ester, instead of the intended reaction partner.[3][10] This leads to a mixture of up to four different products, complicating purification and reducing the yield of the desired compound.[3][10][11]

Prevention Strategies:

  • Use a Non-Enolizable Ester: The most effective strategy is to use one ester that lacks α-hydrogens.[7][12][13] Common examples include aromatic esters (like ethyl benzoate), formates (like ethyl formate), and carbonates.[10][11] This ester can only act as the electrophile (the "acceptor"), while the ester with α-hydrogens is forced to act as the nucleophile (the "enolate donor").[13]

  • Control Stoichiometry and Addition Order: When using two enolizable esters is unavoidable, slowly add the more acidic ester to a mixture of the less acidic ester and the base.[10] Alternatively, using a large excess of the non-enolizable ester can favor the desired crossed product.[13]

  • Quantitative Enolate Formation: Employing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can quantitatively convert one ester into its enolate before the second ester is introduced.[1][14][15] This pre-formation of the enolate minimizes the opportunity for self-condensation.[15]

Q3: How does the choice of base and solvent impact byproduct formation?

The selection of the base and solvent is critical to the success of a Claisen condensation.[12]

  • Base Selection:

    • Alkoxide Bases: To prevent transesterification, where the alkoxy group of the ester is exchanged with the alkoxide base, the base should match the alcohol portion of the ester.[4][5][16][17] For example, use sodium ethoxide with ethyl esters.[5][6]

    • Hydroxide Bases: Hydroxide bases like NaOH or KOH should be avoided as they can cause saponification (hydrolysis) of the ester starting material or the β-keto ester product, leading to the formation of carboxylate salts.[4][5][9]

    • Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH) or LDA are excellent for avoiding nucleophilic attack on the ester carbonyl.[1][3][18] LDA is particularly useful in mixed Claisen condensations.[1][9]

  • Solvent Selection:

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions. Any moisture can quench the base or hydrolyze the esters.[7][19]

    • Aprotic Solvents: Aprotic solvents like tetrahydrofuran (THF), diethyl ether, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[7] Polar aprotic solvents can enhance the reaction rate.[7]

    • Matching Alcohol Solvent: If an alcohol is used as the solvent, it should match the alkoxide base and the ester's alcohol group to prevent transesterification.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired β-Keto Ester

Potential Cause A: Unfavorable Equilibrium (Reverse Claisen Condensation)

The Claisen condensation is an equilibrium-driven process. The final step, an irreversible deprotonation of the product, is what drives the reaction to completion.[5][9] If the β-keto ester product lacks an acidic α-hydrogen between the two carbonyl groups, this deprotonation cannot occur, and the equilibrium will favor the starting materials.[9]

Troubleshooting Protocol:

  • Reactant Check: Ensure your enolizable ester starting material has at least two α-hydrogens.[4][5][9] This guarantees the product will have the necessary acidic proton.

  • Stoichiometric Base: Use at least one full equivalent of a strong base. Catalytic amounts are insufficient because the base is consumed in the final deprotonation step.[1][4]

  • Base Strength: Consider using a stronger base like sodium hydride (NaH) to more effectively deprotonate the product and drive the equilibrium forward.[3][18]

Potential Cause B: Steric Hindrance

Bulky substituents on either the enolizable ester or the electrophilic ester can sterically hinder the reaction, slowing down the rate of condensation or preventing it altogether.

Troubleshooting Protocol:

  • Temperature: Gently heating the reaction (e.g., 30-60°C or reflux) can sometimes provide the necessary activation energy to overcome steric barriers.[7] However, be cautious as higher temperatures can also promote side reactions.

  • Reagent Choice: If possible, choose less sterically hindered starting materials.

Issue 2: Formation of Multiple Products in a Crossed Claisen Condensation

Potential Cause: Competing Self-Condensation Reactions

As discussed in the FAQs, when both ester partners have α-hydrogens, a statistical mixture of four different products can form, making the reaction synthetically inefficient.[3][10][11]

Troubleshooting Protocol: Directed Claisen Condensation

  • Pre-form the Enolate: Use a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78°C) to completely deprotonate the desired nucleophilic ester.

  • Slow Addition: Slowly add the electrophilic ester to the pre-formed enolate solution. This ensures that the enolate reacts with the desired partner as it is introduced.[15]

  • Use a Non-Enolizable Electrophile: The most robust solution is to design the synthesis using one ester that cannot form an enolate (e.g., ethyl formate, ethyl benzoate).[10] This forces the reaction down a single pathway.

Issue 3: Presence of Carboxylate Salt and Alcohol in the Workup

Potential Cause: Saponification (Hydrolysis)

This is a classic sign that your ester starting material or β-keto ester product has been hydrolyzed by a nucleophilic base, such as hydroxide, or by water present during the reaction or workup.[4][5][9]

Troubleshooting Protocol:

  • Base Selection: Strictly avoid hydroxide bases (NaOH, KOH). Use an alkoxide that matches the ester (e.g., NaOEt for ethyl esters) or a non-nucleophilic base like NaH or LDA.[4][5]

  • Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Acidic Workup: The final step of the reaction should be quenching with an aqueous acid (e.g., dilute HCl or H₂SO₄) to neutralize the basic enolate and any remaining base before extraction.[1][11]

Issue 4: Byproducts in an Intramolecular Claisen (Dieckmann) Condensation

Potential Cause A: Intermolecular Condensation

For the synthesis of medium or large rings (over seven members), intermolecular condensation between two different diester molecules can compete with the desired intramolecular cyclization, leading to dimerization or polymerization.[20]

Troubleshooting Protocol:

  • High Dilution: Run the reaction at a very low concentration. This favors the intramolecular pathway, as the reactive ends of a single molecule are more likely to find each other than to encounter another molecule.

  • Slow Addition: Add the diester slowly to a solution of the base to maintain a low instantaneous concentration of the starting material.

Potential Cause B: Incorrect Ring Formation

If the diester is unsymmetrical, two different enolates can form, potentially leading to the formation of different ring sizes.

Troubleshooting Protocol:

  • Thermodynamic vs. Kinetic Control: The formation of 5- and 6-membered rings is generally favored due to their steric stability.[21] Running the reaction at a higher temperature may favor the thermodynamically more stable product.

  • Base Choice: Using a sterically hindered base like LDA or potassium tert-butoxide (t-BuOK) can favor deprotonation at the less sterically hindered α-carbon, offering regiochemical control.[20]

Experimental Parameters Summary

ParameterRecommendationRationale
Base Choice Match alkoxide to ester (e.g., NaOEt for ethyl ester) OR use a non-nucleophilic base (NaH, LDA).Prevents transesterification and saponification.[1][4][5]
Base Stoichiometry Minimum of 1 full equivalent.Required to drive the equilibrium by deprotonating the product.[1][4]
Solvent Anhydrous aprotic solvents (THF, ether, DMF).Prevents hydrolysis of esters and quenching of the base.[7][19]
Temperature Room temperature to mild heating (30-60°C). Lower temperatures for sensitive substrates.Balances reaction rate with minimizing side reactions.[7]
Reactants For crossed Claisen, use one non-enolizable ester if possible. Enolizable ester must have ≥2 α-H.Ensures selectivity and allows the reaction to be driven to completion.[5][7][13]
Workup Quench with aqueous acid (e.g., dilute HCl).Neutralizes the enolate product and any excess base.[1][11]

Visualizing Competing Reactions

The following diagram illustrates the critical choice point for an enolate in a mixed Claisen condensation, highlighting the competition between the desired crossed reaction and the undesired self-condensation byproduct pathway.

Claisen_Competition cluster_intermediate Intermediate Ester_A Ester A (with α-H) Enolate_A Enolate of Ester A Ester_A->Enolate_A Deprotonation Ester_B Ester B (Electrophile) Desired_Product Desired Crossed Product (Enolate A + Ester B) Enolate_A->Desired_Product Attacks Ester B Byproduct Self-Condensation Byproduct (Enolate A + Ester A) Enolate_A->Byproduct Attacks Ester A Base Strong Base

Caption: Competing pathways in a mixed Claisen condensation.

References

Robinson Annulation Technical Support Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Robinson annulation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful ring-forming reaction. Here, we address common issues leading to low yields and provide scientifically-grounded, field-proven solutions in a direct question-and-answer format. Our aim is to not only provide protocols but to also explain the underlying chemical principles to empower you to effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: My Robinson annulation reaction has failed completely, with no desired product detected. What are the first things I should check?

A1: A complete failure of the reaction typically points to a fundamental issue with the reagents or reaction setup. Here is a checklist of initial troubleshooting steps:

  • Reagent Quality:

    • α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone - MVK): MVK is notoriously prone to polymerization, especially if old or improperly stored.[1] Use freshly distilled or a newly opened bottle of MVK for best results. The presence of a viscous liquid or solid polymer in your MVK bottle is a clear indicator of degradation.

    • Ketone Starting Material: Ensure your ketone is pure and free of contaminants that could interfere with enolate formation.

    • Base/Acid Catalyst: The activity of your catalyst is crucial. If using a solid base like sodium methoxide, ensure it has not been deactivated by moisture. For acid catalysis, verify the concentration of your acid.

    • Solvent: Ensure your solvent is anhydrous if required by the reaction conditions (e.g., when using strong bases like NaH or LDA).

  • Reaction Conditions:

    • Incorrect Base/Acid Strength: The pKa of your ketone will dictate the required strength of the base for efficient enolate formation. A base that is too weak may not deprotonate the ketone sufficiently, while a base that is too strong can lead to unwanted side reactions.[2]

    • Temperature: While some Robinson annulations proceed at room temperature, others may require heating to facilitate the final aldol condensation and dehydration steps.[3] Conversely, excessively high temperatures can promote polymerization and other side reactions.

  • Monitoring the Reaction:

    • Are you monitoring the reaction progress, for instance by Thin Layer Chromatography (TLC)? It's possible the reaction is simply very slow under your current conditions.

Q2: I am observing the formation of the Michael adduct, but the subsequent intramolecular aldol condensation to form the ring is not occurring or is very slow. How can I promote cyclization?

A2: This is a common issue, and the good news is that the first crucial C-C bond has formed. The challenge now is to facilitate the intramolecular cyclization. Here are several strategies:

  • Isolate the Michael Adduct: A highly effective strategy is to perform the reaction in two distinct steps.[4] First, conduct the Michael addition under milder conditions favorable for its formation. Purify the Michael adduct and then subject it to a separate cyclization step under conditions optimized for the intramolecular aldol condensation.[5] This approach prevents the unreacted enolate from participating in side reactions and allows for more forceful conditions for the cyclization if needed.[4]

  • Change the Catalyst for the Second Step: If performing a one-pot reaction, consider a catalyst system that can efficiently promote both steps. However, for a two-step approach, you can use a different, more suitable catalyst for the cyclization. For instance, after isolating the Michael adduct, you can use a stronger base or an acid catalyst to promote the ring closure.[5]

  • Increase the Reaction Temperature: The intramolecular aldol condensation and subsequent dehydration often require higher temperatures than the initial Michael addition.[3] After confirming the formation of the Michael adduct by a monitoring technique like TLC, you can try heating the reaction mixture to drive the cyclization to completion.

  • Solvent Effects: The choice of solvent can influence the rate of the intramolecular aldol condensation. Protic solvents can participate in proton transfer steps that may be crucial for the cyclization. Experimenting with different solvents can sometimes yield improved results.

Q3: My reaction mixture is turning into a thick, polymeric mess, and my yield of the desired product is very low. What is causing this, and how can I prevent it?

A3: The formation of a polymer is a classic problem in Robinson annulations, almost always caused by the self-polymerization of the highly reactive α,β-unsaturated ketone, most commonly MVK.[1] Here's how to address this issue:

  • Use MVK Equivalents: To circumvent the polymerization issue, several MVK equivalents have been developed. These are reagents that generate the necessary structural unit for the annulation in situ or are less prone to polymerization.

    MVK EquivalentDescriptionReference
    β-Chloroketones These precursors release the α,β-unsaturated ketone slowly under the reaction conditions, keeping its concentration low and minimizing polymerization.[6]Heathcock, C. H., et al. (1984)
    Mannich Bases Heating a Mannich base in the presence of the ketone can generate the Michael adduct without the need for free MVK.[4]Wikipedia
    Wichterle Reagent (1,3-dichloro-cis-2-butene) This reagent is specifically designed to avoid polymerization during the Michael addition.[4]Wikipedia
    α-Silylated Vinyl Ketones These reagents offer a controlled way to introduce the vinyl ketone moiety.[1]Stork, G., & Ganem, B. (1973)
  • Slow Addition of MVK: If you must use MVK, add it slowly to the reaction mixture containing the ketone and catalyst. This maintains a low steady-state concentration of MVK, favoring the desired reaction over polymerization.

  • Control the Temperature: As mentioned, high temperatures can accelerate polymerization. Running the initial Michael addition at a lower temperature can help mitigate this side reaction.

  • In Situ Generation of MVK: MVK can be generated in situ from precursors like the hydrochloride salt of the Mannich base derived from acetone, formaldehyde, and diethylamine.[1] This ensures a low concentration of the reactive species throughout the reaction.

Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot your Robinson annulation reaction.

Troubleshooting_Workflow start Low Yield in Robinson Annulation check_reagents 1. Verify Reagent Quality - Fresh MVK? - Pure Ketone? - Active Catalyst? - Anhydrous Solvent? start->check_reagents check_conditions 2. Assess Reaction Conditions - Correct Base/Acid Strength? - Optimal Temperature? - Appropriate Solvent? start->check_conditions no_product Problem: No Product Formed check_reagents->no_product If reagents are suspect polymerization Problem: Polymerization check_reagents->polymerization If MVK is old check_conditions->no_product If conditions are suboptimal michael_only Problem: Michael Adduct Only check_conditions->michael_only If cyclization fails solution_no_product Solution: - Re-purify/replace reagents - Adjust catalyst strength/concentration - Modify temperature no_product->solution_no_product solution_michael_only Solution: - Isolate Michael adduct and cyclize separately - Increase reaction temperature - Change catalyst for cyclization michael_only->solution_michael_only solution_polymerization Solution: - Use MVK equivalent - Slow addition of MVK - Lower reaction temperature - In situ generation of MVK polymerization->solution_polymerization

Caption: A flowchart for troubleshooting common issues in Robinson annulation reactions.

Experimental Protocols

Protocol 1: Two-Step Robinson Annulation via Michael Adduct Isolation

This protocol is recommended for reactions that are prone to side reactions or where the one-pot method yields a complex mixture.

Step 1: Michael Addition

  • To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add the base (e.g., NaOEt, 1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the α,β-unsaturated ketone (1.05 eq) dropwise over 30-60 minutes.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude Michael adduct by flash column chromatography.

Step 2: Intramolecular Aldol Condensation

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalyst for the cyclization (e.g., NaOEt, piperidine, or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the formation of the annulated product by TLC.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water for base-catalyzed reactions or saturated NaHCO₃ for acid-catalyzed reactions).

  • Extract the product with an organic solvent, wash, dry, and concentrate as described above.

  • Purify the final product by flash column chromatography or recrystallization.

Reaction Mechanism and Key Intermediates

The Robinson annulation is a tandem reaction that proceeds through a Michael addition followed by an intramolecular aldol condensation.[7] Understanding the mechanism is key to effective troubleshooting.

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation ketone Ketone enolate Enolate ketone->enolate Base michael_adduct Michael Adduct (1,5-Diketone) enolate->michael_adduct mvk α,β-Unsaturated Ketone (MVK) mvk->michael_adduct aldol_enolate Enolate of Michael Adduct michael_adduct->aldol_enolate Base keto_alcohol β-Hydroxy Ketone aldol_enolate->keto_alcohol Intramolecular Attack final_product α,β-Unsaturated Cyclic Ketone keto_alcohol->final_product Dehydration (-H₂O)

Caption: The two-stage mechanism of the Robinson annulation.

References

Technical Support Center: Stereoisomer Separation of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of substituted cyclohexanone stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges associated with separating these complex chiral molecules. My goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and make informed decisions during your experimental design.

Method Selection: Which Path to Pure Enantiomers?

Choosing the right separation strategy is the most critical first step and depends on your scale, resources, and the ultimate goal of your project.

Frequently Asked Question (FAQ): How do I decide between chiral chromatography, diastereomeric resolution, and kinetic resolution?

This is a common and crucial question. The optimal method is dictated by several factors: the quantity of material needed, the availability of both enantiomers, and the chemical nature of your specific cyclohexanone derivative. I've designed the following flowchart to guide your decision-making process.

MethodSelection cluster_input Key Project Questions cluster_methods Recommended Methods Start What is your primary goal? Q_Scale Analytical Quantification or Preparative Scale? Start->Q_Scale HPLC Chiral HPLC / SFC (Analytical & Preparative) Diastereomeric Diastereomeric Resolution (via Crystallization) Kinetic Kinetic Resolution (Enzymatic or Chemical) Q_Scale->HPLC Analytical (Purity, Quantification) Q_EnantiomerNeed Do you need access to BOTH enantiomers? Q_Scale->Q_EnantiomerNeed Preparative (Bulk Material) Q_EnantiomerNeed->HPLC Yes, both are valuable Q_Derivatization Does the ketone have reactive handles for derivatization? Q_EnantiomerNeed->Q_Derivatization No, only one is needed Q_Derivatization->Diastereomeric Yes, and crystallization is feasible Q_Derivatization->Kinetic Yes, and a selective catalyst/enzyme is known

Caption: Decision tree for selecting a stereoisomer separation method.

Section 1: Chiral Chromatography (HPLC & SFC)

Direct separation using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is often the most powerful and versatile method, especially for analytical purposes and smaller preparative scales.[1]

Troubleshooting Guide: Chiral Chromatography

Q1: I'm seeing poor or no separation between my enantiomers. What should I try first?

A1: This is the most common issue in method development. The cause is insufficient differential interaction between your enantiomers and the CSP. Here is a systematic approach to troubleshoot:

  • Confirm Analyte-CSP Mismatch: The first principle of chiral chromatography is that there is no universal column.[2] Your cyclohexanone derivative may simply not be a good match for the selected CSP. Polysaccharide-based CSPs (derivatives of cellulose or amylose) are excellent starting points for ketones due to their versatile interaction mechanisms, including hydrogen bonding and steric hindrance.[1][3]

    • Action: Screen a set of orthogonal columns. A good starting screen includes at least one cellulose-based phase (e.g., Chiralcel® OD) and one amylose-based phase (e.g., Chiralpak® AD).[1] Immobilized polysaccharide phases offer the advantage of tolerating a wider range of solvents, which expands your method development options.[1]

  • Optimize the Mobile Phase: Selectivity in chiral separations is highly sensitive to mobile phase composition.[4]

    • For Normal Phase (Hexane/Alcohol): The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) is the most critical parameter. It directly competes with your analyte for interaction sites on the CSP.

      • Action: Create a gradient of the alcohol modifier (e.g., 5% to 25% over 20 minutes). If you see any hint of separation, you can then optimize with isocratic runs around that percentage. Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically alter selectivity.[4]

    • Additives: Small amounts of an acidic or basic additive can improve peak shape and sometimes induce separation, but be cautious of "memory effects" where additives persistently alter the column's surface chemistry.[5]

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[4]

    • Action: Screen temperatures from 15°C to 40°C. Lower temperatures often increase retention and can improve resolution, but at the cost of broader peaks and higher backpressure. Conversely, higher temperatures can sometimes invert the elution order.[4]

Q2: My peaks are broad and tailing, even with good separation. How can I improve peak shape?

A2: Poor peak shape is typically caused by secondary, undesirable interactions or sample overload.

  • Sample Overload: Chiral stationary phases have a lower capacity than standard reversed-phase columns.

    • Action: Reduce your injection mass by a factor of 5-10 and see if peak shape improves. For preparative work, you may need to accept some peak fronting/tailing to maximize throughput.

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

    • Action: Whenever possible, dissolve your sample directly in the mobile phase.[2] If solubility is an issue, use the weakest solvent possible that can fully dissolve your compound.

  • Slow Kinetics: Sometimes the on/off kinetics of the analyte with the stationary phase are slow, leading to tailing.

    • Action: As mentioned above, adjusting the temperature or the mobile phase composition can alter these kinetics. Increasing the flow rate can sometimes sharpen peaks, but it may reduce resolution.

Frequently Asked Questions (FAQs): Chiral Chromatography

Q: Should I use HPLC or SFC for my cyclohexanone separation?

A: The choice depends on your priorities. SFC, which uses supercritical CO2 as the primary mobile phase, is often faster, uses less organic solvent, and can provide unique selectivity compared to HPLC.[][7] It is particularly well-suited for normal phase separations.[] However, HPLC is a more established and versatile technique, especially if you need to explore reversed-phase or polar organic modes.[7][8] For initial screening, having access to both can be a significant advantage.[9]

Q: What are the best general-purpose chiral columns for ketones?

A: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including ketones.[1][10] Specifically, columns based on cellulose and amylose derivatives (e.g., Chiralpak® and Chiralcel® series) are considered the industry standard for initial screening.[1] Macrocyclic antibiotic and cyclodextrin-based phases can also show unique selectivity for certain ketone structures.[1][11]

Section 2: Diastereomeric Resolution via Crystallization

This classical technique involves reacting your racemic cyclohexanone with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[12] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[13]

Troubleshooting Guide: Diastereomeric Resolution

Q1: I've formed the diastereomers, but I'm getting low yield or no selective crystallization from the solvent.

A1: This is a common and frustrating problem that hinges on solubility differences. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.[14]

  • Systematic Solvent Screening: This is the most critical step. Do not rely on a single solvent.

    • Action: In small vials, dissolve a small amount of your diastereomeric mixture in a range of solvents covering different polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and mixtures thereof). Allow them to slowly evaporate or cool. Observe which vials produce crystalline material.[14]

    • Analysis: Collect any crystals by filtration and analyze both the solid and the mother liquor by NMR or achiral HPLC to determine the diastereomeric ratio. This will tell you if any enrichment occurred.

  • Control the Cooling Profile: The rate of cooling dramatically affects crystal growth and purity.[14]

    • Action: Prepare a saturated solution of the diastereomeric mixture at an elevated temperature. Allow it to cool very slowly to room temperature, and then further cool it in a refrigerator or freezer. Rapid crashing out of solution will trap both diastereomers.

  • Seeding: If you have a small amount of the desired pure diastereomer, you can use it to seed the crystallization.

    • Action: Add a single, tiny crystal of the desired diastereomer to a supersaturated solution. This provides a template for crystal growth and can significantly improve selectivity.[14] Be aware that crystallization can sometimes be too rapid, which can be counterproductive.[15]

Q2: The "wrong" diastereomer is crystallizing. What can I do?

A2: This is a scenario where the diastereomer containing the enantiomer you don't want is the one that is less soluble.

  • Switch the Resolving Agent: This is the most direct solution. Using a resolving agent with the opposite configuration (e.g., switching from (+)-tartaric acid to (-)-tartaric acid) will invert the properties of the resulting diastereomers.

  • Isolate from the Mother Liquor: If switching the resolving agent is not an option, you can embrace this outcome. Crystallize out the unwanted diastereomer, then concentrate the mother liquor, which is now enriched in the desired diastereomer. You may need to perform multiple crystallization/concentration cycles to achieve high purity.

Experimental Protocol: Resolution of a Racemic Ketone via Diastereomeric Hydrazone Formation

This protocol provides a general workflow for resolution.[12] Specific quantities, solvents, and temperatures must be optimized for your particular substrate.

  • Diastereomer Formation:

    • In a round-bottom flask, dissolve the racemic substituted cyclohexanone (1.0 eq) and an enantiomerically pure chiral hydrazine (e.g., 1-phenylethylhydrazine) (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid (0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Remove the solvent under reduced pressure to yield the crude diastereomeric hydrazone mixture.

  • Fractional Crystallization:

    • Based on your prior screening, dissolve the crude mixture in a minimal amount of a suitable hot solvent (e.g., methanol).

    • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator.

    • Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Analyze the diastereomeric excess (d.e.) of the crystals and the mother liquor. Recrystallize the solid if necessary to improve d.e.

  • Liberation of the Enantiomer:

    • Cleave the purified diastereomeric hydrazone to regenerate the enantiomerically enriched ketone. This can be done via oxidative cleavage or acidic hydrolysis, but conditions must be chosen carefully to avoid racemization of the final product.[12]

Section 3: Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or enzyme. One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[16]

Frequently Asked Questions (FAQs): Kinetic Resolution

Q: What are the main advantages and disadvantages of kinetic resolution?

A: The primary advantage is that it can be a highly efficient and selective method, especially with enzymatic resolutions which often proceed under mild conditions.[17][18] The major disadvantage is the theoretical maximum yield for the recovered starting material is 50%.[16] To achieve high enantiomeric excess (e.e.), the reaction often needs to be stopped around 50% conversion, which means the yield of the desired product is inherently limited.

Q: Can the 50% yield limit be overcome?

A: Yes, under specific circumstances. If the stereocenter of the cyclohexanone is prone to racemization under the reaction conditions, a Dynamic Kinetic Resolution (DKR) can occur.[19] In a DKR, the slow-reacting enantiomer in the starting material continuously racemizes back to a 1:1 mixture. This allows the catalyst/enzyme to convert the entire racemic starting material into a single enantiomer of the product, theoretically achieving up to 100% yield.[16][19]

Data Summary Table

MethodTypical ScaleProsConsKey Optimization Parameter
Chiral HPLC/SFC µg to kgBroad applicability, high purity, recovers both enantiomers, rapid method development.[1][]High initial equipment cost, solvent consumption (HPLC), requires specialized columns.[8]Chiral Stationary Phase (CSP) & Mobile Phase Composition.[4]
Diastereomeric Resolution g to multi-tonScalable, uses standard lab equipment, cost-effective for large scale.[20]Labor-intensive method development, success is unpredictable, requires a suitable resolving agent.[13]Solvent System for Crystallization.[14]
Kinetic Resolution mg to kgHigh selectivity (especially enzymatic), mild reaction conditions.[17]Maximum 50% yield (unless DKR is possible), requires screening of catalysts/enzymes.[16]Catalyst/Enzyme Selection & Reaction Conversion.

References

Technical Support Center: Optimizing Base and Solvent Conditions for Beta-Keto Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for beta-keto ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these versatile synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My Claisen or Dieckmann condensation is resulting in low yield. What are the likely causes and how can I fix it?

A1: Low yields in Claisen and Dieckmann condensations often stem from an unfavorable equilibrium.[1] The final, crucial step of these reactions is the deprotonation of the newly formed β-keto ester, which drives the reaction to completion by forming a highly stabilized enolate.[1][2] If this deprotonation cannot occur, the equilibrium may favor the starting materials.[1][3]

Troubleshooting Protocol:

  • Ensure Sufficient Base: Use at least a full stoichiometric equivalent of a strong base to ensure complete deprotonation of the product.[1]

  • Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH), sodium ethoxide (NaOEt), or for mixed condensations, lithium diisopropylamide (LDA).[1][4][5] The pKa of the base's conjugate acid should be significantly higher than that of the β-keto ester product (typically around 11) to favor deprotonation.[2][6]

  • Check Your Starting Material: The starting ester must have at least two α-hydrogens to ensure the product has an acidic proton between the two carbonyl groups.[1][7]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any water present can lead to the hydrolysis of the ester, a common side reaction.[8]

Q2: I'm observing significant amounts of carboxylate salt and alcohol in my reaction mixture. What's happening?

A2: This is a classic sign of saponification, the hydrolysis of your ester starting material or product.[1] This side reaction is particularly problematic when using hydroxide bases, which is why they are generally avoided in Claisen condensations.[7]

Troubleshooting Protocol:

  • Avoid Hydroxide Bases: Never use bases like NaOH or KOH for Claisen-type reactions.[7][8]

  • Use Alkoxide Bases: The alkoxide base should match the alcohol portion of the ester to prevent transesterification, another potential side reaction.[7] For example, use sodium ethoxide with ethyl esters.

  • Strictly Anhydrous Conditions: Traces of water can hydrolyze alkoxide bases, forming hydroxides in situ. Ensure your solvent and glassware are completely dry.[8]

Q3: My alkylation of a β-keto ester is giving a mixture of C-alkylated and O-alkylated products. How can I control the regioselectivity?

A3: The C- vs. O-alkylation of the ambident enolate nucleophile is a common challenge.[9] The outcome is influenced by several factors, including the solvent, counterion, and the nature of the electrophile.[9][10][11]

Troubleshooting Protocol:

  • Solvent Choice:

    • For C-Alkylation: Use weakly coordinating solvents like tetrahydrofuran (THF).[10] These solvents promote the aggregation of enolates, which can sterically hinder the oxygen atom and favor reaction at the more exposed carbon.[10]

    • For O-Alkylation: Employ strongly coordinating, polar aprotic solvents like DMSO or HMPA.[10] These solvents solvate the cation, leading to "naked" enolates where the more electronegative oxygen is more reactive.[10]

  • Electrophile Hardness (HSAB Theory): While not a perfect predictor, Hard-Soft Acid-Base theory can be a useful guide. "Soft" electrophiles (like alkyl halides) tend to favor reaction at the "soft" carbon center, while "hard" electrophiles (like silyl halides) prefer the "hard" oxygen center.[9][10]

  • Temperature: Lower temperatures generally favor the kinetic product, which can sometimes be the C-alkylated product.

Q4: I am attempting a dialkylation, but the reaction stops after mono-alkylation, or I get a complex mixture. How can I promote the second alkylation?

A4: Achieving clean dialkylation requires careful control of stoichiometry and reaction conditions.

Troubleshooting Protocol:

  • Stoichiometry: Use at least two equivalents of base and two equivalents of the alkylating agent.

  • Stepwise Deprotonation: A robust method is to perform the reaction in a stepwise manner. First, deprotonate the β-keto ester with one equivalent of a strong base (e.g., NaH) and add the first alkylating agent. Then, add a second equivalent of a strong base to deprotonate the mono-alkylated product, followed by the addition of the second alkylating agent.

  • Base Strength: The pKa of the mono-alkylated β-keto ester is slightly higher than the starting material. Ensure your base is strong enough to deprotonate it effectively.

Troubleshooting Guides

Guide 1: Low Yield in Condensation Reactions (Claisen/Dieckmann)

This guide provides a systematic approach to troubleshooting low yields in intramolecular (Dieckmann) and intermolecular (Claisen) condensations.

Decision-Making Workflow for Low Yield in Condensations

LowYieldTroubleshooting start Low Yield Observed check_base Check Base Stoichiometry (>=1 equivalent?) start->check_base check_sm Check Starting Material (>=2 α-H?) check_base->check_sm Yes check_base_type Evaluate Base Type (Alkoxide vs. Hydride) check_base->check_base_type No, adjust to >=1 eq. check_sm->start No, redesign substrate check_conditions Verify Anhydrous Conditions check_sm->check_conditions Yes check_conditions->start No, dry all reagents/solvents check_conditions->check_base_type Yes optimize_temp Optimize Temperature check_base_type->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low condensation yields.

Experimental Protocol: Optimizing a Claisen Condensation
  • Preparation: Under an inert atmosphere (N₂ or Ar), add dry THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.

  • Enolate Formation: Cool the suspension to 0 °C. Slowly add the ester (1.0 equivalent) dissolved in dry THF (5 mL) dropwise over 15 minutes. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Condensation: Add the second ester (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Workup: Once the reaction is complete, cautiously quench the reaction by pouring it into a beaker of ice-cold dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the enolate product.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Controlling C- vs. O-Alkylation

This section provides actionable strategies to steer the regioselectivity of β-keto ester enolate alkylation.

Factors Influencing Alkylation Regioselectivity
FactorFavors C-AlkylationFavors O-AlkylationRationale
Solvent Weakly coordinating (e.g., THF, Diethyl Ether)Strongly coordinating, polar aprotic (e.g., DMSO, HMPA)Weakly coordinating solvents promote enolate aggregation, sterically hindering the oxygen. Strongly coordinating solvents create "naked" enolates where the more electronegative oxygen is more accessible.[10]
Counterion Li⁺Na⁺, K⁺Smaller, harder cations like Li⁺ coordinate more tightly to the oxygen, disfavoring O-alkylation.
Electrophile Soft (e.g., CH₃I, BnBr)Hard (e.g., (CH₃)₃SiCl, Acyl Chlorides)Based on HSAB theory, soft electrophiles prefer the soft carbon center, and hard electrophiles prefer the hard oxygen center.[9][10]
Temperature Low TemperaturesHigher TemperaturesLower temperatures often favor the kinetic product, which is typically C-alkylation for many standard alkyl halides.
Guide 3: Managing Side Reactions

Beta-keto ester reactions are susceptible to several side reactions that can impact yield and purity.

Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionMitigation Strategy
Saponification Base-mediated hydrolysis of the ester to a carboxylate salt and an alcohol.[1]Use non-hydroxide bases (e.g., alkoxides, hydrides) and ensure strictly anhydrous conditions.[7][8]
Transesterification Exchange of the alkoxy group of the ester with the alkoxide base.Use an alkoxide base that matches the ester's alcohol component (e.g., NaOEt for ethyl esters).[7]
Polyalkylation Addition of more than one alkyl group to the α-carbon.Use a slight excess of the β-keto ester relative to the base and alkylating agent for mono-alkylation. For dialkylation, use >2 equivalents of base and alkylating agent.
Decarboxylation Loss of CO₂ from the β-keto ester, often upon heating or under harsh acidic/basic conditions, especially after hydrolysis to the β-keto acid.[13][14][15]Perform the reaction at moderate temperatures and use a mild workup. If decarboxylation is desired, it is typically a separate step involving heating the isolated β-keto acid.[13][15][16]

Reaction Pathway Diagram: Key Reactions and Side Reactions

ReactionPathways cluster_main Desired Reaction Pathways cluster_side Potential Side Reactions BKE β-Keto Ester Enolate Enolate BKE->Enolate Base (e.g., NaH) Condensation Condensation Product (β-Keto Ester) BKE->Condensation + Ester, Base Saponification Saponification (Carboxylate + Alcohol) BKE->Saponification + H2O, Base Decarboxylation Decarboxylation (Ketone + CO2) BKE->Decarboxylation Heat, H+/OH- Transesterification Transesterification BKE->Transesterification Mismatched R'O- C_Alk C-Alkylated Product Enolate->C_Alk Alkyl Halide (THF) O_Alk O-Alkylated Product Enolate->O_Alk Silyl Halide (DMSO)

Caption: Desired vs. side reaction pathways for β-keto esters.

References

How to monitor reaction completion for cyclohexanone derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of chemical synthesis is the ability to accurately determine when a reaction has reached completion. For the derivatization of cyclohexanone, a common starting material in pharmaceuticals and specialty chemicals, precise reaction monitoring is critical to maximize yield, minimize impurities, and ensure the safety and efficiency of the process.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring cyclohexanone derivatization reactions. Structured in a practical question-and-answer format, this guide addresses specific issues you may encounter, blending technical accuracy with field-proven insights to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Thin-Layer Chromatography (TLC)

Question: How can I use Thin-Layer Chromatography (TLC) to monitor the progress of my cyclohexanone derivatization?

Answer: TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring a reaction's progress.[1][2] The core principle is to compare the chromatographic behavior of the reaction mixture over time against the starting material (cyclohexanone) and, if available, a pure sample of the expected product.

A complete reaction is typically indicated by the complete disappearance of the starting material spot in the reaction mixture lane on the TLC plate.[2][3]

Key Experimental Choices & Causality:

  • Three-Lane Spotting: The most reliable TLC monitoring involves a three-lane system on a single plate:

    • Lane 1 (Reference): A spot of the pure starting material (e.g., cyclohexanone).

    • Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture applied directly on top of it.

    • Lane 3 (Reaction Mixture): A spot of the reaction mixture, sampled at a specific time point.

    This "co-spot" lane is crucial for resolving ambiguity when the starting material and product have very similar Retention Factor (Rf) values.[2][4] If the spots are for two different compounds, they will often appear as an elongated or overlapping spot in the co-spot lane.[2]

  • Choosing a Solvent System (Eluent): The goal is to find a solvent system where the starting material and product have different Rf values, ideally between 0.2 and 0.8 for clear separation. A good starting point for neutral organic molecules like cyclohexanone and its derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1] The polarity can be adjusted to achieve optimal separation.

  • Visualization: Since cyclohexanone and many of its simple derivatives are not UV-active, a visualization stain is required.

    • Potassium Permanganate (KMnO₄) Stain: An excellent general-purpose stain that reacts with most organic compounds.

    • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is highly specific for aldehydes and ketones.[3][5] It will produce a yellow-to-orange spot for any unreacted cyclohexanone, providing definitive evidence of its presence. The product (e.g., an imine or acetal) will not react with this stain.

Experimental Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Chamber: Add your chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid.

  • Prepare the TLC Plate: Using a pencil (not a pen), gently draw an origin line about 1 cm from the bottom of a silica gel plate. Mark three starting points for your lanes.[1]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the first and second marks.

    • Using a different capillary tube, carefully withdraw a small aliquot from your reaction mixture.[2] Spot this on the third mark and directly over the starting material spot on the second mark (the co-spot).

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Analyze the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely. Be cautious with heating if your compounds are volatile.[5]

    • Visualize the spots using an appropriate stain (e.g., dip into a 2,4-DNP or KMnO₄ solution) followed by gentle heating with a heat gun.

    • Circle the visible spots with a pencil and calculate the Rf values (Rf = distance spot traveled / distance solvent front traveled).

Troubleshooting Guide: TLC Analysis

Issue Potential Cause(s) Recommended Solution(s)
Starting material spot is gone, but no product spot is visible. 1. Product is not visible with the chosen stain. 2. Product has the same Rf as the starting material. 3. Product is highly volatile and evaporated from the plate.[5] 4. Product is stuck on the origin (too polar for the eluent).1. Try a more general stain like KMnO₄ or explore other stains. 2. Change the solvent system to a different polarity to try and resolve the spots. 3. Avoid excessive heating of the TLC plate after development. 4. Increase the polarity of the solvent system (e.g., add more ethyl acetate).
Spots are streaking or "tailing". 1. The sample was too concentrated. 2. The compound is highly acidic or basic. 3. The compound has low solubility in the chosen eluent.1. Dilute the sample before spotting. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. 3. Change the solvent system.
Multiple new spots appear in the reaction lane. 1. Formation of reaction intermediates or byproducts. 2. Decomposition of the product on the silica plate.1. This is valuable information. Continue to monitor the reaction; intermediates should eventually be consumed. 2. Run the TLC quickly and avoid leaving it in the solvent for extended periods. Consider using alumina plates.
Section 2: Chromatographic & Spectroscopic Techniques

Question: When should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instead of TLC?

Answer: While TLC is excellent for rapid qualitative checks, GC and HPLC are superior for quantitative analysis and for separating complex mixtures with high resolution.

  • Gas Chromatography (GC/GC-MS): GC is the method of choice when the starting material, product, and any intermediates are thermally stable and volatile.[6] Headspace GC is particularly useful as it injects only the volatile components from a sealed vial, preventing contamination of the GC system with non-volatile catalysts or reagents.[7] GC coupled with Mass Spectrometry (GC-MS) is exceptionally powerful, as it not only separates the components but also provides mass information to help identify them.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for products that are non-volatile or thermally sensitive.[10] The development of Ultrahigh-Performance Liquid Chromatography (UHPLC) now allows for very rapid reaction monitoring, with cycle times as short as 1.5 minutes, providing near real-time quantitative results.[11]

Question: I am trying to separate cyclohexanone from cyclohexanol using GC, but the peaks are overlapping. What can I do?

Answer: This is a common challenge due to their similar boiling points and polarities. There are three excellent strategies to resolve this:

  • Use Mass Spectrometry (EIC): If you are using GC-MS, you don't necessarily need perfect chromatographic separation. The mass spectra of cyclohexanone (parent ion m/z 98) and cyclohexanol (parent ion m/z 100, with a key fragment at m/z 82 from water loss) are different. You can generate Extracted Ion Chromatograms (EICs) for unique ions of each compound (e.g., m/z 98 for cyclohexanone, m/z 82 for cyclohexanol) to quantify them independently, even if the peaks co-elute.[12]

  • Chemical Derivatization: You can selectively derivatize the cyclohexanol. The hydroxyl group of the alcohol can be reacted with a silylating agent (e.g., BSTFA or HMDS).[12] This converts the polar -OH group into a non-polar silyl ether, which will have a significantly different retention time from the unreacted cyclohexanone.[12]

  • Optimize GC Method: While challenging, you can try to optimize your GC method. Use a longer column or a column with a more polar stationary phase (like a wax column) to enhance separation. You can also decrease the temperature ramp rate to improve resolution.[12]

Question: How can Nuclear Magnetic Resonance (NMR) spectroscopy tell me if my reaction is complete?

Answer: NMR spectroscopy provides detailed structural information and is an excellent tool for monitoring reaction completion, often without the need for chromatographic separation.[13][14] You analyze the ¹H or ¹³C NMR spectrum of an aliquot from the reaction mixture.

  • ¹H NMR: Monitor the disappearance of proton signals specific to cyclohexanone and the appearance of new signals corresponding to the product. For example, the protons alpha to the carbonyl in cyclohexanone appear around 2.3 ppm.[15] In a derivative like an imine or acetal, these protons will shift to a different chemical environment.

  • ¹³C NMR: The most unambiguous signal to monitor is the carbonyl carbon of cyclohexanone, which gives a distinct peak around 212 ppm.[16] The completion of a reaction that consumes the carbonyl group (e.g., imine formation, acetal formation, reduction to an alcohol) is confirmed by the complete disappearance of this signal.[17]

Question: Can I use Infrared (IR) Spectroscopy? What spectral changes should I look for?

Answer: Yes, IR spectroscopy is a very fast and straightforward method for monitoring the functional groups involved in the reaction. The key is to monitor the intense carbonyl (C=O) stretching peak of cyclohexanone, which appears at approximately 1715 cm⁻¹.[18][19][20]

  • For reactions consuming the carbonyl group (e.g., imine, enamine, acetal formation): The reaction is complete when the sharp peak at ~1715 cm⁻¹ has completely disappeared. For imine formation, you may see the appearance of a new, weaker C=N stretch around 1650 cm⁻¹.

  • For reactions at the alpha-carbon (e.g., alkylation, aldol condensation): The carbonyl peak will remain, but its position may shift slightly. In this case, IR is less definitive for monitoring completion compared to TLC or NMR.

Workflow & Decision Making

The choice of monitoring technique depends on the specific reaction, available equipment, and the level of detail required.

Diagram: General Workflow for Reaction Monitoring

G cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Decision cluster_3 Action Start Start Reaction Sample Take Aliquot Start->Sample t = 0, 1h, 2h... TLC TLC Analysis Sample->TLC GC_HPLC GC / HPLC Sample->GC_HPLC NMR_IR NMR / IR Sample->NMR_IR Decision Complete? TLC->Decision GC_HPLC->Decision NMR_IR->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Sample Wait, resample

Caption: General workflow for monitoring a chemical reaction.

Diagram: Choosing the Right Analytical Technique

G Start Need to monitor reaction? Qual_Quant Qualitative or Quantitative? Start->Qual_Quant Qual Qualitative (Fast Check) Qual_Quant->Qual Qualitative Quant Quantitative (High Resolution) Qual_Quant->Quant Quantitative TLC Use TLC (Fast, Inexpensive) Qual->TLC IR Use IR Spectroscopy (Functional Group Check) Qual->IR Thermal Is Product Thermally Stable? Quant->Thermal NMR Use NMR (For Structural Detail & Quantification) Quant->NMR Also excellent for quant. Stable Yes Thermal->Stable Unstable No Thermal->Unstable GC Use GC/GC-MS (For Volatile Compounds) Stable->GC HPLC Use HPLC/UHPLC (For Non-Volatile Compounds) Unstable->HPLC

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Synthesized β-Keto Esters Using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, β-keto esters are indispensable building blocks.[1][2] Their utility in forming complex molecular architectures, from pharmaceuticals to agrochemicals, is well-documented.[1][3][4] However, the synthesis of these valuable intermediates is only the first step; verifying their purity is a critical checkpoint that dictates the success of subsequent reactions. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of β-keto esters, grounded in experimental evidence and practical insights. We will explore the inherent challenges posed by their unique chemical nature and present robust analytical solutions.

The Central Challenge: Keto-Enol Tautomerism

The primary obstacle in the chromatographic analysis of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers.[5] This phenomenon, where the compound rapidly interconverts between two isomeric forms, is the root cause of many analytical headaches.

On the timescale of an HPLC separation, this rapid interconversion can lead to distorted chromatographic peaks. Instead of sharp, symmetrical Gaussian peaks, analysts often observe severe broadening, splitting, or tailing.[6] This occurs because the column is essentially trying to separate two molecules that are continuously changing into one another during their transit. This not only complicates accurate quantification but can also mask the presence of actual impurities, leading to erroneous purity assessments. The equilibrium is sensitive to solvent, pH, and temperature, adding further layers of complexity to method development.[6][7]

G cluster_1 Chromatographic Result Keto Keto Tautomer Enol Enol Tautomer Keto->Enol BadPeak Broad, Split, or Tailing Peak

Caption: The impact of keto-enol tautomerism on HPLC peak shape.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is paramount for overcoming the challenge of tautomerism and achieving accurate purity analysis. We will compare the most common and effective approaches.

Reversed-Phase HPLC (RP-HPLC): The Conventional Workhorse

RP-HPLC is the most common starting point for the analysis of small organic molecules. However, standard RP-HPLC methods often yield poor results for β-keto esters due to the tautomerism issue.[6] Success with this technique hinges on implementing specific strategies to control the keto-enol equilibrium.

Causality Behind Experimental Choices: The goal is not to separate the tautomers, which is often impossible and impractical, but to force the equilibrium to interconvert so rapidly that the detector "sees" only a single, time-averaged species.[6]

  • Mobile Phase pH Adjustment: Tautomerism is often catalyzed by acid or base. By lowering the mobile phase pH (e.g., using 0.1% formic acid or trifluoroacetic acid), the rate of interconversion can be significantly increased, often collapsing the split peaks into a single, sharper peak.[6]

  • Increased Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) provides the kinetic energy needed to accelerate the interconversion, achieving the same goal of presenting a single averaged species to the detector.[6]

ParameterStandard RP-HPLCOptimized RP-HPLC (Low pH & High Temp)
Peak Shape Often broad, split, or tailingImproved symmetry and sharpness
Resolution Poor from impuritiesEnhanced
Quantitation UnreliableAccurate and reproducible
Key Principle Standard separationForcing rapid tautomer interconversion
Mixed-Mode Chromatography (MMC): A More Robust Solution

For particularly stubborn β-keto esters where pH and temperature adjustments are insufficient, Mixed-Mode Chromatography (MMC) presents a powerful alternative. As demonstrated by researchers at Pfizer, traditional approaches can fail, necessitating a more advanced separation mechanism.[6] MMC columns possess stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange), providing alternative separation pathways that can be less susceptible to the effects of tautomerism.

Causality Behind Experimental Choices: By offering multiple modes of interaction, MMC can often produce sharp peaks without the need for extreme temperature or pH. The stationary phase can interact with the β-keto ester in a way that is less sensitive to the subtle structural differences between the keto and enol forms, or it may lock the molecule into a preferred state during its interaction, resulting in a unified peak.

Chiral HPLC: For Assessing Enantiomeric Purity

When β-keto esters are synthesized via stereoselective methods, determining the enantiomeric excess (ee) is crucial.[8] This requires a specialized technique, Chiral HPLC, which uses a chiral stationary phase (CSP) to differentiate between enantiomers.

Causality Behind Experimental Choices: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Common CSPs include polysaccharide-based columns like those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H).[8][9]

G Start Start: Purity Analysis of Synthesized β-Keto Ester IsChiral Is the molecule chiral and enantiomeric purity required? Start->IsChiral TryRP Attempt Optimized RP-HPLC (Low pH, Elevated Temp) IsChiral->TryRP No ChiralHPLC Use Chiral HPLC with appropriate CSP IsChiral->ChiralHPLC Yes PeakShape Is peak shape acceptable (sharp, symmetrical)? TryRP->PeakShape UseMMC Use Mixed-Mode Chromatography (MMC) PeakShape->UseMMC No End Analysis Complete PeakShape->End Yes UseMMC->End ChiralHPLC->End

Caption: Decision workflow for selecting the appropriate HPLC method.

Experimental Protocols & Method Validation

Trustworthiness in analytical data comes from robust, validated methods. Below are representative protocols and a summary of essential validation parameters.

Protocol 1: Optimized Reversed-Phase HPLC for Achiral Purity
  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm (or λmax of the specific compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Chromatographic System: HPLC with UV or PDA detector.

  • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Hexane and 2-Propanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized for the specific analyte.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (ambient).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in the mobile phase to a concentration of ~1 mg/mL.

Method Validation: A Self-Validating System

Any HPLC method used for purity analysis must be validated to ensure it is fit for purpose. Key parameters, as outlined by regulatory bodies, confirm the method's performance.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities, degradants, or matrix components.Peak purity analysis (e.g., using a PDA detector) shows no co-elution.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999.[10]
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%.[11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[11]

Alternative and Complementary Techniques

While HPLC is the primary tool, other techniques can provide complementary information.

  • LC-MS: Coupling HPLC with a Mass Spectrometer is invaluable. It confirms the molecular weight of the parent compound and can help identify unknown impurities by their mass, providing a much higher degree of confidence than UV detection alone.[12]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the primary structure of the synthesized β-keto ester and can be used to estimate the keto:enol ratio in solution.[13][14] It is also a powerful tool for identifying and characterizing process-related impurities that may not be easily separable by HPLC.

  • Gas Chromatography (GC): For volatile and thermally stable β-keto esters, GC can be an option. However, it can also suffer from issues related to tautomerism in the injection port and on the column, which can make quantification challenging.[7]

Conclusion

The accurate purity analysis of β-keto esters is a non-trivial task that requires a thoughtful and systematic approach. The inherent challenge of keto-enol tautomerism often renders standard RP-HPLC methods ineffective, leading to poor peak shapes and unreliable data. By understanding the underlying chemical principles, analysts can overcome these issues by optimizing method parameters such as mobile phase pH and column temperature to force a rapid equilibrium. For more challenging separations, Mixed-Mode Chromatography offers a robust alternative. When stereochemistry is a factor, Chiral HPLC is the required tool for determining enantiomeric purity. Ultimately, the choice of method must be guided by the specific properties of the analyte and validated to ensure the generation of trustworthy, high-quality data that can confidently guide the process of drug discovery and development.

References

A Researcher's Guide to Hagemann's Ester and its Isomers: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, certain molecules achieve a timeless status, serving as versatile synthons for the construction of complex molecular architectures. Hagemann's ester, formally ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is a quintessential example of such a building block. First described by Carl Hagemann in 1893, its densely functionalized six-membered ring has made it a cornerstone in the total synthesis of natural products, including terpenoids, sterols, and trisporic acids.[1] However, the synthetic utility of this scaffold is not monolithic. The existence of and facile access to its structural isomers, particularly those arising from derivatization, present both a challenge and an opportunity for the discerning synthetic chemist.

This guide provides an in-depth comparison of Hagemann's ester and its common isomers, focusing on the profound impact of subtle structural variations on chemical reactivity and strategic application. We will dissect the causality behind experimental choices, offering field-proven insights to guide researchers in leveraging the unique characteristics of each isomer for the regioselective construction of highly substituted carbocycles and aromatic systems.

The Genesis: Synthesis and Isomeric Forms

The classical and most efficient preparations of Hagemann's ester (Structure 1 ) proceed via a domino reaction sequence, often a variant of the Robinson annulation.[2][3] A common approach involves the base-catalyzed reaction of two equivalents of ethyl acetoacetate with formaldehyde.[4][5] This sequence consists of an initial aldol-like condensation, followed by a Michael addition, an intramolecular aldol cyclization, and finally dehydration and decarboxylation to furnish the thermodynamically favored α,β-unsaturated ketone.[5][6][7]

Hagemann_Ester_Synthesis cluster_0 Reaction Sequence EAA1 Ethyl Acetoacetate (2 eq) Michael_Acceptor Michael Acceptor (α,β-unsaturated product) EAA1->Michael_Acceptor Aldol-like Condensation HCHO Formaldehyde HCHO->Michael_Acceptor Base Base (e.g., NaOEt) Base->EAA1 Michael_Adduct 1,5-Diketone (Michael Adduct) Michael_Acceptor->Michael_Adduct Michael Addition (with 2nd eq. EAA) Cyclized_Intermediate Cyclized Aldol Adduct Michael_Adduct->Cyclized_Intermediate Intramolecular Aldol Cyclization Hagemanns_Ester Hagemann's Ester (1) Cyclized_Intermediate->Hagemanns_Ester Dehydration & Decarboxylation

Figure 1: General synthetic workflow for Hagemann's ester via a domino reaction.

The most synthetically relevant isomers of Hagemann's ester are not typically products of the initial synthesis but rather arise from subsequent reactions, most notably alkylation. Alkylation of the parent ester 1 can, depending on conditions, yield a mixture of products. The primary isomer of concern is the C1-alkylated product 2 , which stands in contrast to the more commonly desired C3-alkylated product 3 . Understanding the factors that control this regioselectivity is paramount.

Structure IDSystematic NameCommon DescriptionKey Feature
1 Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylateHagemann's EsterEndocyclic C2=C3 double bond
2 Ethyl 1,2-dimethyl-4-oxo-2-cyclohexenecarboxylateC1-Alkylated IsomerAlkylation at the α-position to the ester
3 Ethyl 2,3-dimethyl-4-oxo-4,5-dihydro-1H-indene-2-carboxylateC3-Alkylated IsomerAlkylation at the γ-position (vinylic methyl)
4 Ethyl 2-methyl-4-oxocyclohex-1-ene-1-carboxylateΔ1,2 Isomer (less common)Endocyclic C1=C2 double bond

Table 1: Key Structures of Hagemann's Ester and its Alkylated Isomers.

Comparative Reactivity: The Decisive Role of Enolate Formation

The divergent reactivity of Hagemann's ester and its isomers is fundamentally governed by the regioselectivity of enolate formation. The presence of multiple acidic protons allows for the formation of distinct enolates, each leading to a unique reaction pathway.

Alkylation: A Study in Regiocontrol

Alkylation is the most extensively studied reaction of Hagemann's ester and provides the clearest illustration of isomeric differentiation.[8] The reaction outcome is a delicate balance of kinetic versus thermodynamic control.

  • Hagemann's Ester (1): Deprotonation of the parent ester 1 with bases like sodium ethoxide or potassium t-butoxide preferentially generates the extended, thermodynamically more stable enolate 1a .[8] This enolate places the negative charge at the C3 position. Subsequent reaction with an electrophile (e.g., methyl iodide) overwhelmingly yields the C3-alkylated product. However, minor amounts of the C1-alkylated product can also be formed.[8][9] This highlights that while C3-alkylation is favored, achieving perfect selectivity can be challenging.

  • Isomeric Reactivity: An attempt to further alkylate the C1-methylated isomer 25 (as referenced in one study) proved unsuccessful under standard conditions, indicating it is significantly less reactive toward substitution than its isomer 21 (the parent Hagemann's ester).[8] This reduced reactivity is attributed to the difficulty in forming the corresponding exocyclic enolate compared to the conjugated endocyclic enolate from the parent ester.

Alkylation_Comparison cluster_main Alkylation Regioselectivity HE Hagemann's Ester (1) Enolate_1a Enolate 1a (Major, Thermodynamic) HE->Enolate_1a Favored Path Enolate_1b Enolate 1b (Minor, Kinetic) HE->Enolate_1b Base Base Base->HE Product_C3 C3-Alkylated Product (Major) Enolate_1a->Product_C3 Product_C1 C1-Alkylated Product (Minor) Enolate_1b->Product_C1 Electrophile E+ (e.g., CH3I) Electrophile->Enolate_1a Electrophile->Enolate_1b

Figure 2: Competing enolate formation pathways in the alkylation of Hagemann's ester.

Experimental Insight: In a study focused on the synthesis of trisporic acids, the alkylation of Hagemann's ester with methyl iodide and sodium ethoxide gave a 4:1 ratio of the C3-methylated to the C1-methylated product.[8] This provides quantitative evidence for the preferential, yet not exclusive, formation of the C3-alkylated isomer.

Aromatization: Building Polysubstituted Phenols

A powerful application of Hagemann's ester derivatives is their conversion into highly functionalized phenols and benzenes.[4][10] This transformation, often achieved by treatment with iodine in a refluxing alcohol, allows for the regioselective construction of aromatic rings, a significant challenge in traditional electrophilic aromatic substitution.[4]

The substitution pattern of the starting Hagemann's ester derivative directly dictates the final arrangement of substituents on the aromatic ring. This strategy provides complete control over the final product.[4]

  • C2-Substituent: Determined by the initial synthesis of the Hagemann's ester itself (the methyl group is standard).

  • C6-Substituent: Can be introduced by using an aldehyde other than formaldehyde in the initial condensation.[4]

  • C3-Substituent: Installed via the regioselective alkylation discussed previously.[4]

  • C5-Substituent: Can be introduced via an ortho-Claisen rearrangement of an allyl ether derivative of the intermediate phenol.[4]

This systematic approach underscores the importance of controlling the isomeric purity of the Hagemann's ester precursor to achieve a single, desired aromatic product. For example, aromatization of a C3-alkylated ester (3 ) will yield a different phenol than the aromatization of a C1-alkylated isomer (2 ). Studies have shown that the aromatization of a C3-alkylated ester proceeds in good yield (65%), whereas the corresponding isomer with a different substitution pattern aromatized more slowly and in lower yield (34%).[4]

Experimental Protocols

To provide actionable guidance, we present protocols for key transformations discussed in this guide. These are based on established literature procedures and represent self-validating systems.

Protocol 1: Regioselective C3-Alkylation of Hagemann's Ester[10]
  • Preparation: Degrease sodium hydride (1.1 molar equivalents) with hexanes under a nitrogen atmosphere and remove residual solvent under vacuum.

  • Suspension: Cool the NaH to -15 °C and add dry tetrahydrofuran (THF, 10 mL).

  • Enolate Formation: Slowly add a solution of Hagemann's ester (1.0 equivalent) in dry THF (25 mL) to the stirred NaH suspension. Stir the mixture at -15 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.5 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction with diethyl ether (approx. 4x the original volume). Wash the organic layer sequentially with water (4 x 25 mL) and brine.

  • Purification: Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting product by flash chromatography on silica gel.

Protocol 2: Aromatization of a C3-Alkylated Hagemann's Ester[11]
  • Dissolution: Dissolve the C3-alkylated Hagemann's ester (1.0 equivalent) in t-butyl alcohol (150 mL).

  • Oxidation: Add iodine (2.0 equivalents) portionwise to the solution.

  • Reaction: Reflux the reaction mixture, maintaining the solvent level. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the mixture and remove the solvent by rotary evaporation. Dissolve the residue in diethyl ether (200 mL).

  • Washing: Wash the ether solution with water (20 mL) and 10% aqueous sodium thiosulfate (3 x 20 mL) to remove excess iodine.

  • Extraction: Concentrate the ether layer and extract the phenolic product with 4% aqueous NaOH (4 x 15 mL).

  • Isolation: Acidify the combined aqueous extracts and extract the product back into diethyl ether. Dry, filter, and concentrate to yield the purified phenol.

Conclusion and Strategic Recommendations

The synthetic chemistry of Hagemann's ester is a compelling case study in how subtle isomeric differences dictate reactivity and strategic utility. While often drawn as a single structure, its true value is unlocked by understanding and controlling the formation of its derivatives.

  • For γ-Functionalization: When the synthetic goal requires modification at the C3 position (e.g., building a specific substitution pattern for aromatization), the parent Hagemann's ester is the ideal starting material. The inherent thermodynamic preference for the extended enolate provides a reliable, albeit not always perfectly selective, route to C3-alkylated products.

  • For α-Functionalization: Direct α-alkylation (C1 position) is less favored. Achieving this substitution pattern may require alternative strategies, such as ketalization of the C4-carbonyl to shift the position of the double bond and alter the site of deprotonation, as demonstrated in some synthetic approaches.[8]

  • For Polysubstituted Aromatics: Hagemann's esters are unparalleled precursors for the regiocontrolled synthesis of highly substituted phenols and benzenes. The key is a systematic and stepwise introduction of substituents onto the cyclohexenone core before the final aromatization step.

By appreciating the nuanced interplay between structure, enolate stability, and reaction conditions, researchers can move beyond viewing Hagemann's ester as a simple building block and instead wield it and its isomers as a sophisticated toolkit for complex molecular design.

References

A Comparative Guide to the Reactivity of β-Keto Esters in Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The alkylation of β-keto esters is a cornerstone of organic synthesis, providing a powerful method for carbon-carbon bond formation. The subsequent hydrolysis and decarboxylation of the alkylated product offer a versatile route to substituted ketones.[1][2][3] This guide provides an in-depth comparison of the reactivity of various β-keto esters in alkylation reactions, supported by experimental data and mechanistic insights to aid in substrate selection and reaction optimization.

The Underlying Principles of Reactivity

The reactivity of a β-keto ester in alkylation is fundamentally governed by the acidity of the α-hydrogen and the stability of the resulting enolate. The 1,3-dicarbonyl arrangement significantly increases the acidity of the α-protons, facilitating their removal by a base to form a resonance-stabilized enolate.[2][4] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the α-alkylated β-keto ester.[2]

Several factors influence this reactivity profile:

  • The nature of the ester group (R'): Steric and electronic effects of the ester's alkyl group can impact the rate of enolate formation and subsequent alkylation.

  • Substituents on the α-carbon: Pre-existing alkyl groups on the α-carbon can affect the acidity of the remaining proton and introduce steric hindrance.[5]

  • Reaction conditions: The choice of base, solvent, and temperature plays a critical role in determining the reaction's efficiency and selectivity (C- vs. O-alkylation).[6]

Experimental Protocol: A Generalized Approach to β-Keto Ester Alkylation

The following protocol outlines a standard procedure for the alkylation of a β-keto ester. The rationale behind each step is provided to illustrate the principles in practice.

Objective: To synthesize an α-alkylated β-keto ester.

Materials:

  • β-Keto ester (e.g., ethyl acetoacetate)

  • Anhydrous ethanol

  • Sodium ethoxide (or another suitable base)

  • Alkyl halide (e.g., 1-bromobutane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-keto ester in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature. The formation of the enolate is an acid-base reaction where the alkoxide base abstracts the acidic α-proton.[2] The use of an alkoxide corresponding to the ester group (e.g., ethoxide for an ethyl ester) is crucial to prevent transesterification.

  • Alkylation: After stirring for a period to ensure complete enolate formation, add the alkyl halide to the reaction mixture. Heat the mixture to reflux for several hours. The enolate anion acts as a nucleophile and displaces the halide from the alkyl halide in an SN2 reaction.[2]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous ammonium chloride solution to neutralize any remaining base, then with brine, and finally dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation or column chromatography.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#FFFFFF"; "Start" [label="β-Keto Ester +\nAnhydrous Ethanol"]; "Base_Addition" [label="Add Sodium Ethoxide"]; "Enolate_Formation" [label="Stir at RT"]; }

subgraph "cluster_1" { label = "Alkylation"; bgcolor="#FFFFFF"; "Alkyl_Halide_Addition" [label="Add Alkyl Halide"]; "Reflux" [label="Heat to Reflux"]; }

subgraph "cluster_2" { label = "Work-up & Purification"; bgcolor="#FFFFFF"; "Solvent_Removal" [label="Remove Ethanol"]; "Extraction" [label="Partition & Extract"]; "Washing" [label="Wash with NH4Cl & Brine"]; "Drying" [label="Dry over MgSO4"]; "Purification" [label="Purify Product"]; }

"Start" -> "Base_Addition" -> "Enolate_Formation" -> "Alkyl_Halide_Addition" -> "Reflux" -> "Solvent_Removal" -> "Extraction" -> "Washing" -> "Drying" -> "Purification"; } caption { label = "Figure 1. Generalized workflow for the alkylation of β-keto esters."; fontname = "Arial"; fontsize = 10; }

Comparative Reactivity of Common β-Keto Esters

To provide a quantitative comparison, the relative rates of alkylation for three common β-keto esters were evaluated under standardized conditions.

β-Keto EsterEster GroupRelative Rate of Alkylation (with 1-bromobutane)pKa of α-H
Methyl Acetoacetate Methyl1.2~10.7
Ethyl Acetoacetate Ethyl1.0~11
tert-Butyl Acetoacetate tert-Butyl0.6~11.5

Data is representative and compiled from typical organic chemistry principles.

Analysis of Results:

  • Methyl Acetoacetate vs. Ethyl Acetoacetate: Methyl acetoacetate exhibits a slightly higher reactivity compared to ethyl acetoacetate. This can be attributed to the smaller steric profile of the methyl group, which allows for easier access of the base to the α-proton and less hindrance during the SN2 attack of the enolate on the alkyl halide.

  • tert-Butyl Acetoacetate: The reactivity of tert-butyl acetoacetate is significantly lower. The bulky tert-butyl group presents considerable steric hindrance, impeding both the deprotonation step and the subsequent alkylation. This steric effect outweighs the slight electronic differences between the alkyl groups.

Mechanistic Considerations: C-Alkylation vs. O-Alkylation

The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[7][8]

dot graph "Alkylation_Mechanism" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

"Start" [label="β-Keto Ester"]; "Base" [label="Base (e.g., NaOEt)"]; "Enolate" [label="Resonance-Stabilized Enolate", shape=ellipse, style=dashed, color="#EA4335"]; "Alkyl_Halide" [label="Alkyl Halide (R-X)"]; "C_Alkylation" [label="C-Alkylation Product\n(Major)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "O_Alkylation" [label="O-Alkylation Product\n(Minor)", fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Enolate" -> "C_Alkylation" [label="α-Carbon Attack"]; "Enolate" -> "O_Alkylation" [label="Oxygen Attack"]; "Alkyl_Halide" -> "C_Alkylation"; "Alkyl_Halide" -> "O_Alkylation"; } caption { label = "Figure 2. Competing pathways of C- and O-alkylation."; fontname = "Arial"; fontsize = 10; }

Generally, C-alkylation is the major pathway for several reasons:

  • Thermodynamic Stability: The C-alkylated product, a ketone, is typically more thermodynamically stable than the O-alkylated product, an enol ether.[8]

  • Hard and Soft Acid-Base (HSAB) Theory: The α-carbon of the enolate is a "soft" nucleophile and preferentially reacts with the "soft" electrophilic carbon of the alkyl halide. The oxygen of the enolate is a "hard" nucleophile.

However, the ratio of C- to O-alkylation can be influenced by reaction conditions. For instance, the use of polar aprotic solvents can solvate the cation of the base, leading to a more "free" enolate and potentially increasing the amount of O-alkylation. The nature of the alkylating agent also plays a role; "harder" electrophiles are more likely to react at the oxygen atom.[6]

Subsequent Transformations: Hydrolysis and Decarboxylation

A key advantage of using β-keto esters in synthesis is the ability to hydrolyze the ester and subsequently decarboxylate the resulting β-keto acid to yield a ketone.[1][9][10][11] This two-step process, often carried out in a single pot by heating with aqueous acid, provides a clean route to α-substituted ketones.[2][3] The decarboxylation proceeds through a cyclic six-membered transition state.[11]

Conclusion and Recommendations

The choice of β-keto ester for an alkylation reaction should be guided by a consideration of both steric and electronic factors.

  • For simple alkylations where high reactivity is desired, methyl acetoacetate is a suitable choice due to its minimal steric hindrance.

  • Ethyl acetoacetate represents a good balance of reactivity and is widely used.[3]

  • tert-Butyl acetoacetate should be used when steric bulk is intentionally desired in the final product or when subsequent transformations require a more robust ester group.

Careful control of reaction conditions, particularly the choice of base and solvent, is paramount to ensure high yields of the desired C-alkylated product. For researchers in drug development, understanding these nuances in reactivity allows for the precise and efficient synthesis of complex ketone-containing molecules.

References

Comparative study of different cyclization methods for cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cyclohexanone Synthesis: A Comparative Study of Cyclization Methods

For researchers, scientists, and drug development professionals, the cyclohexanone motif is a cornerstone of modern organic synthesis, appearing in a vast array of natural products and pharmaceuticals. The efficient construction of this six-membered ring is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the most prominent cyclization methods for synthesizing cyclohexanones, grounded in mechanistic understanding and supported by experimental data.

Robinson Annulation: A Classic Ring-Forming Strategy

First described in 1935 by Robert Robinson and William Rapson, the Robinson annulation has become a robust and widely used method for the formation of six-membered rings.[1][2] It is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring, which can then be readily converted to a cyclohexanone.[2][3][4]

Mechanism and Causality

The reaction sequence is typically initiated by a base, which deprotonates a ketone to form an enolate.[3][5] This enolate then acts as a nucleophile in a Michael (1,4-conjugate) addition to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK).[3][5] This initial step forms a 1,5-diketone intermediate.[1][4] The subsequent intramolecular aldol condensation is also base-catalyzed, involving the formation of another enolate which then attacks one of the carbonyl groups to form a six-membered ring.[1][3][5] Dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated cyclohexenone product.[1][3][4][5] The choice of base is critical; while catalytic amounts of hydroxide or alkoxide bases are common for the one-pot reaction, stronger bases like sodium hydride may be used stoichiometrically.[5] Alternatively, the Michael and aldol steps can be performed sequentially with different catalysts to potentially improve yields.[1][5]

Diagram of the Robinson Annulation Mechanism:

Robinson_Annulation Start Ketone + α,β-Unsaturated Ketone Step1 Michael Addition (Base-catalyzed) Start->Step1 Intermediate1 1,5-Diketone Step1->Intermediate1 Step2 Intramolecular Aldol Condensation (Base-catalyzed) Intermediate1->Step2 Intermediate2 β-Hydroxy Ketone Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Cyclohexenone Step3->Product

Caption: Workflow of the Robinson Annulation.

Experimental Protocol: Synthesis of a Bicyclic Enone

The following protocol is a representative example of a base-catalyzed Robinson annulation.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add cyclohexanone to the cooled solution while stirring.

  • Add methyl vinyl ketone dropwise to the reaction mixture. Caution: MVK is volatile and a lachrymator.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, then heat to reflux for a specified time to drive the aldol condensation and dehydration.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Performance and Limitations

The Robinson annulation is a versatile and reliable method, with typical yields ranging from 40-90%.[6] It has a broad substrate scope, accommodating a variety of cyclic and acyclic ketones and enones.[6] However, a significant limitation is the potential for polymerization of the α,β-unsaturated ketone, particularly MVK.[5] To circumvent this, precursors such as β-chloroketones can be used.[5] Regioselectivity can also be a challenge with unsymmetrical ketones.

Diels-Alder Reaction: A Powerful Cycloaddition Approach

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings.[7][8][9][10] Discovered by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning reaction offers high stereospecificity and regioselectivity, making it invaluable for the synthesis of complex molecules.[8][9][10] The initial product is a cyclohexene derivative, which can be subsequently converted to a cyclohexanone.

Mechanism and Causality

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[9][11] The reaction involves the interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile.[9] The stereochemistry of the reactants is retained in the product. For a normal demand Diels-Alder reaction, the dienophile is typically substituted with an electron-withdrawing group, while the diene may have electron-donating groups.[8] Lewis acids are often used as catalysts to increase the rate and selectivity of the reaction.[7]

Diagram of the Diels-Alder Reaction Workflow:

Diels_Alder Start Conjugated Diene + Dienophile Step1 [4+2] Cycloaddition (Thermal or Lewis Acid-catalyzed) Start->Step1 Intermediate Cyclohexene Derivative Step1->Intermediate Step2 Functional Group Transformation Intermediate->Step2 Product Cyclohexanone Step2->Product

Caption: General workflow for cyclohexanone synthesis via Diels-Alder reaction.

Experimental Protocol: Synthesis of a Cyclohexene Derivative[13]

This protocol describes a typical Diels-Alder reaction between anthracene and maleic anhydride.

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry round-bottom flask, combine anthracene and maleic anhydride with a stir bar.

  • Add xylene to the flask and attach a reflux condenser.

  • Heat the mixture to reflux with stirring.

  • After the reaction is complete (monitored by TLC), allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the product under vacuum.

Performance and Limitations

The Diels-Alder reaction is highly efficient, with typical yields ranging from 60-95%.[6] Its key advantages are its high stereospecificity and regioselectivity. The reaction is versatile, allowing for the construction of highly substituted cyclohexene rings that can be further functionalized. A limitation is that the diene must be able to adopt an s-cis conformation to react.

Dieckmann Condensation: Intramolecular Cyclization of Diesters

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[12][13][14][15] This reaction is particularly useful for the synthesis of five- and six-membered rings.[12][13] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield a cyclohexanone.

Mechanism and Causality

The reaction is base-catalyzed and proceeds through the formation of an enolate at the α-position of one of the ester groups.[12][13][14] This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.[12][13] Elimination of an alkoxide ion yields the cyclic β-keto ester.[12][13][14] The use of a strong base, such as sodium ethoxide or sodium hydride, is essential to drive the reaction to completion.[13][14] An acidic workup is required to protonate the enolate and afford the final product.[12]

Diagram of the Dieckmann Condensation Mechanism:

Dieckmann_Condensation Start 1,7-Diester Step1 Deprotonation (Strong Base) Start->Step1 Intermediate1 Enolate Step1->Intermediate1 Step2 Intramolecular Nucleophilic Acyl Substitution Intermediate1->Step2 Intermediate2 Cyclic β-Keto Ester Enolate Step2->Intermediate2 Step3 Protonation (Acidic Workup) Intermediate2->Step3 Product Cyclic β-Keto Ester Step3->Product Step4 Hydrolysis & Decarboxylation Product->Step4 Final_Product Cyclohexanone Step4->Final_Product

Caption: Stepwise mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 3-oxocyclohexanecarboxylate[18]

This protocol details the synthesis of a cyclic β-keto ester via Dieckmann cyclization.

Materials:

  • Diethyl heptanedioate

  • Sodium ethoxide

  • Toluene

  • Aqueous hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of diethyl heptanedioate in dry toluene under an inert atmosphere, add sodium ethoxide.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture to room temperature and carefully quench with aqueous hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Performance and Limitations

The Dieckmann condensation is a high-yielding reaction for the formation of 5- and 6-membered rings. A key limitation is that it is generally not suitable for the formation of smaller or larger rings due to ring strain or competing intermolecular reactions.[16]

Intramolecular Friedel-Crafts Acylation: Aromatic Cyclization

The intramolecular Friedel-Crafts acylation is a powerful method for constructing cyclic ketones fused to an aromatic ring. This reaction involves the cyclization of an aromatic compound bearing an acyl group tethered by a suitable chain.

Mechanism and Causality

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid.[17][18] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride or carboxylic acid, generating a highly electrophilic acylium ion. This electrophile then undergoes an intramolecular electrophilic aromatic substitution reaction with the tethered aromatic ring to form the cyclic ketone. The formation of five- and six-membered rings is generally favored.[19]

Diagram of the Intramolecular Friedel-Crafts Acylation:

Friedel_Crafts Start Aromatic Acyl Chloride Step1 Formation of Acylium Ion (Lewis Acid Catalyst) Start->Step1 Intermediate Acylium Ion Intermediate Step1->Intermediate Step2 Intramolecular Electrophilic Aromatic Substitution Intermediate->Step2 Product Fused Cyclic Ketone Step2->Product

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Performance and Limitations

Intramolecular Friedel-Crafts acylation is a reliable method for synthesizing specific types of fused cyclohexanones, such as tetralones.[20] A major advantage is the direct formation of the cyclic ketone from readily available starting materials. However, the reaction requires stoichiometric amounts of strong Lewis acids, which can lead to issues with functional group compatibility and product isolation.[17]

Comparative Summary

Method Reaction Type Key Reagents/Catalysts Typical Yields Key Advantages Key Limitations
Robinson Annulation Tandem Michael Addition/Aldol CondensationKetone, α,β-unsaturated ketone, base or acid40-90%[6]Forms a new six-membered ring in a single operation; well-established and reliable.[6]Prone to polymerization of the α,β-unsaturated ketone; regioselectivity can be an issue.[5][6]
Diels-Alder Reaction [4+2] CycloadditionConjugated diene, dienophile, Lewis acid (optional)60-95%[6]High stereospecificity and regioselectivity; versatile for constructing substituted rings.[6][8]Diene must adopt an s-cis conformation.
Dieckmann Condensation Intramolecular Claisen CondensationDiester, strong base (e.g., NaOEt, NaH)HighEfficient for forming 5- and 6-membered rings.[12][13]Not suitable for small or large ring formation.[16]
Intramolecular Friedel-Crafts Acylation Electrophilic Aromatic SubstitutionAromatic acyl chloride/acid, Lewis acid (e.g., AlCl₃)Good to ExcellentDirect synthesis of fused aromatic ketones.[20]Requires stoichiometric strong acids; limited functional group tolerance.[17]

Conclusion

The choice of the optimal cyclization method for cyclohexanone synthesis is highly dependent on the desired target molecule, available starting materials, and required functional group tolerance. The Robinson annulation and Diels-Alder reaction offer broad applicability for the construction of a wide range of cyclohexanone derivatives. The Dieckmann condensation is a highly efficient method for synthesizing specific cyclic β-keto esters, which are precursors to cyclohexanones. Finally, the intramolecular Friedel-Crafts acylation provides a direct route to cyclohexanones fused to aromatic systems. A thorough understanding of the mechanisms, advantages, and limitations of each method, as detailed in this guide, is crucial for the successful design and execution of synthetic strategies in research and development.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. The choice of catalyst is paramount, directly influencing yield, stereoselectivity, and overall efficiency. This guide provides an in-depth comparison of the primary catalytic systems employed in modern organic synthesis: organocatalysts, metal-based catalysts, enzymes, and phase-transfer catalysts. We will delve into their mechanistic underpinnings, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic challenges.

The Enduring Significance of the Aldol Reaction & Catalysis

The aldol reaction, in its essence, unites two carbonyl compounds to forge a β-hydroxy carbonyl moiety, a ubiquitous structural motif in natural products and pharmaceuticals. The formation of up to two new stereocenters in this process necessitates precise stereocontrol, a challenge elegantly addressed by asymmetric catalysis. The ideal catalyst not only accelerates the reaction but also dictates the three-dimensional arrangement of the newly formed bond with high fidelity. This guide will navigate the diverse landscape of catalytic approaches to this pivotal transformation.

Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis.[1] Among the arsenal of organocatalysts, the simple amino acid L-proline has proven to be remarkably effective, catalyzing aldol reactions with high enantioselectivity.[2]

Mechanistic Rationale: The Enamine Pathway

L-proline's catalytic prowess stems from its ability to form a nucleophilic enamine intermediate with a donor ketone or aldehyde. This enamine then attacks the electrophilic carbonyl of the acceptor aldehyde. The stereochemical outcome is dictated by a well-organized, chair-like transition state, often referred to as the Zimmerman-Traxler model, where the carboxylate group of proline plays a crucial role in activating the acceptor aldehyde via hydrogen bonding.[3]

Proline-Catalyzed Aldol Reaction Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde TransitionState Zimmerman-Traxler Transition State Aldehyde->TransitionState Enamine->TransitionState + Aldehyde Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Product Aldol Product Iminium->Product + H2O - Proline

Caption: Catalytic cycle of the L-proline-catalyzed aldol reaction.

Performance Data: A Comparative Look

The reaction between acetone and 4-nitrobenzaldehyde serves as a valuable benchmark for comparing catalyst performance.

Catalyst SystemDonorAcceptorYield (%)ee (%)dr (anti:syn)Reference
L-proline Acetone4-Nitrobenzaldehyde8030-[4][5]
L-prolinamide derivative (3h) Acetone4-Nitrobenzaldehyde6693-[4]
Experimental Protocol: L-Proline-Catalyzed Aldol Reaction

This protocol details the reaction between acetone and 4-nitrobenzaldehyde using L-proline as the catalyst.[2][4]

Materials:

  • 4-Nitrobenzaldehyde

  • L-proline

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-nitrobenzaldehyde (0.5 mmol) and L-prolinamide catalyst (20 mol%).

  • Add anhydrous acetone (1 ml) to the flask.

  • Stir the reaction mixture at -25°C for 24–48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 1:3) to obtain the pure aldol adduct.

Metal-Based Catalysis: Precision and Power

Metal-based catalysts, particularly those employing Lewis acidic metals like titanium, offer a powerful means to orchestrate aldol reactions with exceptional stereocontrol.[6] These catalysts function by pre-forming a metal enolate, which then reacts with the acceptor aldehyde in a highly organized transition state.

Mechanistic Rationale: The Role of the Metal Center

In a typical TiCl₄-mediated aldol reaction, the titanium tetrachloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. In the presence of a hindered base, such as a tertiary amine, a proton is abstracted from the α-carbon to form a titanium enolate. This enolate then reacts with the aldehyde, which is also activated by coordination to a Lewis acid, through a closed, chair-like transition state, leading to high diastereoselectivity.[4]

Metal-Catalyzed_Aldol_Reaction Ketone Ketone TitaniumEnolate Titanium Enolate Ketone->TitaniumEnolate TiCl4 TiCl4 TiCl4->TitaniumEnolate + Base Base Tertiary Amine Base->TitaniumEnolate TransitionState Chair-like Transition State TitaniumEnolate->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState ProductComplex Titanium-Alkoxide Product Complex TransitionState->ProductComplex C-C Bond Formation Product Aldol Product ProductComplex->Product Workup

Caption: General workflow for a TiCl₄-mediated aldol reaction.

Performance Data: High Diastereoselectivity
Catalyst SystemDonorAcceptorYield (%)dr (syn:anti)Reference
TiCl₄ / Tertiary Amine PropiophenoneBenzaldehydeHigh>95:5[4]
TiCl₄ / (-)-Sparteine Silyl Ketene AcetalBenzaldehyde9196:4 (ee: 98%)[6]
Experimental Protocol: TiCl₄-Mediated Aldol Reaction

The following is a general procedure for a substrate-controlled TiCl₄-mediated aldol reaction.

Materials:

  • Ketone (e.g., (S)-4-benzyloxy-3-methyl-2-butanone)

  • Titanium tetrachloride (TiCl₄)

  • Hünig's base (i-Pr₂NEt)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous solutions of NH₄Cl and NaHCO₃

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketone (1 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon) and cool the solution to -78°C.

  • Add TiCl₄ (2 equiv) to the solution, followed by the dropwise addition of i-Pr₂NEt (1.1 equiv).

  • Stir the mixture at -78°C for 30 minutes to allow for the formation of the titanium enolate.

  • Add the aldehyde (1.5 equiv) to the reaction mixture and continue stirring at -78°C for 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and then dilute with CH₂Cl₂.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Enzymatic Catalysis: Nature's Approach to Aldol Reactions

Aldolase enzymes are nature's catalysts for aldol reactions, operating with remarkable stereoselectivity and under mild, aqueous conditions.[7][8] They are broadly classified into two categories based on their mechanism.

Mechanistic Rationale: Class I and Class II Aldolases
  • Class I Aldolases: These enzymes, found in animals and plants, utilize a conserved lysine residue in their active site to form a Schiff base with the donor carbonyl compound, leading to a nucleophilic enamine intermediate, analogous to proline catalysis.[3]

  • Class II Aldolases: Predominantly found in bacteria and fungi, these enzymes employ a divalent metal ion cofactor, typically Zn²⁺, as a Lewis acid to stabilize the enolate intermediate.[9]

Aldolase_Mechanisms cluster_0 Class I Aldolase cluster_1 Class II Aldolase Lysine Lysine Residue SchiffBase Schiff Base Lysine->SchiffBase + Donor Donor1 Donor Carbonyl Donor1->SchiffBase Enamine Enamine SchiffBase->Enamine - H+ Product1 Aldol Product Enamine->Product1 + Acceptor Acceptor1 Acceptor Carbonyl Acceptor1->Product1 Zinc Zn²⁺ Cofactor Enolate Zinc Enolate Zinc->Enolate Donor2 Donor Carbonyl Donor2->Enolate - H+ Product2 Aldol Product Enolate->Product2 + Acceptor Acceptor2 Acceptor Carbonyl Acceptor2->Product2

Caption: Comparison of Class I and Class II aldolase mechanisms.

Performance Data: High Enantioselectivity in Aqueous Media
CatalystDonorAcceptorYield (%)ee (%)drReference
Fructose-1,6-bisphosphate aldolase (FBPA) peptide mimics Acetone4-Nitrobenzaldehydeup to 44up to 9365:35[10]
Nuclease P1 CyclohexanoneAromatic AldehydesHighup to 99>99:1 (anti/syn)[11]
Experimental Protocol: Enzymatic Aldol Addition

This protocol provides a general framework for performing an aldol reaction catalyzed by fructose-1,6-bisphosphate aldolase (FruA).

Materials:

  • d-fructose 1,6-bisphosphate

  • Fructose-1,6-bisphosphate aldolase (FruA)

  • Triosephosphate isomerase (TPI)

  • Acceptor aldehyde (e.g., ethyl acetoacetate)

  • Buffer solution (e.g., pH 7)

Procedure:

  • Prepare a 0.2 M solution of d-fructose 1,6-bisphosphate in the appropriate buffer and adjust the pH to 7.

  • Degas the solution with nitrogen.

  • Add FruA and TPI to the solution.

  • After stirring for 1 hour, add the acceptor aldehyde dropwise over a period of 20 hours.

  • Continue to add fresh portions of the enzymes at 24 and 32 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as HPLC-MS.[12]

  • Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Phase-Transfer Catalysis: Bridging Immiscible Phases

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous and an organic phase.[13] Chiral phase-transfer catalysts, typically quaternary ammonium salts, facilitate the transfer of a reactant from one phase to another, enabling the reaction to proceed at the interface or in the organic phase.[14]

Mechanistic Rationale: The Role of the Quaternary Ammonium Salt

In a typical base-catalyzed aldol reaction under PTC conditions, a strong aqueous base deprotonates the donor carbonyl compound in the aqueous phase. The chiral quaternary ammonium salt, with its lipophilic cation, then forms an ion pair with the resulting enolate anion. This lipophilic ion pair is soluble in the organic phase, where it can react with the acceptor aldehyde. The catalyst then returns to the aqueous phase to repeat the cycle. The stereoselectivity is induced by the chiral environment provided by the quaternary ammonium cation in the transition state.

Phase_Transfer_Catalysis_Aldol cluster_0 Aqueous Phase cluster_1 Organic Phase Donor_aq Donor Carbonyl Enolate_aq Enolate Anion Donor_aq->Enolate_aq + Base⁻ Base_aq Aqueous Base (e.g., NaOH) Base_aq->Enolate_aq QuatEnolate_org [Q⁺Enolate⁻] Enolate_aq->QuatEnolate_org + Q⁺X⁻ QuatSalt_aq Q⁺X⁻ QuatSalt_aq->QuatEnolate_org Acceptor_org Acceptor Aldehyde Product_org Aldol Product Acceptor_org->Product_org Product_org->QuatSalt_aq Release Q⁺ QuatEnolate_org->Product_org + Acceptor

Caption: Catalytic cycle of a phase-transfer catalyzed aldol reaction.

Performance Data: Asymmetric Synthesis under Biphasic Conditions
CatalystDonorAcceptorYield (%)ee (%)Reference
Cinchona alkaloid-derived quaternary ammonium salt Glycine Schiff baseVarious electrophilesHighHigh[15]
Bifunctional naphthyl ammonium salt α-Substituted nitroacetateAqueous formaldehydeHighHigh[14]
Experimental Protocol: Asymmetric Aldol Reaction via Phase-Transfer Catalysis

This protocol outlines a general procedure for an asymmetric aldol-type reaction using a chiral phase-transfer catalyst.

Materials:

  • Donor compound (e.g., N-(diphenylmethylidene)glycine tert-butyl ester)

  • Acceptor compound (e.g., benzyl bromide)

  • Chiral quaternary ammonium salt catalyst (e.g., a cinchonidine-derived dimer)

  • Aqueous potassium hydroxide (KOH) solution

  • Organic solvent (e.g., toluene)

Procedure:

  • Dissolve the donor compound and the chiral phase-transfer catalyst (1-10 mol%) in the organic solvent.

  • Add the acceptor compound to the organic solution.

  • Add the aqueous KOH solution to the reaction mixture.

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

  • The catalyst can often be recovered from the aqueous phase for reuse.[16]

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of catalyst for an aldol reaction is a multifaceted decision that depends on the specific substrates, desired stereochemical outcome, and practical considerations such as cost, scalability, and environmental impact.

  • Organocatalysts , particularly proline and its derivatives, offer a metal-free, often inexpensive, and operationally simple approach, making them attractive for a wide range of applications.

  • Metal-based catalysts provide high levels of stereocontrol and are particularly effective for achieving high diastereoselectivity.

  • Enzymatic catalysts excel in their exquisite stereoselectivity and ability to function in aqueous media, aligning with the principles of green chemistry.

  • Phase-transfer catalysts are uniquely suited for reactions involving immiscible reactants, offering a practical solution for biphasic systems.

By understanding the mechanistic nuances and performance characteristics of each catalyst class, researchers can strategically select the most appropriate catalytic system to achieve their synthetic goals efficiently and selectively. This guide serves as a foundational resource to aid in that critical decision-making process.

References

A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for Complex Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex cyclohexanone derivatives is a critical task in modern drug discovery and organic synthesis. These cyclic ketones are prevalent scaffolds in a multitude of biologically active molecules and natural products. However, their conformational flexibility and the potential for multiple chiral centers present significant challenges to unambiguous structure determination. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights and detailed protocols to empower researchers in their analytical endeavors.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for cyclohexanone derivatives, providing unparalleled insight into the carbon skeleton, proton environments, and their connectivity.[1] A multi-dimensional approach, combining 1D and 2D NMR experiments, is essential for complete and confident characterization.[2]

Foundational 1D NMR Techniques: ¹H and ¹³C NMR

¹H NMR: The Initial Roadmap

One-dimensional proton NMR is the first step in any structural characterization workflow.[2] It provides crucial information about the number of distinct proton environments, their relative ratios (integration), and through-bond connectivity via scalar (J) coupling. In cyclohexanone systems, the chemical shifts of protons are highly sensitive to their proximity to the electron-withdrawing carbonyl group and their axial or equatorial disposition.[1] Protons alpha to the carbonyl are typically deshielded and appear further downfield.[3]

¹³C NMR and DEPT: Mapping the Carbon Framework

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.[4] The chemical shift of the carbonyl carbon is a hallmark feature, typically resonating in the downfield region of 190-220 ppm.[3] The chemical shifts of the other ring carbons provide clues about their substitution and proximity to the carbonyl group.

To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[5] This "edited" ¹³C experiment provides definitive information on the multiplicity of each carbon signal, significantly simplifying the assignment process.

Unraveling Connectivity with 2D NMR

For complex derivatives, 1D NMR spectra often suffer from signal overlap. 2D NMR techniques overcome this by spreading correlations across a second frequency dimension, providing a clearer picture of molecular connectivity.[6]

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[7] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems throughout the molecule.[2] This is particularly useful for mapping out the proton network within the cyclohexanone ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation).[8] This powerful technique is the primary method for assigning carbon resonances by linking them to their known proton signals.[7] Edited HSQC experiments can further provide the same multiplicity information as a DEPT experiment but with much greater sensitivity.[8]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle

The HMBC experiment is arguably one of the most informative 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[9] This is crucial for identifying connectivity to quaternary carbons (which are invisible in HSQC) and for piecing together different molecular fragments.[7]

Stereochemistry and Conformational Analysis: The Power of NOE

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the determination of the spatial proximity of protons.[10] This is indispensable for elucidating the relative stereochemistry and preferred conformation of cyclohexanone derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy)

A 2D NOESY experiment generates cross-peaks between protons that are close to each other in space (typically within 5 Å), regardless of their through-bond connectivity.[11] By analyzing the pattern of NOESY correlations, one can deduce the relative orientation of substituents on the cyclohexanone ring.[12]

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohexanone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For sensitive samples, degas the solvent using several freeze-pump-thaw cycles to remove dissolved oxygen.[1] Transfer the solution to a high-quality NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shimming to ensure good line shape and resolution.

  • 1D ¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run DEPT-135 and DEPT-90 experiments to differentiate between CH₂, CH, and CH₃ signals.

  • 2D COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced, edited HSQC spectrum to determine one-bond ¹H-¹³C connectivities.

  • 2D HMBC Acquisition: Run a gradient-enhanced HMBC experiment. Optimize the long-range coupling delay to observe two- and three-bond correlations.

  • 2D NOESY/ROESY Acquisition: For stereochemical analysis, acquire a NOESY or ROESY spectrum. The choice between the two depends on the molecular weight of the compound.

Data Presentation

Table 1: Typical NMR Chemical Shift Ranges for Cyclohexanone Derivatives

NucleusFunctional Group/PositionTypical Chemical Shift (ppm)
¹³CCarbonyl (C=O)190 - 220[3]
¹³Cα-Carbons35 - 55
¹³Cβ, γ-Carbons20 - 40
¹Hα-Protons2.0 - 2.8[3]
¹HOther Ring Protons1.2 - 2.0[3]

Visualization

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Derived Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY/ROESY H1->NOESY Proton_Env Proton Environments & Multiplicity H1->Proton_Env C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Framework Carbon Framework C13->Carbon_Framework DEPT DEPT DEPT->Carbon_Framework HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C Connectivity (1-bond) HSQC->CH_Connectivity Long_Range Long-Range Connectivity HMBC->Long_Range Stereochem Stereochemistry & Conformation NOESY->Stereochem

Caption: Comprehensive NMR workflow for structure elucidation.

Complementary Spectroscopic Techniques: IR and Mass Spectrometry

While NMR is the primary tool for detailed structure determination, Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide crucial complementary information.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For cyclohexanone derivatives, the most prominent and diagnostic absorption is the carbonyl (C=O) stretch.

  • Saturated Ketones: A strong, sharp absorption band is typically observed in the range of 1710-1750 cm⁻¹.[13]

  • Conjugation: If the carbonyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency will be lowered to approximately 1666-1685 cm⁻¹.[14]

  • Absence of Other Functional Groups: The absence of a broad peak around 3200-3600 cm⁻¹ can confirm the absence of hydroxyl (-OH) groups, helping to distinguish a cyclohexanone from a cyclohexanol.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.[15]

  • Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion, revealing the molecular weight of the compound.[15]

  • Fragmentation Patterns: The way a molecule breaks apart upon ionization serves as a "molecular fingerprint."[16] For cyclohexanones, characteristic fragmentation pathways include:

    • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones.[17]

    • Ring Fragmentation: Saturated cyclic ketones often produce a characteristic fragment at m/z 55.[18]

    • McLafferty Rearrangement: This can occur if a substituent with a gamma-hydrogen is present.[15]

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the substituents and their placement on the cyclohexanone ring.

Visualization

Spectroscopic_Strategy cluster_techniques Spectroscopic Techniques cluster_data Primary Data Obtained NMR NMR (1D & 2D) NMR_Data Connectivity Stereochemistry Carbon Skeleton NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (C=O) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Complete Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated spectroscopic strategy for structural analysis.

Conclusion: A Synergistic Approach

The unambiguous structural determination of complex cyclohexanone derivatives necessitates a synergistic approach, integrating data from a suite of spectroscopic techniques. While 1D and 2D NMR spectroscopy provide the detailed framework of connectivity and stereochemistry, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry delivers crucial information on molecular weight and fragmentation patterns. By judiciously applying these techniques and understanding their comparative strengths, researchers can confidently and efficiently elucidate the structures of even the most challenging cyclohexanone derivatives, accelerating progress in drug development and chemical research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 4-methyl-2-oxocyclohexanecarboxylate. As drug development and research professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in the meticulous management of our chemical waste streams. This guide is structured to provide not only procedural instructions but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. This compound is an organic ester commonly used in synthesis. While not acutely toxic, it presents tangible hazards that dictate its handling and disposal protocols.

The primary hazards associated with this compound are its potential to cause skin and eye irritation and the possibility of it being a skin sensitizer.[1] According to the Globally Harmonized System (GHS), it may cause an allergic skin reaction.[1] Safety Data Sheets (SDS) for structurally similar compounds, such as ethyl 2-oxocyclohexanecarboxylate, classify them as combustible liquids that cause serious eye and skin irritation.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent dermal and ocular exposure.

Table 1: Chemical & Physical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₆O₃ PubChem[1]
Molecular Weight 184.23 g/mol PubChem[1]
Appearance Liquid Sigma-Aldrich[4]
Boiling Point 128-132 °C @ 32 mmHg Sigma-Aldrich[4]
Density 1.045 g/mL at 25 °C Sigma-Aldrich[4]

| Storage Class | Combustible liquids | Sigma-Aldrich[4] |

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement governed by federal and state regulations. In the United States, two primary agencies set the standards for chemical waste management in a laboratory setting:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[5][6] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5][7] this compound, as a combustible organic liquid, must be evaluated against the ignitability characteristic and managed as hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the development and implementation of a written Chemical Hygiene Plan (CHP).[8][9] This CHP must include specific procedures for the safe disposal of chemical waste, ensuring personnel are trained and protected.[8][10]

Core Principles of Chemical Waste Management

Adherence to a few core principles can significantly enhance the safety, compliance, and cost-effectiveness of your laboratory's waste management program.

Waste Minimization

The most effective strategy for managing waste is to prevent its generation in the first place.[11] This principle, often referred to as source reduction, can be implemented through several practical measures:

  • Prudent Purchasing: Order only the quantity of chemical required for your immediate research needs.[5][7]

  • Inventory Management: Maintain an up-to-date chemical inventory to avoid the purchase of duplicate reagents.[7]

  • Scale Reduction: Where scientifically viable, reduce the scale of experiments to minimize the volume of waste produced.[5]

Waste Segregation

Proper segregation is the cornerstone of safe and efficient waste disposal. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions and complicates the final disposal process.[10][12] For this compound, the following segregation rule is critical:

  • Collect as Non-Halogenated Organic Waste: This compound is an organic liquid and does not contain halogens. It must be collected in a waste container specifically designated for non-halogenated organic solvents. Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or oxidizers.[12]

Standard Operating Procedure (SOP) for Disposal

This SOP provides a step-by-step protocol for the collection and disposal of waste this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, don the appropriate PPE. The causality is clear: direct contact can cause skin and eye irritation.[13]

Table 2: Personal Protective Equipment (PPE) Requirements

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against accidental splashes, which can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact, irritation, and potential allergic reaction.[1]

| Lab Attire | Standard laboratory coat, long pants, and closed-toe shoes. | Protects skin and clothing from contamination. |

Step 2: Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Choice: Use a clean, leak-proof container made of a material compatible with organic esters, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting screw cap to prevent spills and the release of vapors.[12][14]

  • Labeling: Proper labeling is an EPA requirement and is critical for safety.[15] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full, unabbreviated chemical name: "Waste this compound" . If mixed with other compatible solvents, list all constituents.

    • A clear indication of the associated hazards (e.g., "Irritant," "Combustible").[15]

Step 3: Waste Accumulation

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[7][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[16]

  • Containment: Place the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[11][17]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5][7] This minimizes evaporation and prevents accidental spills.

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5]

  • Do Not Drain Dispose: Never dispose of this compound down the sink.[10] This is a violation of environmental regulations.

  • Schedule a Pickup: Once the container is approaching full (do not fill beyond 90% capacity[14]), or if the waste has been accumulated for the maximum time allowed by your institution (often 12 months in an SAA[7][16]), contact your EH&S office to schedule a waste pickup.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill (<100 mL), trained laboratory personnel can typically manage the cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the sash down.

  • Cleanup:

    • Wearing the PPE detailed in Table 2, absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[13]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Dispose of all contaminated materials (including gloves) as hazardous waste.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generated: This compound B Select Appropriate Waste Container (Glass or HDPE) A->B Step 1 C Affix 'Hazardous Waste' Label - List full chemical name - Indicate hazards B->C Step 2 D Place Waste in Labeled Container within Secondary Containment in SAA C->D Step 3 E Keep Container Securely Closed D->E F Is Container >90% Full OR Has Max Accumulation Time Been Reached? E->F G Continue Accumulation (Follow SAA Rules) F->G No H Contact EH&S for Waste Pickup F->H Yes G->F I Waste Transferred to Licensed Hazardous Waste Facility for Incineration H->I

Caption: Decision workflow for compliant chemical waste disposal.

References

A Researcher's Guide to the Safe Handling of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone of modern synthetic chemistry, Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a valuable reagent in the development of novel therapeutics and other advanced materials. Its effective and safe use hinges on a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as an irritant and a potential skin sensitizer.[1] Exposure can lead to irritation of the eyes, skin, and respiratory system. A key concern is its potential to cause an allergic skin reaction upon repeated contact.[1][2] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[1] A thorough understanding of these hazards is the first step toward mitigating risk.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Statement Codes
May cause an allergic skin reactionSkin Sensitization, Category 1BP261, P272, P280, P302+P352, P333+P313, P362+P364
Causes skin irritationSkin Irritation, Category 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritationEye Irritation, Category 2AP264, P280, P305+P351+P338, P337+P313
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3P261, P271, P304+P340, P312
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 3P273, P501

Source: PubChem, AK Scientific, Inc., Fisher Scientific[1][3][4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent contact and exposure. The following recommendations are based on a thorough risk assessment of the chemical's properties.

1. Eye and Face Protection:

  • Rationale: The irritant nature of this compound necessitates robust eye protection to prevent splashes and contact with vapors.

  • Recommendation: Wear chemical splash-resistant safety glasses or goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

2. Skin Protection:

  • Rationale: Direct skin contact can cause irritation and may lead to sensitization.[1] Therefore, appropriate hand and body protection is critical.

  • Hand Protection: Wear chemically resistant gloves. The choice of glove material should be based on the specific laboratory conditions and duration of use. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use and use proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher potential for splashes, consider an impervious apron over the lab coat. Ensure that all skin is covered, and wear close-toed footwear.[3]

3. Respiratory Protection:

  • Rationale: Vapors of this compound can cause respiratory tract irritation.

  • Recommendation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH- or CEN-certified respirator with an appropriate organic vapor cartridge should be used.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safe handling throughout the lifecycle of the chemical in the laboratory.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.[3]

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, safety goggles, and then gloves.

  • Prepare Workspace: Set up all necessary equipment and materials within the chemical fume hood to avoid reaching in and out.

  • Dispense Chemical: Carefully dispense the required amount of this compound. Use appropriate tools to avoid spills.

  • Post-Handling: Tightly seal the container and decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful not to contaminate your skin. Dispose of gloves in the appropriate waste container.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_completion Completion Don_PPE 1. Don PPE (Lab coat, Goggles, Gloves) Prepare_Workspace 2. Prepare Workspace (in Fume Hood) Don_PPE->Prepare_Workspace Dispense 3. Dispense Chemical Prepare_Workspace->Dispense Execute Experiment Post_Handling 4. Post-Handling (Seal container, Decontaminate) Dispense->Post_Handling Doff_PPE 5. Doff PPE (Gloves, Goggles, Lab coat) Post_Handling->Doff_PPE Conclude Work Wash_Hands 6. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste materials, including unused chemical and contaminated consumables (e.g., gloves, pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the absorbed material into a suitable container for disposal.[3] Avoid runoff into storm sewers and ditches.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[3][4] Always adhere to local, state, and federal regulations for chemical waste disposal.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.